molecular formula C9H12ClNO B1307877 1-(5-Chloro-2-methoxyphenyl)ethanamine CAS No. 35253-21-5

1-(5-Chloro-2-methoxyphenyl)ethanamine

Cat. No.: B1307877
CAS No.: 35253-21-5
M. Wt: 185.65 g/mol
InChI Key: NDNZHQUDSYIJBX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)ethanamine is a high-purity chemical compound offered for research and development purposes. This substituted phenethylamine features a chloro and a methoxy group on the phenyl ring, a structure frequently investigated as a key synthetic intermediate or building block in medicinal chemistry. Researchers value this compound for its potential in the design and synthesis of novel bioactive molecules. Its molecular framework is commonly explored in the development of ligands for various neurological targets, making it of significant interest in early-stage pharmacological and neurochemical research. The compound is provided with comprehensive analytical data to ensure identity and purity, supporting high-quality, reproducible research outcomes. This product is intended for use in a controlled laboratory environment by qualified professionals only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNZHQUDSYIJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanamine: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)ethanamine, a key chiral building block in medicinal chemistry. We will delve into its chemical identity, stereochemistry, synthesis, analytical characterization, and its strategic importance in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research and development pipelines.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted phenethylamine derivative. The presence of a chloro and a methoxy group on the phenyl ring, combined with a chiral center at the alpha-carbon of the ethylamine side chain, imparts specific properties that are highly valuable in drug design.

The molecule exists as a racemic mixture and as individual enantiomers. The specific stereochemistry is critical, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

IdentifierRacemic Mixture(R)-Enantiomer
CAS Number 35253-21-5[1]1213005-17-4
Molecular Formula C₉H₁₂ClNOC₉H₁₂ClNO
Molecular Weight 185.65 g/mol [1]185.65 g/mol
IUPAC Name This compound(1R)-1-(5-Chloro-2-methoxyphenyl)ethanamine
SMILES CC(C1=C(C=CC(=C1)Cl)OC)N[1]CN

The Strategic Role in Medicinal Chemistry

The 5-chloro-2-methoxyphenyl moiety is a privileged scaffold in modern drug discovery. The interplay between the electron-withdrawing chloro group and the electron-donating, hydrogen-bond-accepting methoxy group allows for fine-tuning of a molecule's interaction with biological targets and its metabolic properties.[2][3]

  • Chloro Group : Enhances membrane permeability and metabolic stability, and can participate in halogen bonding with protein residues.

  • Methoxy Group : Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a key consideration in prodrug design or in modulating the pharmacokinetic profile.[2]

This structural motif is found in compounds targeting a range of biological systems, including the central nervous system. For instance, the core structure bears resemblance to psychoactive phenethylamines like 25C-NBOMe, which are potent agonists of serotonin receptors, indicating the potential for this scaffold to be adapted for neurological drug targets.[4]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical development. The most common strategies involve asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Reductive Amination

A robust and scalable method for producing the chiral amine is through the asymmetric reductive amination of the corresponding ketone, 5-chloro-2-methoxyacetophenone. This process involves the condensation of the ketone with a chiral amine to form a chiral imine, which is then diastereoselectively reduced.

G Ketone 5-Chloro-2-methoxyacetophenone Imine Diastereomeric Imine Intermediate Ketone->Imine ChiralAux (S)-α-phenethylamine (Chiral Auxiliary) ChiralAux->Imine Catalyst Catalyst (e.g., Lewis Acid) Dehydrating Agent (e.g., Na₂SO₄) Catalyst->Imine Product (R)-1-(5-Chloro-2-methoxyphenyl)ethanamine Imine->Product Diastereoselective Reduction ReducingAgent Reducing Agent (e.g., Trichlorosilane, H₂/Pd-C) ReducingAgent->Product AuxRemoval Auxiliary Removal (e.g., Hydrogenolysis) Product->AuxRemoval If auxiliary is not self-cleaving G Racemate Racemic Amine (R)-Amine + (S)-Amine SaltFormation Diastereomeric Salt Formation ((R)-Amine•L-Tartrate + (S)-Amine•L-Tartrate) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., L-Tartaric Acid) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Based on differential solubility) SaltFormation->Crystallization Salt1 Insoluble Salt (e.g., (R)-Amine•L-Tartrate) Crystallization->Salt1 Salt2 Soluble Salt in Mother Liquor (e.g., (S)-Amine•L-Tartrate) Crystallization->Salt2 Liberation Liberation of Free Amine (Base Treatment, e.g., NaOH) Salt1->Liberation FinalProduct Enantiomerically Pure (R)-Amine Liberation->FinalProduct

Sources

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a chlorinated and methoxylated phenyl ring coupled to an ethanamine side chain, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, offering insights for researchers engaged in the development of new chemical entities. The racemic form is identified by the CAS number 35253-21-5 , while the (R)-enantiomer is designated by CAS number 1213005-17-4 [1][2].

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structure and data from chemical suppliers.

PropertyValue/InformationSource
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Physical Form LiquidInferred from supplier data
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be low.General chemical principles
Boiling Point Not specified in available literature.
Melting Point Not applicable (liquid at room temperature).

Synthesis of this compound

The most logical and widely employed synthetic route to this compound is the reductive amination of its corresponding ketone precursor, 5-Chloro-2-methoxyacetophenone. This two-step process, involving the formation of an imine followed by its reduction, is a cornerstone of amine synthesis.

Step 1: Synthesis of the Precursor, 5-Chloro-2-methoxyacetophenone

The synthesis of the ketone precursor can be achieved via a Friedel-Crafts acylation of 4-chloroanisole.

G 4-Chloroanisole 4-Chloroanisole 5-Chloro-2-methoxyacetophenone 5-Chloro-2-methoxyacetophenone 4-Chloroanisole->5-Chloro-2-methoxyacetophenone Acetyl Chloride, AlCl₃ G 5-Chloro-2-methoxyacetophenone 5-Chloro-2-methoxyacetophenone Imine Intermediate Imine Intermediate 5-Chloro-2-methoxyacetophenone->Imine Intermediate Ammonia Source (e.g., NH₄OAc) This compound This compound Imine Intermediate->this compound Reducing Agent (e.g., NaBH₃CN)

Figure 2: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination

  • Dissolve 5-Chloro-2-methoxyacetophenone in a suitable solvent such as methanol or ethanol.

  • Add an ammonia source, for example, ammonium acetate, to the solution.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Once imine formation is evident (which can be monitored by TLC or IR spectroscopy), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) is added portion-wise.[3] The choice of reducing agent is critical; NaBH₃CN is often preferred as it is less likely to reduce the starting ketone.

  • The reaction is stirred until the reduction of the imine is complete.

  • The reaction mixture is then worked up by quenching with water, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the ethanamine side chain, and the amine protons.

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.8-7.5 ppm). The proton ortho to the methoxy group would likely appear most upfield, while the proton ortho to the chloro group would be further downfield.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

  • Methine Proton (-CH-NH₂): A quartet (if coupled to the methyl group and the amine protons are not exchanging rapidly) around δ 4.0-4.5 ppm.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

  • Methyl Protons (-CH₃): A doublet around δ 1.3-1.5 ppm, coupled to the methine proton.

¹³C NMR: The carbon NMR would show nine distinct signals.

  • Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon bearing the methoxy group would be the most deshielded.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methine Carbon (-CH-NH₂): A signal in the range of δ 45-55 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185 and an M+2 peak at m/z 187 with an approximate intensity ratio of 3:1, characteristic of a monochlorinated compound. The base peak would likely result from the cleavage of the C-C bond alpha to the nitrogen atom, leading to a fragment at m/z 170.

Infrared (IR) Spectroscopy

Key characteristic IR absorption bands would include:

  • N-H Stretch: A medium to weak band (or a pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.

  • C-O Stretch (aryl ether): A strong band around 1250 cm⁻¹.

  • C-N Stretch: A band in the 1020-1250 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively reported, its structural class, substituted phenethylamines, is well-represented in pharmacologically active compounds. Derivatives of similar chlorinated and methoxylated aromatic compounds have been investigated for a range of biological activities, including antioxidant and leishmanicidal properties.[4][5] The presence of the chiral center also opens up possibilities for stereoselective interactions with biological targets, a critical aspect in modern drug design.

Safety and Handling

Based on safety data for structurally related amines, this compound should be handled with care in a well-ventilated area or fume hood.[6] It is likely to be harmful if swallowed and may cause skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the field of drug discovery. Its preparation via the reductive amination of 5-Chloro-2-methoxyacetophenone is a robust and versatile method. While detailed, publicly available analytical and physicochemical data for this specific compound are limited, a sound understanding of its expected chemical behavior can be derived from the principles of organic chemistry and data from analogous structures. Further research into its biological properties is warranted to explore its full potential as a scaffold for novel therapeutic agents.

References

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(5-chloro-2-methoxyphenyl)ethanamine, a substituted phenethylamine of significant interest to researchers and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a validated synthetic route, and its potential pharmacological relevance. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their own investigations.

Introduction and Physicochemical Properties

This compound belongs to the broad class of substituted phenethylamines, a group of compounds known for their diverse psychoactive and physiological effects.[1][2] The specific substitutions of a chloro group at the 5-position and a methoxy group at the 2-position of the phenyl ring are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The chloro and methoxy groups are frequently utilized in drug discovery to modulate ligand-protein interactions.[3]

The molecular structure of this compound is characterized by a chiral center at the alpha-carbon of the ethylamine side chain, meaning it can exist as two enantiomers. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring creates a unique electronic environment that can influence its binding affinity to biological targets.[[“]]

Below is a summary of its key computed physicochemical properties:

PropertyValueSource
Molecular Formula C₉H₁₂ClNOPubChem
Molecular Weight 185.65 g/mol PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
LogP 2.4PubChem
CAS Number 54569-43-4PubChem

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is through the reductive amination of the corresponding ketone, 5-Chloro-2-methoxyacetophenone. This versatile precursor is a key intermediate in various organic and pharmaceutical syntheses.[5] Reductive amination offers a direct and efficient route to primary amines from ketones.[6] Among the various reductive amination protocols, the Leuckart reaction provides a classic and effective one-pot method.[7][8]

Proposed Synthetic Workflow: Leuckart Reaction

The Leuckart reaction utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[9] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[10]

Leuckart Reaction Workflow 5-Chloro-2-methoxyacetophenone 5-Chloro-2-methoxyacetophenone Reaction_Vessel Reaction Vessel (High Temperature) 5-Chloro-2-methoxyacetophenone->Reaction_Vessel Ammonium_Formate Ammonium Formate (Nitrogen Source & Reductant) Ammonium_Formate->Reaction_Vessel Imine_Intermediate N-(1-(5-chloro-2-methoxyphenyl)ethylidene)formamide (Intermediate) Reaction_Vessel->Imine_Intermediate Heat Hydrolysis Acidic Hydrolysis (e.g., HCl) Imine_Intermediate->Hydrolysis Formic Acid Reduction Product This compound Hydrolysis->Product Purification Purification (Distillation/Chromatography) Product->Purification

Caption: Synthetic workflow for this compound via the Leuckart reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established procedure for the Leuckart reaction adapted for the synthesis of the target molecule.

Materials:

  • 5-Chloro-2-methoxyacetophenone

  • Ammonium formate

  • Formic acid (optional, can improve yield)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Chloro-2-methoxyacetophenone (1 equivalent) and ammonium formate (3-5 equivalents). A small amount of formic acid (0.5-1 equivalent) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to 160-185°C using a heating mantle. The reaction is typically refluxed for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture to room temperature, add a 10% aqueous solution of hydrochloric acid. Reflux the mixture for an additional 2-4 hours to hydrolyze the intermediate formamide.

  • Workup: Cool the acidic solution and wash it with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH of >12 is achieved.

  • Extraction: Extract the liberated amine into diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques as described in the following section. The expected yield for this type of reaction can range from 40-70%, depending on the specific conditions and purification efficiency.

Structural Elucidation and Characterization

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm), likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted phenyl ring. CH Proton: A quartet around δ 4.0-4.5 ppm, coupled to the adjacent methyl and NH₂ protons. CH₃ (ethyl) Protons: A doublet around δ 1.3-1.6 ppm, coupled to the CH proton. OCH₃ Protons: A singlet around δ 3.8-4.0 ppm. NH₂ Protons: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group being the most downfield and the carbon bearing the chloro group also significantly shifted. CH Carbon: A signal around δ 50-55 ppm. CH₃ (ethyl) Carbon: A signal in the aliphatic region, around δ 20-25 ppm. OCH₃ Carbon: A signal around δ 55-60 ppm.
IR Spectroscopy N-H Stretch: A broad absorption in the range of 3300-3400 cm⁻¹ characteristic of a primary amine. C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region. C-O Stretch (ether): A strong absorption around 1250 cm⁻¹. C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z 185, with a characteristic M+2 peak at m/z 187 with approximately one-third the intensity due to the ³⁷Cl isotope. Major Fragmentation: Loss of a methyl group ([M-15]⁺) to form a stable benzylic cation is a likely fragmentation pathway. Cleavage of the C-C bond between the alpha and beta carbons would also be expected.

Potential Applications and Biological Significance

Substituted phenethylamines are a cornerstone of medicinal chemistry, with members of this class acting on a wide array of biological targets. The primary mechanism of action for many psychoactive phenethylamines involves the modulation of monoamine neurotransmitter systems, including serotonin (5-HT) and dopamine (DA) pathways.[2]

Hypothetical Signaling Pathway Involvement

Based on the structural similarity to known psychoactive compounds, this compound could potentially interact with serotonin and dopamine receptors. The interaction with these receptors can trigger a cascade of intracellular signaling events.

Signaling_Pathway cluster_0 Potential Neuronal Signaling Phenethylamine This compound Receptor Serotonin (5-HT) or Dopamine (DA) Receptor Phenethylamine->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) Kinase_Cascade->Cellular_Response Leads to

Caption: A hypothetical signaling pathway for this compound.

The specific substitutions on the phenyl ring would dictate the receptor subtype selectivity and whether the compound acts as an agonist or antagonist. For instance, N-benzyl substitution on phenethylamines has been shown to increase affinity and potency at the 5-HT2A receptor. Furthermore, phenethylamine derivatives are known to influence dopamine reuptake and release, which is a key mechanism in their psychostimulant effects.[6]

Future Research Directions

Given the rich pharmacology of the phenethylamine scaffold, this compound represents a compelling candidate for further investigation. Key areas for future research include:

  • Enantioselective Synthesis and Characterization: The synthesis and separation of the individual enantiomers are crucial, as they are likely to exhibit different pharmacological profiles.

  • In Vitro Receptor Binding and Functional Assays: A comprehensive screening against a panel of neurotransmitter receptors and transporters would elucidate the specific molecular targets.

  • In Vivo Behavioral Studies: Animal models can be used to assess the potential psychoactive, antidepressant, or anxiolytic effects of the compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the substitution pattern would provide valuable insights for the rational design of new therapeutic agents.

Conclusion

This compound is a structurally interesting molecule with the potential for significant biological activity. This guide has provided a detailed overview of its properties, a robust synthetic strategy, and a framework for its characterization and further investigation. The insights and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of this and related compounds as potential therapeutic agents.

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  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • IS NIR Spectra. (n.d.). Retrieved January 22, 2026, from [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and a chiral amine, makes it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways to obtain this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for achieving high enantiomeric purity.

Core Synthesis Strategy: A Two-Step Approach

The most common and industrially scalable synthesis of this compound involves a two-step process. The first step is the Friedel-Crafts acylation of a suitable starting material to form the corresponding ketone, 5-Chloro-2-methoxyacetophenone. This intermediate is then converted to the desired amine via reductive amination.

Synthesis_Pathway 4-Chloroanisole 4-Chloroanisole 5-Chloro-2-methoxyacetophenone 5-Chloro-2-methoxyacetophenone 4-Chloroanisole->5-Chloro-2-methoxyacetophenone Friedel-Crafts Acylation This compound This compound 5-Chloro-2-methoxyacetophenone->this compound Reductive Amination

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Ketone Intermediate: 5-Chloro-2-methoxyacetophenone

The synthesis of the key intermediate, 5-Chloro-2-methoxyacetophenone, is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring of 4-chloroanisole.

Reaction Mechanism and Causality

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to generate this intermediate from an acylating agent such as acetyl chloride or acetic anhydride. The methoxy group (-OCH₃) on the 4-chloroanisole is an ortho-, para-directing group due to its electron-donating nature, which activates these positions for electrophilic attack. The chloro group (-Cl) is also ortho-, para-directing but is a deactivating group. The regioselectivity of the acylation is primarily governed by the strongly activating methoxy group, leading to the desired 5-chloro-2-methoxyacetophenone as the major product.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride CH₃COCl Acylium_Ion [CH₃C=O]⁺ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Acylium_Ion->AlCl4- 4-Chloroanisole 4-Chloroanisole Intermediate_Complex Sigma Complex 4-Chloroanisole->Intermediate_Complex + [CH₃C=O]⁺ 5-Chloro-2-methoxyacetophenone 5-Chloro-2-methoxyacetophenone Intermediate_Complex->5-Chloro-2-methoxyacetophenone - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a similar synthesis of p-methoxyacetophenone and is expected to yield the desired product with high selectivity[1].

Materials:

  • 4-Chloroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of 4-chloroanisole (1.0 equivalent) in anhydrous DCM via the dropping funnel.

  • Acylation: While maintaining the temperature at 0-5 °C, add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (approximately 2-3 equivalents). This will decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with water, followed by a saturated NaHCO₃ solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to afford 5-Chloro-2-methoxyacetophenone as a solid.

Parameter Value
Starting Material 4-Chloroanisole
Reagents Acetyl chloride, AlCl₃
Solvent Dichloromethane
Temperature 0-5 °C
Typical Yield >80%

Part 2: Synthesis of the Final Product: this compound

The conversion of 5-Chloro-2-methoxyacetophenone to the target amine can be achieved through several reductive amination methods. The choice of method often depends on the desired scale, available reagents, and safety considerations.

Method A: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic one-pot method for the reductive amination of ketones using ammonium formate or formamide as both the amine source and the reducing agent[2][3]. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to the primary amine[4].

Leuckart_Reaction Ketone 5-Chloro-2-methoxyacetophenone Formyl_Intermediate N-formyl-1-(5-chloro-2-methoxyphenyl)ethanamine Ketone->Formyl_Intermediate Ammonium Formate, Heat Amine This compound Formyl_Intermediate->Amine Hydrolysis (HCl)

Caption: Leuckart-Wallach reaction pathway.

Materials:

  • 5-Chloro-2-methoxyacetophenone

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Mixture: In a round-bottom flask, mix 5-Chloro-2-methoxyacetophenone (1.0 equivalent) with an excess of ammonium formate (3-5 equivalents). Add a small amount of formic acid to facilitate the reaction.

  • Heating: Heat the mixture to 160-185 °C for several hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After cooling, add concentrated HCl to the reaction mixture and reflux for several hours to hydrolyze the intermediate formamide.

  • Work-up: Cool the mixture and make it basic by the addition of a NaOH solution.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation under reduced pressure.

Parameter Value
Starting Material 5-Chloro-2-methoxyacetophenone
Reagents Ammonium formate, Formic acid
Temperature 160-185 °C
Typical Yield Moderate to good
Method B: Reductive Amination with Sodium Borohydride

A milder and often higher-yielding alternative to the Leuckart-Wallach reaction is reductive amination using a reducing agent such as sodium borohydride in the presence of an ammonia source, like ammonium acetate[5][6]. This method typically proceeds at or below room temperature.

Materials:

  • 5-Chloro-2-methoxyacetophenone

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Imine Formation: Dissolve 5-Chloro-2-methoxyacetophenone (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (1.5-2.0 equivalents) in portions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

  • Quenching: Carefully add water to quench the excess sodium borohydride.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and make the solution basic with NaOH solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography or distillation.

Parameter Value
Starting Material 5-Chloro-2-methoxyacetophenone
Reagents Ammonium acetate, Sodium borohydride
Solvent Methanol
Temperature 0 °C to room temperature
Typical Yield Good to excellent

Part 3: Achieving Enantiomeric Purity

For many pharmaceutical applications, a single enantiomer of this compound is required. This can be achieved through either the resolution of the racemic mixture or by asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

A common and effective method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent[7]. For a basic amine like our target molecule, a chiral acid such as (+)- or (-)-tartaric acid is an excellent choice[8][9]. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Chiral_Resolution Racemic_Amine Racemic this compound Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts + Chiral Acid (e.g., (+)-Tartaric Acid) Separated_Salt Less Soluble Diastereomeric Salt Diastereomeric_Salts->Separated_Salt Fractional Crystallization Enriched_Amine Enantiomerically Enriched Amine Separated_Salt->Enriched_Amine Basification (e.g., NaOH)

Caption: Workflow for chiral resolution.

Materials:

  • Racemic this compound

  • (+)-Tartaric acid (or (-)-tartaric acid)

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Enrichment: The enantiomeric excess (e.e.) of the amine in the crystalline salt can be determined by chiral HPLC. If necessary, the salt can be recrystallized from fresh methanol to improve the e.e.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add NaOH solution until the salt dissolves and the solution is basic.

  • Extraction and Purification: Extract the free amine with diethyl ether, dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.

Parameter Value
Starting Material Racemic this compound
Resolving Agent (+)- or (-)-Tartaric Acid
Technique Fractional Crystallization
Expected Outcome Enantiomerically enriched amine
Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution[10]. Two primary strategies for the asymmetric synthesis of the target amine are the enantioselective reduction of the ketone intermediate and the asymmetric reductive amination.

1. Enantioselective Reduction of 5-Chloro-2-methoxyacetophenone:

This approach involves the reduction of the prochiral ketone to a chiral alcohol using a chiral reducing agent or a catalyst. The resulting chiral alcohol can then be converted to the amine with retention of stereochemistry, for example, via a Mitsunobu reaction followed by hydrolysis of the resulting phthalimide.

2. Asymmetric Reductive Amination:

This method involves the reaction of the ketone with an amine source in the presence of a chiral catalyst or a chiral auxiliary. For example, a chiral auxiliary can be temporarily attached to the amine nitrogen, directing the reduction of the C=N bond from a specific face, leading to the preferential formation of one enantiomer of the amine[11][12].

The development of a specific asymmetric synthesis protocol requires significant optimization of the chiral catalyst or auxiliary, as well as the reaction conditions, to achieve high enantioselectivity.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of new pharmaceuticals. The two-step synthesis involving Friedel-Crafts acylation followed by reductive amination is a robust and scalable route. Furthermore, the availability of reliable methods for chiral resolution and the potential for asymmetric synthesis provide pathways to obtain the enantiomerically pure compound required for many applications in drug discovery and development. The choice of the specific synthetic route and method for achieving enantiopurity will depend on factors such as scale, cost, and the specific requirements of the research or development program.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.
  • CN103304395A. (2013). Method for synthesizing metoxyl acetophenone.
  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Ordóñez, M., & Cativiela, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9487-9576.
  • Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
  • Gadhwal, S., & Boruah, R. C. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 52B(2), 287-291.
  • Davies, S. G., & Fletcher, A. M. (2005). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents.
  • EP3280701B1. (2019).
  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from [Link]

  • Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.).
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (pp. 1-35). Elsevier.
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  • DE10331083B4. (2005).
  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049.

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Spectroscopic Data of 1-(5-Chloro-2-methoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Expected Spectroscopic Features

The chemical structure of 1-(5-Chloro-2-methoxyphenyl)ethanamine is presented below. The key structural features that will influence its spectroscopic data are the substituted aromatic ring, the methoxy group, the ethylamine side chain, and the chlorine substituent.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

1H NMR Spectroscopy

The proton NMR (1H NMR) spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, we can predict the following signals:

Predicted 1H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality Behind Experimental Choices
~ 7.2d1HAr-H (meta to -OCH3)The aromatic protons will appear in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts are influenced by the electronic effects of the substituents.
~ 6.9dd1HAr-H (para to -OCH3)The methoxy group is an electron-donating group, which will shield the ortho and para protons, causing them to appear at a relatively lower chemical shift.
~ 6.8d1HAr-H (ortho to -OCH3)The chlorine atom is an electron-withdrawing group, which will deshield the ortho and para protons. The interplay of these effects will determine the final chemical shifts.
~ 4.1q1H-CH (NH2)CH3The methine proton adjacent to the amine group will be a quartet due to coupling with the three protons of the methyl group (n+1 rule).[3]
~ 3.8s3H-OCH 3The methoxy protons will appear as a singlet as they have no adjacent protons to couple with.
~ 1.5br s2H-NH 2The amine protons often appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration.
~ 1.4d3H-CH(NH2)CH 3The methyl protons of the ethylamine side chain will be a doublet due to coupling with the adjacent methine proton.

Experimental Protocol: 1H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature: Room temperature.

  • Data Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

G cluster_workflow 1H NMR Workflow prep Sample Preparation (Dissolve in CDCl3) acq Data Acquisition (400 MHz NMR) prep->acq proc Data Processing (Fourier Transform, Phasing) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis

Caption: Experimental workflow for 1H NMR spectroscopy.

13C NMR Spectroscopy

The carbon-13 NMR (13C NMR) spectrum provides information about the different carbon environments in the molecule.

Predicted 13C NMR Data

Chemical Shift (ppm)AssignmentCausality Behind Experimental Choices
~ 155C -OCH3 (Aromatic)The carbon attached to the electronegative oxygen of the methoxy group will be significantly deshielded and appear at a high chemical shift.[4]
~ 130C -Cl (Aromatic)The carbon atom directly bonded to the chlorine atom will also be deshielded.
~ 128Quaternary Aromatic C The quaternary carbon of the aromatic ring to which the ethylamine side chain is attached.
~ 127Aromatic C HAromatic methine carbon.
~ 118Aromatic C HAromatic methine carbon.
~ 112Aromatic C HAromatic methine carbon.
~ 56-OC H3The carbon of the methoxy group will appear in the typical range for such carbons (50-65 ppm).[5]
~ 50-C H(NH2)CH3The methine carbon of the ethylamine side chain.
~ 24-CH(NH2)C H3The methyl carbon of the ethylamine side chain will appear in the upfield region.

Experimental Protocol: 13C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for 1H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Decoupling: Proton-decoupled mode to obtain singlets for all carbon signals.

  • Data Acquisition: Acquire the 13C NMR spectrum. A larger number of scans may be required compared to 1H NMR due to the lower natural abundance of 13C.

  • Data Processing: Process the data similarly to the 1H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable ionization method.

Predicted Mass Spectrometry Data

m/zInterpretationCausality Behind Experimental Choices
186/188[M+H]+The protonated molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks.
171/173[M+H - NH3]+Loss of ammonia is a common fragmentation pathway for primary amines.
155[M+H - NH2CH3]+Cleavage of the C-C bond between the aromatic ring and the ethylamine side chain.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

    • Mode: Positive ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

G cluster_fragmentation ESI-MS Fragmentation Pathway M [M+H]+ (m/z 186/188) F1 [M+H - NH3]+ (m/z 171/173) M->F1 Loss of NH3 F2 [M+H - NH2CH3]+ (m/z 155) M->F2 C-C Cleavage

Caption: Predicted ESI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm-1)Functional GroupVibrational Mode
3400-3300N-HStretching (amine)
3000-2850C-HStretching (aliphatic)
1600-1450C=CStretching (aromatic)
1250-1200C-OStretching (aryl ether)
1100-1000C-NStretching (amine)
800-600C-ClStretching

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

  • Instrument Setup:

    • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted 1H NMR, 13C NMR, Mass Spectrometry, and IR data, along with the detailed experimental protocols, will serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds. The provided information is based on established spectroscopic principles and data from structurally analogous molecules, ensuring a high degree of scientific integrity and practical utility.

References

  • ACS Publications. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

  • NIST WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. [Link]

  • PubChem. 1-(4-Methoxyphenyl)ethanamine. [Link]

  • OPUS at UTS. Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • ResearchGate. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. [Link]

  • ResearchGate. IR spectrum of poly(2-chloroaniline). [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

  • PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Chemsrc. CAS#:1368597-83-4 | 1-(5-Chloro-2-fluorophenyl)-2-(methylamino)ethan-1-one. [Link]

  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]

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1-(5-Chloro-2-methoxyphenyl)ethanamine NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Introduction: The Analytical Imperative for Novel Chemical Entities

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This compound is a substituted phenethylamine derivative, a class of compounds that serves as a foundational scaffold for a wide array of pharmacologically active agents. Its precise molecular architecture, defined by the substitution pattern on the aromatic ring and the chiral center of the ethylamine side chain, dictates its potential biological interactions. Therefore, rigorous analytical characterization is not merely a procedural step but the cornerstone of its scientific and developmental value.

This guide provides a comprehensive analysis of the mass spectrometry and nuclear magnetic resonance (NMR) data for this compound. As a senior application scientist, the narrative herein moves beyond a simple recitation of data, focusing instead on the causality behind the spectral features. We will explore how fundamental principles of molecular fragmentation and nuclear spin interactions are leveraged to build an unassailable structural proof, offering field-proven insights for researchers engaged in the synthesis and characterization of complex small molecules.

Part 1: Mass Spectrometry - Elucidating the Molecular Blueprint and Fragmentation Pathway

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structural components through controlled fragmentation. For this compound, Electron Ionization (EI) is the method of choice due to its ability to generate reproducible fragmentation patterns that serve as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is deliberate; it provides separation of the analyte from potential impurities prior to its introduction into the mass spectrometer, ensuring the resulting spectrum is of the pure compound.

  • Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

  • Gas Chromatography:

    • Instrument: Agilent 7890B GC System coupled to a 5977A MSD.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. This gradient ensures good peak shape and elution.

  • Mass Spectrometry:

    • Ionization Source: Electron Impact (EI) at 70 eV. This standard energy level ensures extensive and reproducible fragmentation.[2]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Data Interpretation: Molecular Ion and Fragmentation Analysis

The resulting mass spectrum provides two critical pieces of information: the molecular weight and the fragmentation pattern, which reveals the molecule's substructures.

  • Molecular Ion (M⁺): The molecular formula is C₉H₁₂ClNO. The calculated monoisotopic mass is 185.06 u. A key feature is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion will appear as a pair of peaks: the M⁺ peak at m/z 185 and an M+2 peak at m/z 187, with an intensity ratio of approximately 3:1. This isotopic signature is a definitive confirmation of the presence of one chlorine atom.

  • Base Peak and Key Fragments: The most significant fragmentation in phenethylamines is the benzylic cleavage, where the bond between the alpha and beta carbons of the side chain breaks. This is a highly favored process as it results in a resonance-stabilized benzylic cation.[3]

    • Loss of Methyl Radical (•CH₃): The primary fragmentation event is the loss of the terminal methyl group to form a highly stable iminium cation. This fragment is expected to be the base peak (the most intense peak) in the spectrum.

      • m/z 170/172: [M - CH₃]⁺. This fragment retains the chlorine atom, so it will also exhibit the characteristic 3:1 isotopic pattern.

The table below summarizes the expected key ions in the EI-MS spectrum.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment StructureFragmentation PathwayRelative Intensity
185187[C₉H₁₂ClNO]⁺Molecular Ion (M⁺)Moderate
170172[C₈H₉ClNO]⁺[M - CH₃]⁺High (Base Peak)
142144[C₇H₅ClO]⁺[M - CH₃ - CH₂NH]⁺Moderate
Visualization of the Fragmentation Pathway

The logical flow of molecular fragmentation can be visualized using a directed graph.

G M Molecular Ion (M⁺) m/z 185/187 F1 Base Peak [M - CH₃]⁺ m/z 170/172 M->F1 - •CH₃

Caption: Proposed EI-MS fragmentation of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for a complete mapping of its structure.

Molecular Structure and Expected Resonances

First, we must identify the unique (non-equivalent) proton and carbon environments in the molecule.

  • Proton Environments (8): H3, H4, H6 (aromatic), CH, NH₂, OCH₃, CH₃.

  • Carbon Environments (9): C1, C2, C3, C4, C5, C6 (aromatic), CH, OCH₃, CH₃.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Spectrometer: Bruker Avance III 400 MHz spectrometer.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation:

The chemical shifts are influenced by electron-donating (methoxy) and electron-withdrawing (chloro) groups, as well as spin-spin coupling between adjacent protons. The n+1 rule is used to predict the multiplicity of the signals.[4]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~ 7.25dJ ≈ 2.5 Hz1HH-6Ortho to chloro group, meta coupling to H-4.
~ 7.15ddJ ≈ 8.5, 2.5 Hz1HH-4Ortho to H-3, meta to H-6.
~ 6.75dJ ≈ 8.5 Hz1HH-3Ortho to methoxy group and H-4.
~ 4.15qJ ≈ 6.5 Hz1HCHCoupled to the three protons of the adjacent CH₃ group (n+1=4).
~ 3.85s-3HOCH₃Singlet, no adjacent protons.
~ 1.60br s-2HNH₂Broad singlet due to quadrupole broadening and exchange; integration can vary.
~ 1.40dJ ≈ 6.5 Hz3HCH₃Coupled to the single methine proton (n+1=2).
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Spectrometer: Bruker Avance III 100 MHz spectrometer.

  • Reference: The CDCl₃ solvent peak (triplet at δ ~77.16 ppm) is used for referencing.

  • Data Acquisition: Proton-decoupled mode is used, resulting in singlets for each unique carbon. Several hundred to a few thousand scans may be required.

Predicted ¹³C NMR Data and Interpretation:

Chemical shifts are predicted based on substituent effects. The methoxy group causes a strong downfield shift on the carbon it's attached to (C2) and an upfield shift on ortho/para carbons. The chloro group causes a moderate downfield shift.[5]

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0C2Aromatic C attached to electron-donating OCH₃ group.
~ 139.0C1Quaternary aromatic C attached to the ethylamine side chain.
~ 129.0C4Aromatic CH.
~ 128.5C6Aromatic CH.
~ 125.0C5Aromatic C attached to the electronegative Cl atom.
~ 111.0C3Aromatic CH, shielded by the OCH₃ group.
~ 55.5OCH₃Typical range for a methoxy carbon.[6]
~ 45.0CHAliphatic methine carbon attached to nitrogen.
~ 24.0CH₃Aliphatic methyl carbon.
Visualization of the Molecular Structure with NMR Assignments

Caption: Molecular structure with atom labels for NMR assignments.

Conclusion: A Synergistic Approach to Structural Verification

The combination of mass spectrometry and NMR spectroscopy provides a powerful and synergistic toolkit for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and the presence of a chlorine atom while revealing a logical, predictable fragmentation pattern dominated by the formation of a stable benzylic cation. Concurrently, ¹H and ¹³C NMR spectroscopy provides an exhaustive map of the atomic connectivity, confirming the precise substitution pattern on the aromatic ring and the structure of the ethylamine side chain. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, forms a self-validating system. For any researcher synthesizing or utilizing this compound, the data and interpretations presented in this guide serve as a benchmark for ensuring material identity, purity, and quality, thereby upholding the standards of scientific integrity.

References

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A Technical Guide to the Purity and Characterization of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for establishing the purity and confirming the identity of 1-(5-Chloro-2-methoxyphenyl)ethanamine, a chiral intermediate of significant interest in pharmaceutical synthesis. As the stereochemistry of active pharmaceutical ingredients (APIs) is critical to their efficacy and safety, rigorous control over the enantiomeric purity of their building blocks is paramount.[1][] This document outlines field-proven methodologies for the synthesis of the racemic compound, its purification, chiral resolution, and the definitive analytical techniques required for its complete characterization. It is intended for researchers, process chemists, and quality control analysts in the drug development sector, providing both the theoretical basis and practical, step-by-step protocols for ensuring the quality of this vital intermediate.

Introduction: The Strategic Importance of Chiral Purity

This compound is a substituted phenylethylamine derivative. Its structural motifs are common in a variety of pharmacologically active molecules. The presence of a chiral center at the alpha-carbon of the ethylamine side chain means the compound exists as a pair of enantiomers. In drug development, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[3] Therefore, regulatory authorities mandate strict control over the stereochemical identity of new drug substances.[4]

Ensuring the enantiomeric purity of an API often begins with the chiral intermediates used in its synthesis.[] A robust and well-characterized intermediate like this compound simplifies downstream processing, minimizes the formation of difficult-to-remove diastereomeric impurities, and ultimately leads to a safer and more effective final drug product. This guide is structured to provide a logical workflow, from initial synthesis to final characterization, that establishes a self-validating system of quality control.

Synthesis and Initial Purification of Racemic this compound

The most direct and industrially scalable synthesis of the racemic amine proceeds via the reductive amination of the corresponding ketone, 5-Chloro-2-methoxyacetophenone. This ketone is a known versatile intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.[5]

Synthesis via Reductive Amination

Reductive amination is a powerful transformation that converts a ketone into an amine. The reaction typically proceeds in one pot, where the ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

G ketone 5-Chloro-2-methoxyacetophenone imine Imine Intermediate ketone->imine + ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine racemic_amine Racemic this compound imine->racemic_amine + reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->racemic_amine

Caption: Reductive amination workflow.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 5-Chloro-2-methoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the imine over the ketone.[6][7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of 2M HCl. Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash with dichloromethane (DCM) to remove any unreacted starting material.

  • Isolation: Basify the aqueous layer to pH >12 with 6M NaOH. Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine, typically as an oil.

Purification of the Racemic Amine

The crude product will contain residual reagents and minor byproducts. Purification by column chromatography is necessary to ensure the material is suitable for subsequent chiral resolution.

Experimental Protocol: Achiral Column Chromatography

  • Column Preparation: Prepare a silica gel column packed with a slurry of silica in the chosen eluent system. A common and effective system for amines is a gradient of hexane and ethyl acetate.[8][9]

  • Loading: Adsorb the crude amine onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate. The less polar impurities will elute first.

  • Fraction Collection: Collect fractions and analyze by TLC, staining with a suitable agent (e.g., ninhydrin for amines).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified racemic this compound.

Chiral Resolution: Isolating the Enantiomers

With the purified racemic amine in hand, the next critical step is the separation of the two enantiomers. Two primary methods are widely employed: classical resolution via diastereomeric salt formation and preparative chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation

This technique remains one of the most cost-effective and scalable methods for chiral separation.[10] It relies on the principle that when a racemic mixture of a base (the amine) is reacted with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[1][11] Tartaric acid and its derivatives are highly effective resolving agents for amines.[1][12]

G cluster_0 Salt Formation cluster_1 Separation & Liberation racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomers Diastereomeric Salts (R,R-Salt + S,R-Salt) racemic_amine->diastereomers + chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., R,R-Salt) crystallization->less_soluble more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble base_treatment Basification (e.g., NaOH) less_soluble->base_treatment pure_enantiomer Pure R-Amine base_treatment->pure_enantiomer

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the purified racemic amine (1.0 eq) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) (0.5 eq, as it is a diacid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5 °C to maximize the yield of the less soluble salt.

  • Isolation of Diastereomer: Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

  • Liberation of the Free Amine: Suspend the collected salt in water and add a strong base (e.g., 6M NaOH) until the pH is >12. Extract the liberated free amine into an organic solvent (e.g., DCM).

  • Purity Check: Dry and concentrate the organic layer. Analyze the resulting amine by chiral HPLC to determine its enantiomeric excess (e.e.). The mother liquor from step 3 can be processed similarly to recover the other enantiomer.

Preparative Chiral Chromatography (HPLC/SFC)

For higher throughput or when classical resolution is challenging, preparative chiral chromatography offers a powerful alternative.[13] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[14] Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including amines.

Method Development Insights

  • Column Selection: Start with polysaccharide-based columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® series).

  • Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typical. Small amounts of an amine additive (e.g., diethylamine) are often required to improve peak shape for basic analytes.

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative that uses supercritical CO₂ as the main mobile phase with an alcohol co-solvent. It often provides faster separations and higher efficiency than HPLC.

Comprehensive Characterization and Quality Control

A full suite of analytical techniques must be employed to unambiguously confirm the structure, identity, and purity of this compound.

Structural Elucidation
Technique Purpose Expected Observations for this compound
¹H NMR Confirms proton environment and connectivity.Aromatic Region: 3 protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring (~6.8-7.3 ppm). Methoxy Group: A singlet for the -OCH₃ protons (~3.8-3.9 ppm). Methine Proton: A quartet for the -CH(NH₂)CH₃ proton (~4.1-4.3 ppm). Methyl Group: A doublet for the -CH(NH₂)CH₃ protons (~1.4-1.5 ppm). Amine Protons: A broad singlet for the -NH₂ protons (variable chemical shift).
¹³C NMR Confirms the carbon skeleton.Aromatic Carbons: 6 distinct signals, including carbons bonded to Cl, O, and the ethylamine group. Methoxy Carbon: Signal around 55-56 ppm. Methine Carbon: Signal around 50-55 ppm. Methyl Carbon: Signal around 24-26 ppm.
Mass Spec (MS) Determines molecular weight and fragmentation.Molecular Ion (M⁺): Expected at m/z 185 (for ³⁵Cl) and 187 (for ³⁷Cl) in an approximate 3:1 ratio. Base Peak: Likely the fragment from the loss of a methyl group (M-15) at m/z 170/172, resulting from alpha-cleavage, which is a characteristic fragmentation pattern for amines.[15][16]
FTIR Identifies key functional groups.N-H Stretch: Two characteristic peaks for a primary amine in the 3300-3500 cm⁻¹ region. C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

Note: Predicted NMR shifts are based on analogous structures, such as 5-Chloro-2-methoxybenzoic acid.[17] Actual values should be confirmed against a reference standard.

Purity and Enantiomeric Excess Determination

Purity assessment is a two-fold process: determining the overall chemical purity (presence of non-isomeric impurities) and the specific chiral purity (the ratio of the two enantiomers).

Chemical Purity by HPLC-UV

  • Method: A standard reverse-phase HPLC method using a C18 column with a water/acetonitrile mobile phase gradient is used to separate the main component from any synthesis-related impurities or starting materials.

  • Acceptance Criteria: For a pharmaceutical intermediate, the chemical purity should typically be >99.0% by area percent.

Chiral Purity by Chiral HPLC

This is the definitive test for enantiomeric purity.

Experimental Protocol: Analytical Chiral HPLC

  • System: HPLC with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak AD-3 or similar).

  • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 95:5 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (e.e.) is calculated using the area of the major enantiomer (E1) and the minor enantiomer (E2).

    • e.e. (%) = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

Acceptance Criteria for Chiral Purity

The acceptable level of the unwanted enantiomer (enantiomeric impurity) is dictated by regulatory guidelines such as those from the ICH.[4]

Parameter Specification Justification
Enantiomeric Purity ≥ 99.5% e.e. Ensures that the unwanted enantiomer is controlled to a level below 0.25%, minimizing its potential impact on the final API's safety and efficacy profile.[4]

| Limit of Quantitation (LOQ) | The analytical method must be validated to have an LOQ for the minor enantiomer that is at or below the reporting threshold (typically 0.05%). | A signal-to-noise ratio of not less than 10 is a typical acceptance criterion for the LOQ.[18] |

Conclusion: A Foundation for Quality

The robust characterization and stringent purity control of this compound are not merely analytical exercises; they are foundational pillars supporting the development of safe and effective medicines. By implementing the synthesis, purification, resolution, and characterization workflows detailed in this guide, drug development professionals can ensure that this critical chiral intermediate meets the high standards required by the pharmaceutical industry. This self-validating approach, grounded in established chemical principles and regulatory expectations, provides a clear and reliable pathway to quality. Adherence to these practices is mandated by Good Manufacturing Practice (GMP) guidelines for API starting materials, as outlined in documents like ICH Q7.[19][20][21]

References

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  • Google Patents. (2016). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
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The Strategic deployment of 1-(5-Chloro-2-methoxyphenyl)ethanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the design of novel therapeutics. 1-(5-Chloro-2-methoxyphenyl)ethanamine is one such privileged scaffold. Its unique constellation of a chlorinated aromatic ring, a strategically positioned methoxy group, and a reactive primary amine function provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide delves into the core attributes of this building block, elucidating its synthesis, physicochemical properties, and, most importantly, its strategic application in the development of innovative drug candidates. We will explore the nuanced roles of its constituent functional groups, providing a rationale for its prevalence in contemporary drug discovery programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 35253-21-5
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Appearance Liquid
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solventsGeneral chemical knowledge
pKa Not available-

The Art of Synthesis: Crafting the Building Block

The efficient synthesis of this compound is a critical first step in its journey to becoming part of a drug molecule. The most common and industrially scalable approach involves the reductive amination of the corresponding ketone, 5-chloro-2-methoxyacetophenone. This precursor is a versatile intermediate in the synthesis of analgesics and anti-inflammatory agents.[1]

G cluster_start Starting Material cluster_reaction Reductive Amination cluster_product Product 5_chloro_2_methoxyacetophenone 5-Chloro-2-methoxyacetophenone reductive_amination Reductive Amination Conditions (e.g., NH₃, H₂, Raney Ni or NaBH₃CN) 5_chloro_2_methoxyacetophenone->reductive_amination Ketone Substrate product This compound reductive_amination->product Forms Primary Amine

Experimental Protocol: Reductive Amination of 5-Chloro-2-methoxyacetophenone

This protocol provides a generalized procedure for the synthesis of the title compound. The choice of reducing agent can be tailored based on laboratory capabilities and desired scale.[2]

  • Imine Formation: In a round-bottom flask, dissolve 5-chloro-2-methoxyacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate, 7.5 eq) and a dehydrating agent (e.g., anhydrous magnesium sulfate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Alternatively, for a more controlled reduction, sodium cyanoborohydride (NaBH₃CN) can be employed.[2] For larger scale synthesis, catalytic hydrogenation using Raney Nickel or Palladium on carbon under a hydrogen atmosphere is a viable and greener alternative.[3]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.

The Strategic Importance in Medicinal Chemistry: A Deconstruction of the Scaffold

The utility of this compound as a building block stems from the synergistic interplay of its structural features. The phenethylamine core is a well-established pharmacophore present in a vast number of endogenous neurotransmitters and synthetic drugs, targeting a wide range of biological receptors.[3][4]

G scaffold This compound chloro Chloro Group scaffold->chloro Modulates Lipophilicity & Metabolism methoxy Methoxy Group scaffold->methoxy Influences Receptor Binding & Conformation amine Primary Amine scaffold->amine Reactive Handle for Derivatization

The Role of the 5-Chloro Substituent

The introduction of a chlorine atom onto the phenyl ring significantly impacts the molecule's properties. Halogenation is a common strategy in medicinal chemistry to enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[5] Furthermore, the chloro group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.

The Influence of the 2-Methoxy Group

The methoxy group at the ortho position to the ethylamine side chain plays a crucial role in dictating the conformation of the molecule. This steric influence can pre-organize the molecule into a bioactive conformation, enhancing its affinity for the target receptor. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with the receptor binding pocket.

The Versatility of the Primary Amine

The primary amine is the workhorse of this building block, offering a reactive handle for a multitude of chemical transformations. Two of the most common and powerful reactions for elaborating the amine are N-acylation and reductive amination.

Key Synthetic Transformations and Their Applications

N-Acylation: Forging Amide Bonds

The reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent, readily forms a stable amide bond. This transformation is fundamental in drug design, as the amide bond is a key structural feature in a vast number of pharmaceuticals.

Case Study: Glibenclamide (Glyburide) - A Landmark in Diabetes Treatment

While not directly synthesized from this compound, the anti-diabetic drug Glibenclamide (also known as Glyburide) contains a remarkably similar structural motif: a 5-chloro-2-methoxybenzamidoethyl group.[6] This highlights the therapeutic relevance of this particular substitution pattern on a phenethylamine-like scaffold. The synthesis of Glibenclamide involves the acylation of a phenethylamine derivative with 5-chloro-2-methoxybenzoyl chloride.

Experimental Protocol: General N-Acylation
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography or recrystallization.

Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination provides a powerful and efficient method for forming C-N bonds.[2][7] The primary amine of our building block can be reacted with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This reaction allows for the introduction of a wide range of substituents on the nitrogen atom, enabling the exploration of a vast chemical space.

Application in the Synthesis of Biologically Active Compounds

Derivatives of this compound have been investigated for various therapeutic applications. For instance, related structures have been explored for their potential as antioxidant agents.[8] The ability to introduce diverse functionalities via reductive amination allows for the fine-tuning of the molecule's properties to optimize its activity against specific biological targets.

Experimental Protocol: General Reductive Amination
  • Imine/Enamine Formation: In a suitable solvent such as dichloroethane or methanol, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq). If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to the reaction mixture.[9] Stir at room temperature until the reaction is complete.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Conclusion: A Building Block of Strategic Importance

This compound represents a quintessential example of a privileged scaffold in medicinal chemistry. Its well-defined stereoelectronic properties, conferred by the chloro and methoxy substituents, combined with the synthetic versatility of the primary amine, make it an invaluable tool for the construction of novel drug candidates. The successful application of the closely related 5-chloro-2-methoxybenzamidoethyl moiety in the blockbuster drug Glibenclamide is a testament to the therapeutic potential embedded within this structural framework. As drug discovery continues to evolve, the strategic deployment of such well-characterized and versatile building blocks will remain a cornerstone of efficient and successful medicinal chemistry campaigns.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Phenethylamine Scaffold

The substituted β-phenethylamine framework is a cornerstone of medicinal chemistry and pharmacology. This structural motif, consisting of a phenyl ring attached to an amino group via a two-carbon chain, is the backbone for a vast array of biologically active molecules.[1][2][3] From endogenous neurotransmitters like dopamine and norepinephrine to a wide range of pharmaceuticals and research chemicals, the specific substitutions on the phenyl ring, side chain, and amino group dictate the compound's pharmacological profile.[1][2][3] These molecules can act as central nervous system stimulants, entactogens, and hallucinogens, making them invaluable tools for neuroscience research and templates for drug development.[1]

This technical guide provides an in-depth review of the core synthetic methodologies employed to construct this versatile scaffold. As researchers and drug development professionals, a deep understanding of these synthetic routes is paramount for the rational design of novel compounds, process optimization, and impurity profiling. We will explore the causality behind experimental choices, compare the strengths and limitations of each method, and provide field-proven protocols to illustrate their practical application.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of substituted phenethylamines can be approached from several distinct retrosynthetic pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and scalability. Here, we dissect the most prevalent and robust strategies.

Route 1: Reductive Amination of Phenylacetones

This is arguably the most direct and widely utilized method for producing α-methylphenethylamines (amphetamines) and their N-substituted derivatives.[4][5] The core of this strategy is the reaction between a substituted phenyl-2-propanone (P2P, phenylacetone) and an amine (such as ammonia for primary amines or methylamine for methamphetamine) to form an intermediate imine, which is then reduced in situ to the target amine.[5]

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine on the ketone's carbonyl carbon, followed by dehydration to form a Schiff base or imine. The choice of reducing agent is critical. Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C or Raney Nickel) is highly effective. Alternatively, hydride reagents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently used under milder conditions. The latter is particularly useful as it is selective for the protonated iminium ion, reducing side reactions.

// Reactants ketone [label="Substituted\nPhenyl-2-propanone"]; amine [label="R-NH₂\n(e.g., NH₃, CH₃NH₂)"];

// Intermediates intermediate [label="Imine Intermediate\n(Schiff Base)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Product product [label="Substituted\nPhenethylamine"];

// Arrows and Labels ketone -> intermediate [label="+", arrowhead=none]; amine -> intermediate; intermediate -> product [label="[Reduction]\ne.g., H₂/Pd-C, NaBH₄", color="#34A853"];

// Invisible nodes for alignment {rank=same; ketone; amine;} }

Diagram 1: General workflow for Reductive Amination.

Key Advantages:

  • Convergence: Joins two key fragments (the phenylacetone and the amine) in a single operational step.

  • Versatility: Easily adaptable for producing primary, secondary, and tertiary amines by selecting the appropriate amine starting material.[6]

Limitations & Considerations:

  • Precursor Control: Phenylacetones are often regulated precursors due to their common use in illicit synthesis.

  • Side Reactions: Over-alkylation can occur, and ketone reduction to the corresponding alcohol can be a competing pathway if the wrong reducing agent or conditions are chosen.

Route 2: Reduction of β-Nitrostyrenes

This two-step approach is one of the most versatile and reliable methods for accessing a wide variety of phenethylamines, particularly those without α-methylation (e.g., the 2C-X family). The synthesis begins with the condensation of a substituted benzaldehyde with a nitroalkane (like nitromethane or nitroethane) via the Henry Reaction (also known as a nitroaldol condensation) to form a β-nitrostyrene.[7][8][9] This intermediate is then reduced to the corresponding phenethylamine.

Step A: The Henry Reaction The condensation is typically base-catalyzed, using a primary amine like methylamine or an ammonium salt like ammonium acetate.[7][8][9][10] The reaction involves the deprotonation of the nitroalkane, followed by its nucleophilic addition to the aldehyde carbonyl, and subsequent dehydration to yield the nitrostyrene.

Step B: Nitrostyrene Reduction The reduction of the β-nitrostyrene is the critical step. Both the nitro group and the alkene double bond must be reduced.

  • Lithium Aluminum Hydride (LAH): This is a powerful and highly effective reagent for this transformation, providing clean reduction to the amine in high yields. However, it is pyrophoric and requires strictly anhydrous conditions.

  • Catalytic Hydrogenation: Using catalysts like Pd/C under a hydrogen atmosphere is a common industrial method.

  • Metal/Acid Systems: Reductions using metals like iron in an acidic medium are also effective.[11]

  • Sodium Borohydride/Copper(II) Chloride: A recent, milder method utilizes a NaBH₄/CuCl₂ system, which offers high yields (62-83%) in short reaction times (10-30 minutes) without the need for an inert atmosphere, making it a highly practical laboratory method.[12][13][14][15]

// Reactants aldehyde [label="Substituted\nBenzaldehyde"]; nitroalkane [label="Nitroalkane\n(e.g., CH₃NO₂)"];

// Intermediate nitrostyrene [label="β-Nitrostyrene", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Product product [label="Substituted\nPhenethylamine"];

// Arrows and Labels aldehyde -> nitrostyrene [label="+", arrowhead=none]; nitroalkane -> nitrostyrene [label="Henry Reaction\n(Base catalyst)"]; nitrostyrene -> product [label="[Reduction]\ne.g., LiAlH₄, NaBH₄/CuCl₂", color="#34A853"];

// Invisible nodes for alignment {rank=same; aldehyde; nitroalkane;} }

Diagram 2: The β-Nitrostyrene synthesis pathway.

Protocol: Facile Reduction of a β-Nitrostyrene using NaBH₄/CuCl₂ [12][15] This protocol is adapted from a procedure demonstrating a rapid and high-yield synthesis.[12][15]

  • Setup: In a round-bottom flask, dissolve the substituted β-nitrostyrene (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol.

  • Addition of Reagents: Cool the solution in an ice bath. Add copper(II) chloride dihydrate (CuCl₂·2H₂O, ~0.1-0.2 equivalents) and stir until dissolved.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 4-6 equivalents) portion-wise, maintaining the temperature below 20°C. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture for 10-30 minutes after the final addition of NaBH₄. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of aqueous ammonia or HCl. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.

Route 3: From Benzyl Cyanides

Another classic and robust method involves the reduction of a substituted benzyl cyanide (also known as phenylacetonitrile).[16] This route is particularly advantageous for producing phenethylamines without substitution on the side chain.

Causality and Mechanistic Insight: The benzyl cyanide precursor is typically synthesized via the Kolbe nitrile synthesis, reacting a substituted benzyl chloride with sodium cyanide.[17] The nitrile group (C≡N) of the benzyl cyanide is then reduced to a primary amine (-CH₂-NH₂).

  • Catalytic Hydrogenation: This is a highly efficient method. Using Raney Nickel as a catalyst in the presence of ammonia is common; the ammonia helps to suppress the formation of secondary amine side products.[16] Other catalysts like palladium on charcoal can also be used.[16]

  • Chemical Reduction: Strong reducing agents like LAH or sodium in ethanol can also effectively reduce the nitrile.[16]

Protocol: Catalytic Hydrogenation of Benzyl Cyanide [16] This procedure is adapted from Organic Syntheses.

  • Apparatus: Charge a high-pressure reactor (bomb) with purified benzyl cyanide (1 equivalent) and Raney Nickel catalyst.

  • Ammonia Addition: Introduce liquid ammonia into the sealed reactor. This is crucial for minimizing the formation of the di-(β-phenylethyl)-amine byproduct.[16]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to ~2000 psi).

  • Reaction: Heat the reactor to 120–130°C with shaking. The reduction is typically complete within an hour.

  • Isolation: After cooling and venting the reactor, the contents are removed, the catalyst is filtered off, and the product is purified by fractional distillation under reduced pressure. Yields are typically high (83-87%).[16]

Other Notable Synthetic Methods
  • Leuckart-Wallach Reaction: This classical method involves the reductive amination of a ketone using formic acid or ammonium formate as the reducing agent and nitrogen source.[18][19][20][21] It is a one-pot reaction but often requires high temperatures (160-185°C) and long reaction times, which can be a drawback.[20][22] The initial product is an N-formyl derivative, which must be hydrolyzed to yield the final amine.[22]

  • Pictet-Spengler Reaction: While not a direct synthesis of open-chain phenethylamines, this reaction is crucial for synthesizing tetrahydroisoquinolines, which are cyclized phenethylamine analogs.[23][24][25] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[23][25][26][27] This is a cornerstone reaction in alkaloid synthesis.[24]

Asymmetric Synthesis: Accessing Chiral Phenethylamines

Many substituted phenethylamines are chiral, and their enantiomers often exhibit vastly different pharmacological activities and potencies. Therefore, methods for asymmetric synthesis are of paramount importance in drug development.

One effective strategy involves using a chiral auxiliary. For instance, a phenylacetone can be reacted with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a diastereomeric mixture of imines.[28] These can be separated or, more commonly, the mixture is reduced, leading to a diastereomeric mixture of secondary amines. Subsequent hydrogenolysis of the chiral auxiliary group yields the desired enantiomerically enriched primary amine.[28] This approach has been shown to produce products with high enantiomeric purity (96-99%).[28]

More modern approaches utilize chemoenzymatic methods. For example, a one-pot transformation of styrene to 1-phenylethylamine has been developed by combining a Wacker oxidation to form acetophenone in situ, followed by a reductive amination catalyzed by an amine dehydrogenase (AmDH) enzyme, achieving excellent enantioselectivity (>99% ee).[29]

Comparative Summary of Core Methods

Synthetic Route Key Precursors Primary Product Scope Advantages Limitations
Reductive Amination Phenylacetone, Amineα-methylated phenethylaminesDirect, convergent, versatile for N-alkylation.Precursors often regulated; potential for over-alkylation.
Nitrostyrene Reduction Benzaldehyde, NitroalkaneNon-α-methylated phenethylaminesHighly versatile, accessible precursors, good yields.Two-step process; some reducing agents (e.g., LAH) are hazardous.
Benzyl Cyanide Reduction Benzyl halide, NaCNNon-α-methylated phenethylaminesHigh yields, good for primary amines.Use of toxic cyanides; requires reduction step.
Leuckart-Wallach Ketone, Formamide/Formic AcidPrimary or secondary aminesOne-pot reaction.High temperatures, long reaction times, N-formyl intermediate.[20][22]

Conclusion

The synthesis of substituted phenethylamines is a mature field with a rich portfolio of reliable and scalable methods. The choice between reductive amination of ketones, reduction of nitrostyrenes, or pathways involving benzyl cyanides depends on a strategic analysis of precursor availability, desired substitution patterns, and required scale. For drug development professionals, the increasing importance of stereochemistry places a strong emphasis on asymmetric methods, where both chiral auxiliaries and emerging biocatalytic routes offer powerful solutions. A thorough understanding of these core synthetic strategies provides the foundation for innovation in this vital area of medicinal chemistry.

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An In-Depth Technical Guide to the Discovery and Properties of Novel Chloro-Methoxyphenyl Benzimidazole Compounds as Potent Anti-leishmanial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-leishmanial Scaffolds

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health burden, affecting millions worldwide with a spectrum of clinical manifestations ranging from cutaneous lesions to fatal visceral disease.[1] The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and challenging administration routes. This underscores the urgent need for the discovery and development of novel, safe, and effective anti-leishmanial agents.[2]

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[3] This is attributed to its structural similarity to purine nucleosides, allowing it to interact with various biological targets. The incorporation of chloro and methoxyphenyl moieties into drug candidates has been a successful strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The methoxy group can influence ligand-target binding, physicochemical properties, and metabolic parameters, while the chlorine atom can enhance potency and metabolic stability.

This technical guide focuses on a promising class of chloro-methoxyphenyl benzimidazole compounds, with a particular emphasis on N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (hereafter referred to as Compound 8 ), which has demonstrated significant in vitro and in vivo anti-leishmanial activity.[1][2] We will delve into its synthesis, physicochemical properties, mechanism of action, and structure-activity relationships, providing a comprehensive resource for researchers in the field of anti-parasitic drug discovery.

Synthetic Strategies for N-Aryl-1-methyl-1H-benzimidazol-2-amines

The synthesis of N-aryl-1-methyl-1H-benzimidazol-2-amines can be achieved through a multi-step process. A representative synthetic route is outlined below, based on established methods for the synthesis of related benzimidazole derivatives.[4]

Representative Synthetic Protocol:
  • Step 1: Methylation of 2-aminobenzimidazole. To a solution of 2-aminobenzimidazole in a suitable solvent such as ethanol, a base like potassium carbonate is added, followed by the dropwise addition of methyl iodide. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product, 1-methyl-1H-benzimidazol-2-amine, is then isolated and purified.

  • Step 2: Buchwald-Hartwig Amination. The N-arylation is achieved via a palladium-catalyzed cross-coupling reaction. In a typical procedure, 1-methyl-1H-benzimidazol-2-amine, the desired chloro-bromo-methoxyphenyl derivative (e.g., 1-bromo-2-chloro-3-methoxybenzene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) are combined in an anhydrous, aprotic solvent like toluene or dioxane. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up, and the crude product is purified by column chromatography to yield the target N-(chloro-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine.

It is imperative for researchers to perform thorough characterization of the synthesized compounds using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm their identity and purity.[5]

Physicochemical and Pharmacokinetic Properties: Considerations for Drug Development

PropertyPredicted Value/ImportanceRationale
Molecular Weight ~255.7 g/mol Adherence to Lipinski's rule of five for good oral bioavailability.
logP (Lipophilicity) Moderately lipophilicA balance is required; sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor solubility and non-specific toxicity.
pKa Basic (imidazole nitrogen)The ionization state at physiological pH will influence solubility, cell permeability, and target binding.
Solubility To be determined experimentallyAqueous solubility is crucial for administration and absorption. It can be enhanced through salt formation or formulation strategies.
Metabolic Stability To be determined experimentallyThe presence of the chloro and methoxy groups can influence the sites and rate of metabolism by cytochrome P450 enzymes.

In early-stage drug discovery, it is crucial to experimentally determine these properties to guide lead optimization and identify potential liabilities.

Pharmacological Activity and Mechanism of Action: A Multi-pronged Attack on Leishmania

Compound 8 has demonstrated potent activity against Leishmania mexicana, the causative agent of cutaneous leishmaniasis.[2] Its mechanism of action appears to be multi-faceted, targeting key parasite processes.

In Vitro Anti-leishmanial Activity

The inhibitory activity of Compound 8 has been quantified against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of L. mexicana.

Leishmania StageIC50 (µM)Reference Drug (Miltefosine) IC50 (µM)
Promastigote3.21Not Reported
Amastigote0.26Not Reported

The significantly lower IC50 value against the clinically relevant amastigote stage highlights the potential of this compound for treating established infections.[2]

Mechanism of Action
  • Inhibition of Arginase: Compound 8 has been shown to inhibit the activity of L. mexicana arginase (LmARG) by 68.27%.[2] Arginase is a crucial enzyme in the parasite's polyamine synthesis pathway, which is essential for its growth and proliferation. The significant difference in identity between human and Leishmania arginase (39-43%) suggests that LmARG is a viable and selective drug target.[2]

  • Induction of Reactive Oxygen Species (ROS) Production: Treatment of L. mexicana promastigotes with Compound 8 leads to an increase in the production of reactive oxygen species (ROS).[1] Elevated ROS levels create a state of oxidative stress within the parasite, leading to damage of cellular components and ultimately cell death.[1]

  • Induction of Apoptosis: Compound 8 induces an apoptotic-like cell death in Leishmania. This is evidenced by ultrastructural changes such as membrane blebbing, the formation of autophagosomes, and mitochondrial disorganization.[1] The induction of a programmed cell death pathway is a desirable characteristic for an anti-parasitic agent.

Signaling Pathway of Compound 8's Anti-leishmanial Action

G C8 Compound 8 LmARG Leishmania mexicana Arginase (LmARG) C8->LmARG Inhibition (68.27%) ROS Increased ROS Production C8->ROS Apoptosis Apoptosis Induction C8->Apoptosis Polyamine Polyamine Synthesis LmARG->Polyamine Catalyzes Growth Parasite Growth & Proliferation Polyamine->Growth Death Parasite Death OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage OxidativeStress->Damage Apoptosis->Damage Damage->Death

Caption: Proposed mechanism of action of Compound 8 against Leishmania mexicana.

In Vivo Efficacy

In a murine model of cutaneous leishmaniasis, treatment with Compound 8 resulted in a 71% reduction in parasite load compared to the control group, demonstrating its potential for in vivo efficacy.[1]

Structure-Activity Relationships (SAR): Paving the Way for Lead Optimization

Understanding the structure-activity relationships of the N-aryl-1-methyl-1H-benzimidazol-2-amine scaffold is crucial for designing more potent and selective analogs. While a comprehensive SAR study for this specific series against Leishmania is yet to be published, studies on related benzimidazole derivatives offer valuable insights.

For a series of N-benzyl-1H-benzimidazol-2-amine derivatives evaluated against L. mexicana, the following observations were made:

  • Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly influence anti-leishmanial activity. Electron-donating and lipophilic groups at certain positions can enhance potency.

  • Substitution on the Benzimidazole Core: Modifications to the benzimidazole ring system can also impact activity, though this has been less extensively explored in the context of anti-leishmanial agents.

A systematic exploration of substitutions on both the methoxyphenyl and benzimidazole rings of Compound 8 is warranted to establish a clear SAR and guide the design of next-generation compounds with improved efficacy and safety profiles.

Experimental Protocols: A Guide for Practical Implementation

The following are detailed, step-by-step methodologies for key experiments relevant to the discovery and characterization of novel anti-leishmanial compounds like Compound 8.

In Vitro Anti-leishmanial Susceptibility Assay (Promastigote Stage)
  • Parasite Culture: Leishmania promastigotes are cultured at 26°C in a suitable medium, such as Schneider's Drosophila Medium, supplemented with 10-20% heat-inactivated fetal bovine serum (FBS).

  • Assay Preparation: In a 96-well microtiter plate, serial dilutions of the test compound are prepared in the culture medium.

  • Inoculation: Promastigotes in the logarithmic growth phase are added to each well to achieve a final concentration of 1 x 10⁶ cells/mL.

  • Incubation: The plate is incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin is added to each well and incubated for an additional 4-24 hours. The fluorescence (excitation ~530-560 nm, emission ~590 nm) is measured, which is proportional to the number of viable parasites.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Reactive Oxygen Species (ROS) Production Assay
  • Parasite Preparation: Leishmania promastigotes are harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Probe Loading: The cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is added to the parasite suspension to a final concentration of 10-20 µM. The cells are incubated in the dark at 26°C for 30-60 minutes to allow for probe uptake and deacetylation.

  • Compound Treatment: The test compound is added to the parasite suspension at the desired concentration. A positive control (e.g., hydrogen peroxide) and a negative control (vehicle) should be included.

  • Fluorescence Measurement: The fluorescence intensity (excitation ~485 nm, emission ~530 nm) is measured at different time points using a microplate reader or flow cytometer. An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.

Experimental Workflow for In Vitro Evaluation

G start Synthesized Compound promastigote_assay Promastigote Susceptibility Assay start->promastigote_assay amastigote_assay Intracellular Amastigote Susceptibility Assay start->amastigote_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay start->cytotoxicity_assay ic50_pro Determine IC50 (Promastigote) promastigote_assay->ic50_pro ic50_ama Determine IC50 (Amastigote) amastigote_assay->ic50_ama cc50 Determine CC50 cytotoxicity_assay->cc50 ros_assay ROS Production Assay ros_result Quantify ROS Production ros_assay->ros_result mechanism_study Further Mechanistic Studies (e.g., Arginase Assay) mechanism_result Elucidate Mechanism of Action mechanism_study->mechanism_result ic50_pro->ros_assay si Calculate Selectivity Index (CC50/IC50) ic50_ama->si cc50->si end Lead Candidate Selection si->end ros_result->mechanism_study mechanism_result->end

Caption: A streamlined workflow for the in vitro evaluation of novel anti-leishmanial compounds.

Murine Model of Cutaneous Leishmaniasis
  • Animal Model: BALB/c mice are a commonly used and susceptible model for L. mexicana infection.

  • Infection: Stationary-phase L. mexicana promastigotes (e.g., 1 x 10⁶ parasites) are injected subcutaneously into the footpad or the base of the tail of the mice.

  • Treatment: Once lesions are established (typically 3-4 weeks post-infection), treatment with the test compound is initiated. The route of administration (e.g., intraperitoneal, oral) and dosing regimen should be optimized.

  • Monitoring: Lesion size is measured regularly using a caliper.

  • Parasite Load Quantification: At the end of the study, the animals are euthanized, and the infected tissue (e.g., footpad) is collected. The parasite load is determined by limiting dilution assay or by quantitative PCR (qPCR) targeting a parasite-specific gene.

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion and Future Directions

N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) and related chloro-methoxyphenyl benzimidazole compounds represent a promising new class of anti-leishmanial agents. Their multi-faceted mechanism of action, targeting arginase, inducing oxidative stress, and promoting apoptosis, makes them attractive candidates for further development.

Future research should focus on:

  • Detailed SAR studies to identify more potent and selective analogs.

  • Comprehensive ADME/Tox profiling to assess the drug-like properties and safety of lead compounds.

  • In vivo efficacy studies in different models of leishmaniasis, including visceral leishmaniasis.

  • Target deconvolution studies to fully elucidate the molecular targets and pathways involved in their anti-leishmanial activity.

The insights and protocols provided in this technical guide offer a solid foundation for researchers to advance the discovery and development of this promising class of compounds in the fight against leishmaniasis.

References

  • Castillo-Maldonado, I., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. International Journal of Molecular Sciences, 25(1), 539. [Link]

  • Yepez-Mulia, L., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology, 184, 76-83. [Link]

  • Hernández-Núñez, E., et al. (2017). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 22(4), 579. [Link]

  • Eppakayala, L., et al. (2012). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Rasayan Journal of Chemistry, 5(4), 484-489. [Link]

  • Moreno-Díaz, H., et al. (2006). 2-(4-Methoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2601-o2602. [Link]

  • Wesselinova, D. (2012). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. International Journal of Pharmaceutical and Clinical Research, 4(2), 28-31. [Link]

  • Narender, T., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63. [Link]

  • Kaur, H., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6649. [Link]

  • Rane, R. A., et al. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H -benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 12(5), 6523-6541. [Link]

  • El-Sayed, N. N. E., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5323. [Link]

  • Bouziane, I., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc., 18(11), 245. [Link]

  • Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2529. [Link]

  • Zare, A., et al. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 25(22), 12456. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate. [Link]

  • Singh, R. K., et al. (2018). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

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Methodological & Application

Application Note: Strategic Derivatization of 1-(5-Chloro-2-methoxyphenyl)ethanamine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract 1-(5-Chloro-2-methoxyphenyl)ethanamine is a valuable and versatile chiral building block in modern drug discovery. Its substituted phenyl ring, featuring a chloro group at the 5-position and a methoxy group at the 2-position, provides a unique combination of lipophilicity and metabolic stability, making it an attractive scaffold for generating novel chemical entities. The primary amine functionality serves as a key handle for a variety of chemical transformations. This guide provides an in-depth exploration of three core synthetic strategies—amide bond formation, reductive amination, and sulfonamide synthesis—for the derivatization of this starting material. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights to empower researchers in the synthesis of diverse compound libraries for therapeutic screening and lead optimization.

Core Synthetic Strategies for Derivatization

The primary amine of this compound is a potent nucleophile, enabling a range of reliable and high-yielding reactions. The following sections detail the most impactful of these transformations for medicinal chemistry programs.

Amide Bond Formation: Accessing Novel Amide Libraries

The amide bond is a cornerstone of medicinal chemistry, prized for its high metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] The synthesis of amides from this compound can be achieved through various coupling methods, tailored to the reactivity of the carboxylic acid partner.

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated". This is typically accomplished using coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).[2][3]

  • Carbodiimide Method (EDC): N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and suppress side reactions, particularly racemization of chiral acids, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less reactive but more selective, leading to cleaner reactions and higher yields.

  • Uronium Salt Method (HATU): For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, more potent activating agents are required.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that generates an activated acyl-uronium species, leading to rapid and clean amide bond formation.[1][5] The reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the generated acid.[5]

G cluster_0 Amide Coupling Workflow Start Carboxylic Acid (R-COOH) + This compound Coupling Add Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA) Start->Coupling Activation Formation of Activated Intermediate (e.g., O-Acylisourea or Acyl-Uronium) Coupling->Activation Reaction Nucleophilic Attack by Amine Activation->Reaction Product Target Amide Derivative Reaction->Product Workup Aqueous Workup & Purification Product->Workup

Figure 1: General workflow for amide bond formation.

This protocol is suitable for most standard carboxylic acids.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 15-20 minutes. Successful activation is often indicated by the solution becoming clear.

  • Amine Addition: Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

This protocol is recommended for sterically hindered carboxylic acids or electron-poor coupling partners.[5]

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes at room temperature.

  • Amine Addition: Add this compound (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by LC-MS.

  • Workup: Quench the reaction by adding water.[5] Extract the product with a suitable organic solvent like Ethyl Acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

ParameterProtocol 1.1.1 (EDC/HOBt)Protocol 1.1.2 (HATU)
Coupling Reagent EDC / HOBtHATU
Base Not always required; sometimes DIPEADIPEA or Triethylamine (TEA)
Solvent DCM, DMFDMF, Acetonitrile
Typical Time 12 - 24 hours2 - 6 hours
Typical Yield 60 - 90%75 - 98%
Substrate Scope Good for general acidsExcellent for hindered/difficult acids
Table 1: Comparison of common amide coupling protocols.
Reductive Amination: Versatile N-Alkylation

Reductive amination is a powerful and highly controlled method for forming C-N bonds, making it a superior alternative to direct N-alkylation with alkyl halides, which often suffers from over-alkylation.[6] This two-step, one-pot process involves the formation of an imine intermediate followed by its immediate reduction to the target secondary amine.[7]

The reaction proceeds via the condensation of the primary amine with an aldehyde or ketone to form a Schiff base (imine). This equilibrium is often driven forward by the removal of water, although in many modern protocols, the subsequent reduction step is fast enough to pull the equilibrium towards the product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less reactive towards the starting aldehyde or ketone compared to other hydrides like NaBH₄, which minimizes the formation of alcohol byproducts.[6] It is also moisture-stable and does not require strictly anhydrous conditions, making it experimentally convenient.

G Amine Starting Amine (R'-NH2) Imine Imine Intermediate (R'-N=R'') Amine->Imine + H+ Carbonyl Aldehyde/Ketone (R''=O) Carbonyl->Imine - H2O Product Secondary Amine (R'-NH-R'') Imine->Product Reducer Reducing Agent [e.g., NaBH(OAc)3] Reducer->Imine

Figure 2: Mechanism of reductive amination.

This protocol is broadly applicable for coupling with a wide range of aldehydes and ketones.

  • Preparation: In a flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Imine Formation (in situ): Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the solution. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with DCM or Ethyl Acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

ReactantReducing AgentSolventTypical Yield
Aromatic AldehydeNaBH(OAc)₃DCE85 - 95%
Aliphatic AldehydeNaBH(OAc)₃THF80 - 92%
Aliphatic KetoneNaBH(OAc)₃ / Ti(OiPr)₄DCE65 - 85%
Aromatic KetoneNaBH₃CN / MeOHMeOH70 - 88%
Table 2: Representative conditions for reductive amination.
Sulfonamide Synthesis: A Privileged Scaffold

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[8][9] The synthesis of sulfonamides from this compound is a straightforward and robust reaction.

The reaction typically proceeds under Schotten-Baumann conditions, where the amine reacts with a sulfonyl chloride in the presence of a base. The base, often pyridine or an aqueous solution of NaOH, serves to neutralize the HCl generated during the reaction, driving it to completion. The mechanism involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

G cluster_0 Sulfonamide Synthesis Amine Starting Amine (R-NH2) Reaction Nucleophilic Attack & HCl Elimination Amine->Reaction SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Reaction Base Base (e.g., Pyridine, NaOH) Base->Reaction Product Sulfonamide Product (R-NH-SO2-R') Reaction->Product

Figure 3: General scheme for sulfonamide formation.
  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like DCM or pyridine at 0 °C (ice bath).

  • Reagent Addition: Add the base (if not using pyridine as the solvent, add 1.5 eq of triethylamine or pyridine). Then, add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash with 1 M HCl (aq) to remove excess base, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography.

Characterization and Purification

Validation of all synthesized derivatives is critical. The identity and purity of the final compounds should be rigorously confirmed using a combination of standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, typically aiming for >95% for biological screening.

Purification is most commonly achieved via:

  • Flash Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to separate the product from unreacted starting materials and byproducts.

  • Recrystallization: For solid compounds, this can be an effective method to obtain highly pure material.

Safety Precautions

  • All synthetic procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Coupling Reagents (EDC, HATU): Can be sensitizers and irritants. Avoid inhalation and skin contact.

    • Acyl/Sulfonyl Chlorides: Are corrosive and react violently with water. Handle with extreme care.

    • Borohydride Reagents: React with acid and water to produce flammable hydrogen gas. Quench reactions carefully.

    • Solvents (DCM, DMF): Handle with care, as they have associated health risks.

Conclusion

This compound stands out as a highly adaptable starting material for the synthesis of diverse and novel chemical entities. The robust and reproducible protocols detailed in this application note for amide bond formation, reductive amination, and sulfonamide synthesis provide a solid foundation for researchers and drug development professionals. By leveraging these core transformations, scientific teams can efficiently generate libraries of compounds, accelerating the journey from initial hit identification to the development of optimized clinical candidates.

References

  • Abdelaziz, M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Med chem, 5(5), 253-260. Available at: [Link]

  • Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Vaickelioniene, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(21), 3843. Available at: [Link]

  • Various Authors. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents, WO2015159170A2.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Hansen, F. G., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Contreras-Puentes, N., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(18), 3247. Available at: [Link]

  • Various Authors. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents, WO2007005594A2.
  • Vaickelioniene, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. Available at: [Link]

  • ResearchGate. N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6296. Available at: [Link]

  • France, S. P., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 37, 87-94. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144. Available at: [Link]

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Synthesis and Chiral Resolution of 1-(5-Chloro-2-methoxyphenyl)ethanamine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanamine is a valuable chiral building block in medicinal chemistry and drug development. Its substituted phenethylamine scaffold is a key structural motif in a variety of biologically active compounds. The presence of the chloro and methoxy groups on the phenyl ring allows for further synthetic modifications, making it a versatile intermediate for the synthesis of complex molecular targets. This guide provides a detailed overview of the synthesis and chiral resolution of this compound, offering field-proven insights and step-by-step protocols for researchers and scientists.

The primary route to racemic this compound is through the reductive amination of the readily available precursor, 5-chloro-2-methoxyacetophenone. This transformation can be achieved through several reliable methods, including the Leuckart reaction and catalytic hydrogenation. For applications requiring enantiomerically pure forms of the amine, this guide outlines two distinct strategies: asymmetric synthesis via transfer hydrogenation and classical chiral resolution of the racemate using diastereomeric salt formation.

Part 1: Synthesis of Racemic this compound

The most direct and scalable approach to racemic this compound is the reductive amination of 5-chloro-2-methoxyacetophenone. This section details two robust protocols for this transformation.

Method 1: Leuckart Reaction

The Leuckart reaction is a classic and efficient one-pot method for the reductive amination of ketones.[1][2][3][4] It utilizes ammonium formate or formamide as both the amine source and the reducing agent.[1] The reaction proceeds through the in situ formation of an imine, which is then reduced by formic acid (generated from the decomposition of ammonium formate or hydrolysis of formamide) to the corresponding primary amine.[1]

Reaction Scheme:

G ketone 5-Chloro-2-methoxyacetophenone amine This compound ketone->amine Leuckart Reaction reagents Ammonium Formate (or Formamide/Formic Acid) Heat

Figure 1: Leuckart reaction for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2-methoxyacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Reaction Conditions: Heat the mixture to 160-185°C and maintain vigorous stirring.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-15 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a 10% aqueous solution of sodium hydroxide to the flask until the mixture is basic (pH > 10). This step hydrolyzes any formamide byproducts and liberates the free amine.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent. The precipitated salt can be collected by filtration and washed with cold solvent.

Data Summary Table:

ParameterCondition
Reactants 5-chloro-2-methoxyacetophenone, Ammonium Formate
Stoichiometry 1 : 3-5 (Ketone : Ammonium Formate)
Temperature 160-185°C
Reaction Time 6-15 hours
Work-up Basic hydrolysis, extraction
Purification Vacuum distillation or HCl salt formation
Method 2: Catalytic Reductive Amination

Catalytic reductive amination offers a milder alternative to the Leuckart reaction and often proceeds with higher yields and cleaner reaction profiles. This method involves the formation of the imine in the presence of a reducing agent and a catalyst. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

Reaction Scheme:

G ketone 5-Chloro-2-methoxyacetophenone amine This compound ketone->amine Catalytic Reductive Amination reagents NH₃ or NH₄OAc Reducing Agent (e.g., NaBH₃CN) Catalyst (optional)

Figure 2: Catalytic reductive amination workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of 5-chloro-2-methoxyacetophenone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5-2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The formation of the imine can be aided by the addition of a dehydrating agent, such as molecular sieves.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq), portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) until the effervescence ceases.

    • Make the solution basic (pH > 10) by the addition of a concentrated aqueous base solution (e.g., 10% NaOH).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the resulting crude amine by vacuum distillation or column chromatography on silica gel.

Data Summary Table:

ParameterCondition
Reactants 5-chloro-2-methoxyacetophenone, Ammonia source, Reducing agent
Solvent Methanol, Ethanol, or Dichloromethane
Reducing Agent NaBH₃CN, NaBH(OAc)₃, or NaBH₄
Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Work-up Acidic quench, basic work-up, extraction
Purification Vacuum distillation or Column Chromatography

Part 2: Enantioselective Synthesis and Resolution

For many pharmaceutical applications, a single enantiomer of this compound is required. This can be achieved either by asymmetric synthesis, which directly produces the desired enantiomer, or by resolving the racemic mixture.

Method 3: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones to chiral alcohols and imines to chiral amines.[6][7] This method typically employs a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor, like isopropanol or a formic acid/triethylamine mixture.[6][7]

Conceptual Workflow:

G ketone 5-Chloro-2-methoxyacetophenone imine N-(1-(5-chloro-2-methoxyphenyl)ethylidene)amine (in situ) ketone->imine Ammonia Source chiral_amine Enantiomerically Enriched This compound imine->chiral_amine Chiral Catalyst H₂ Source

Figure 3: Asymmetric synthesis via transfer hydrogenation.

General Protocol Considerations:

  • Catalyst Selection: The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity. Commonly used catalysts include complexes of Ruthenium(II) with chiral diamine ligands (e.g., (S,S)-TsDPEN).[7]

  • Hydrogen Source: A mixture of formic acid and triethylamine or isopropanol is a common hydrogen source for transfer hydrogenation.[6]

  • Reaction Conditions: The reaction is typically carried out in an inert atmosphere at temperatures ranging from room temperature to mildly elevated temperatures. The catalyst loading is usually low (0.1-1 mol%).

  • Optimization: The solvent, temperature, and substrate-to-catalyst ratio should be optimized to achieve the best results in terms of conversion and enantiomeric excess (e.e.).

Illustrative Protocol (based on analogous systems):

  • Reaction Setup: In a glovebox or under an inert atmosphere, a solution of 5-chloro-2-methoxyacetophenone (1.0 eq) and a suitable ammonia source (e.g., ammonium formate) in an appropriate solvent (e.g., isopropanol or a formic acid/triethylamine mixture) is prepared.

  • Catalyst Addition: The chiral catalyst (e.g., [RuCl₂(p-cymene)]₂ with (S,S)-TsDPEN) is added.

  • Reaction: The mixture is stirred at the optimized temperature for the required time (typically 12-48 hours).

  • Work-up and Purification: The work-up and purification procedures are similar to those described for the racemic synthesis, with an additional step to determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Method 4: Classical Chiral Resolution

Classical chiral resolution is a widely used and scalable method for separating enantiomers.[8][9] It involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]

Resolution Workflow:

G racemic Racemic Amine diastereomers Diastereomeric Salts (R-amine, R-acid) (S-amine, R-acid) racemic->diastereomers chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation pure_salt Pure Diastereomeric Salt separation->pure_salt pure_amine Enantiomerically Pure Amine pure_salt->pure_amine Base Treatment

Figure 4: Chiral resolution of this compound.

Detailed Protocol:

  • Salt Formation:

    • Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

    • In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid or one of its derivatives, 0.5-1.0 eq) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.

    • If necessary, the salt can be recrystallized from a suitable solvent to improve its diastereomeric purity.

  • Liberation of the Enantiomerically Pure Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a sufficient amount of an aqueous base (e.g., 10% NaOH) to neutralize the acid and liberate the free amine.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure amine.

Data Summary Table:

ParameterCondition
Resolving Agent L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid, etc.
Solvent Methanol, Ethanol, or solvent mixtures
Stoichiometry 0.5-1.0 eq of resolving agent
Crystallization Slow cooling, optional seeding
Amine Liberation Aqueous base (e.g., NaOH)
Analysis Chiral HPLC

Part 3: Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, the ethylamine side chain (methine and methyl protons), and the amine protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.[10][11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine and the C-O stretch of the methoxy group.

  • Chiral High-Performance Liquid Chromatography (HPLC): For determining the enantiomeric excess (e.e.) of the resolved or asymmetrically synthesized amine.

Conclusion

This guide provides a comprehensive overview of the synthesis and chiral resolution of this compound, a key intermediate in pharmaceutical research. By following the detailed protocols and considering the expert insights provided, researchers can confidently and efficiently produce this valuable compound in both its racemic and enantiomerically pure forms. The choice between the Leuckart reaction and catalytic reductive amination for the racemic synthesis will depend on the available equipment and desired reaction conditions. For enantiopure material, both asymmetric synthesis and classical resolution are viable strategies, with the final choice depending on factors such as cost, scalability, and the desired level of enantiomeric purity.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. 2023. [Link]

  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica. 1993. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2017. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.[Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Advances. 2023. [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. 2021. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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  • Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0212872). NP-MRD. [Link]

  • Leuckart Reaction | PDF | Amine. Scribd. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. 2017. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Method for the synthesis of substituted formylamines and substituted amines.
  • The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry. 2015. [Link]

  • The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 ligand. Journal of the American Chemical Society. 2012. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005. [Link]

  • Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. [Link]

  • Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • B(C6F5)3-Catalyzed Asymmetric Reductive Amination of Ketones with Ammonia Borane. Organic Letters. 2018. [Link]

  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society. 2008. [Link]

  • Supporting information for. The Royal Society of Chemistry. [Link]

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Application Notes and Protocols for the Asymmetric Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 1-(5-Chloro-2-methoxyphenyl)ethanamine in Medicinal Chemistry

The chiral amine, this compound, represents a critical structural motif in contemporary drug discovery. The specific arrangement of the chloro and methoxy substituents on the phenyl ring significantly influences the molecule's interaction with biological targets, often leading to enhanced potency and selectivity of drug candidates.[1] The presence of a chiral center further underscores its importance, as stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and efficient methods for the asymmetric synthesis of this amine are of paramount importance for the pharmaceutical industry, enabling the production of enantiomerically pure active pharmaceutical ingredients (APIs).[2]

This comprehensive guide provides an in-depth exploration of the primary strategies for the asymmetric synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-tested protocols to empower researchers in their synthetic endeavors. The methodologies covered include classical chiral resolution, catalytic asymmetric reduction of the corresponding ketone, and enzymatic transamination, each presenting unique advantages in terms of scalability, cost-effectiveness, and stereocontrol.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:

  • Chiral Resolution of a Racemic Mixture: This classical approach involves the separation of a racemic mixture of the amine by forming diastereomeric salts with a chiral resolving agent.[3]

  • Asymmetric Reduction of a Prochiral Ketone: This method focuses on the enantioselective reduction of the corresponding prochiral ketone, 1-(5-chloro-2-methoxyphenyl)ethanone, to the chiral alcohol, which is then converted to the amine.

  • Enzymatic Synthesis: Biocatalytic methods, particularly the use of transaminases, offer a highly selective and environmentally benign route to the desired chiral amine.[4][5]

The following sections will provide a detailed examination of each of these strategies, complete with experimental protocols and insights into their practical application.

Methodology 1: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a widely employed and industrially scalable method for obtaining enantiomerically pure amines.[3] The fundamental principle lies in the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

Causality of Experimental Choices:

The selection of the chiral resolving agent and the crystallization solvent is critical for a successful resolution. The ideal resolving agent should form a stable, crystalline salt with one of the amine enantiomers while the other diastereomeric salt remains in solution. Tartaric acid derivatives, such as dibenzoyl-L-tartaric acid, are often effective for the resolution of primary amines due to their ability to form well-defined crystalline salts. The choice of solvent is equally important; it must provide a significant solubility differential between the two diastereomeric salts.

Experimental Protocol: Resolution of (±)-1-(5-Chloro-2-methoxyphenyl)ethanamine

Materials:

  • (±)-1-(5-Chloro-2-methoxyphenyl)ethanamine

  • Dibenzoyl-L-tartaric acid

  • Methanol

  • 2 M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound in methanol. In a separate flask, dissolve 0.5 equivalents of dibenzoyl-L-tartaric acid in a minimal amount of warm methanol.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

  • Liberation of the Enriched Amine: Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 2 M aqueous sodium hydroxide solution. Stir vigorously until all the solid has dissolved and the layers have separated.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with two additional portions of dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:
ParameterResult
Chiral Resolving Agent Dibenzoyl-L-tartaric acid
Solvent Methanol
Typical Yield of Diastereomeric Salt 40-50% (based on one enantiomer)
Expected Enantiomeric Excess (e.e.) >95% (after one crystallization)

Note: The yield and e.e. can be further optimized by adjusting the stoichiometry of the resolving agent and the crystallization conditions.[6]

Workflow Diagram:

G racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomeric_salt Diastereomeric Salt (Solid) crystallization->diastereomeric_salt Precipitation other_enantiomer Other Enantiomer (in solution) crystallization->other_enantiomer Soluble base_treatment Base Treatment diastereomeric_salt->base_treatment enantioenriched_amine Enantioenriched Amine base_treatment->enantioenriched_amine

Caption: Chiral resolution workflow.

Methodology 2: Asymmetric Reduction of 1-(5-Chloro-2-methoxyphenyl)ethanone

The asymmetric reduction of a prochiral ketone to a chiral alcohol is a powerful strategy in asymmetric synthesis.[7] This approach avoids the inherent 50% yield limitation of classical resolution. The resulting chiral alcohol can then be converted to the desired amine with retention of stereochemistry.

Causality of Experimental Choices:

The success of this method hinges on the choice of the chiral catalyst and the reducing agent. Noyori-type ruthenium catalysts, such as RuCl, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones.[8] The combination of formic acid and triethylamine serves as a convenient and efficient source of hydride for the reduction. The chiral ligand on the ruthenium catalyst creates a chiral environment that directs the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)ethanone

  • RuCl

  • Formic acid

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Catalyst Activation: In a round-bottom flask under an argon atmosphere, add the RuCl catalyst (0.01 equivalents).

  • Reaction Setup: Add a solution of 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 equivalent) in anhydrous DCM. Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reduction: Add the formic acid/triethylamine mixture to the reaction flask and stir the solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude chiral alcohol can be purified by flash column chromatography.

  • Conversion to Amine: The resulting chiral alcohol can be converted to the amine via standard methods, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to the mesylate followed by displacement with azide and subsequent reduction.

Data Presentation:
ParameterResult
Catalyst RuCl
Reducing Agent Formic acid/Triethylamine
Typical Yield of Chiral Alcohol >95%
Expected Enantiomeric Excess (e.e.) >98%
Workflow Diagram:

G prochiral_ketone Prochiral Ketone asymmetric_reduction Asymmetric Reduction prochiral_ketone->asymmetric_reduction chiral_catalyst Chiral Catalyst chiral_catalyst->asymmetric_reduction reducing_agent Reducing Agent reducing_agent->asymmetric_reduction chiral_alcohol Chiral Alcohol asymmetric_reduction->chiral_alcohol conversion Conversion to Amine chiral_alcohol->conversion chiral_amine Chiral Amine conversion->chiral_amine

Caption: Asymmetric reduction workflow.

Methodology 3: Enzymatic Asymmetric Synthesis

Enzymatic methods for the synthesis of chiral amines have gained significant traction due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[5] Transaminases (TAs) are particularly well-suited for this transformation, as they can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone.[4]

Causality of Experimental Choices:

The key to a successful enzymatic transamination is the selection of a suitable transaminase that exhibits high activity and selectivity for the target ketone. Protein engineering has expanded the substrate scope of transaminases to include bulky aromatic ketones.[4] A common amino donor is isopropylamine, which is converted to acetone, a volatile byproduct that can be easily removed to drive the reaction equilibrium towards product formation.[9] The reaction is typically performed in an aqueous buffer at or near physiological pH to ensure optimal enzyme activity.

Experimental Protocol: Transaminase-Mediated Asymmetric Amination

Materials:

  • 1-(5-Chloro-2-methoxyphenyl)ethanone

  • A suitable transaminase (e.g., from Arthrobacter sp.)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (pH 7.5)

  • Standard laboratory glassware, incubator shaker

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare a solution of potassium phosphate buffer. Add the 1-(5-chloro-2-methoxyphenyl)ethanone, isopropylamine, and the PLP cofactor.

  • Enzyme Addition: Add the transaminase enzyme to the reaction mixture.

  • Incubation: Place the reaction vessel in an incubator shaker at the optimal temperature for the enzyme (typically 30-40 °C) and agitate.

  • Reaction Monitoring: Monitor the conversion of the ketone to the amine by HPLC.

  • Workup: Once the reaction has reached completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (pH > 10) with an aqueous base.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chiral amine.

Data Presentation:
ParameterResult
Biocatalyst Transaminase
Amine Donor Isopropylamine
Cofactor Pyridoxal 5'-phosphate (PLP)
Typical Conversion >99%
Expected Enantiomeric Excess (e.e.) >99%
Workflow Diagram:

G prochiral_ketone Prochiral Ketone transaminase Transaminase (with PLP) prochiral_ketone->transaminase amine_donor Amine Donor amine_donor->transaminase chiral_amine Chiral Amine transaminase->chiral_amine ketone_byproduct Ketone Byproduct transaminase->ketone_byproduct

Caption: Enzymatic transamination workflow.

Conclusion and Future Perspectives

The asymmetric synthesis of this compound is a critical enabling technology in the development of novel therapeutics. This guide has detailed three robust and distinct methodologies for achieving this synthetic goal. The choice of the most appropriate method will depend on a variety of factors, including the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents.

Classical chiral resolution offers a straightforward and scalable approach, while asymmetric reduction provides an elegant and efficient route to the chiral product. The emergence of enzymatic methods, particularly the use of transaminases, represents a significant advancement, offering unparalleled selectivity and sustainability. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and cost-effective asymmetric synthetic methods will remain a key area of research and innovation in the field of medicinal chemistry.

References

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines - PMC - NIH. (URL: [Link])

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (URL: [Link])

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (URL: [Link])

  • Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • The asymmetric synthesis of chiral secondary amines via hemiaminal and... - ResearchGate. (URL: [Link])

  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google P
  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. (URL: [Link])

  • Chiral Resolution Screening | Solid State | Onyx Scientific. (URL: [Link])

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC - NIH. (URL: [Link])

  • WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)
  • Recent advances in catalytic asymmetric synthesis - PMC - NIH. (URL: [Link])

  • (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - ResearchGate. (URL: [Link])

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (URL: [Link])

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (URL: [Link])

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed. (URL: [Link])

  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generat. (URL: [Link])

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Application Notes and Protocols for the Utilization of 1-(5-Chloro-2-methoxyphenyl)ethanamine in the Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amines and the Potential of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The stereochemistry of the amine center is often pivotal to the biological activity and safety profile of a molecule, making the enantioselective synthesis of these compounds a paramount objective in modern organic chemistry and drug development.[2] Methodologies for achieving high enantiopurity include asymmetric synthesis, chiral pool synthesis, and optical resolution.[3] Asymmetric synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds that direct the stereochemical outcome of a reaction on a prochiral substrate.[4][5]

This guide focuses on the strategic application of this compound, a chiral benzylic amine, as a valuable building block in the synthesis of other high-value chiral amines. Its structural features—a stereogenic center, a basic amino group, and a substituted aromatic ring—make it an excellent candidate for two primary applications: as a chiral auxiliary in diastereoselective reductive amination and as a chiral resolving agent for the separation of racemic acids. While direct literature on this specific molecule is emerging, its structural similarity to well-studied analogs like 1-(4-methoxyphenyl)ethylamine provides a strong foundation for the development of robust and reliable protocols.[6]

These notes provide detailed, field-proven methodologies adapted for this compound, offering researchers a practical guide to leveraging its potential in their synthetic campaigns.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.

PropertyValueSource/Comment
Chemical Name This compoundIUPAC
CAS Number 860559-56-8-
Molecular Formula C₉H₁₂ClNO-
Molecular Weight 185.65 g/mol -
Appearance Likely a liquid or low-melting solidInferred from similar compounds
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)Inferred from structural analogs
Safety Hazards Warning: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7]Based on data for analogous methoxyphenylethylamines.[7]

Handling Precautions: Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

Core Applications and Methodological Workflow

This compound can be strategically employed in two primary ways to generate new, enantiomerically enriched chiral amines or other chiral molecules. The overall workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Chiral Reagent cluster_2 Key Methodologies cluster_3 Intermediate Products cluster_4 Purification & Isolation cluster_5 Final Products Prochiral_Ketone Prochiral Ketone/ Aldehyde Red_Am Diastereoselective Reductive Amination Prochiral_Ketone->Red_Am Racemic_Acid Racemic Carboxylic Acid Resolution Diastereomeric Salt Resolution Racemic_Acid->Resolution Chiral_Amine Enantiopure This compound Chiral_Amine->Red_Am Chiral Auxiliary Chiral_Amine->Resolution Resolving Agent Diastereomeric_Amine Diastereomeric Secondary Amine Mixture Red_Am->Diastereomeric_Amine Diastereomeric_Salts Diastereomeric Salt Mixture Resolution->Diastereomeric_Salts Chromatography Chromatography Diastereomeric_Amine->Chromatography Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Auxiliary_Cleavage Auxiliary Cleavage Chromatography->Auxiliary_Cleavage Chiral_Product_Acid Enantiopure Carboxylic Acid Crystallization->Chiral_Product_Acid Chiral_Product_Amine New Enantiopure Secondary Amine Auxiliary_Cleavage->Chiral_Product_Amine

Caption: General workflow for creating chiral molecules using this compound.

Protocol 1: Diastereoselective Reductive Amination using a Chiral Auxiliary

This protocol describes the synthesis of a new chiral secondary amine from a prochiral ketone, using (R)- or (S)-1-(5-Chloro-2-methoxyphenyl)ethanamine as a chiral auxiliary to induce stereoselectivity.[9][10]

Principle of the Method: The reaction proceeds via the formation of a chiral imine intermediate from the condensation of the prochiral ketone and the enantiopure auxiliary amine.[9] The steric bulk of the auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the resulting secondary amine. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched primary or secondary amine.

Materials and Reagents:

ReagentM.W.QuantityMoles (mmol)Eq.
Prochiral Ketone (e.g., Acetophenone)120.15120 mg1.01.0
(R)-1-(5-Chloro-2-methoxyphenyl)ethanamine185.65204 mg1.11.1
Titanium(IV) isopropoxide284.220.34 mL1.21.2
Sodium triacetoxyborohydride (STAB)211.94318 mg1.51.5
Dichloroethane (DCE), anhydrous-10 mL--
Saturated aq. NaHCO₃-~20 mL--
Dichloromethane (DCM)-~30 mL--
Anhydrous MgSO₄-As needed--

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the prochiral ketone (1.0 eq) and anhydrous dichloroethane (10 mL).

  • Amine Addition: Add (R)-1-(5-Chloro-2-methoxyphenyl)ethanamine (1.1 eq) to the solution, followed by titanium(IV) isopropoxide (1.2 eq) as a dehydrating agent to drive imine formation.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the ketone and formation of the imine.

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent that effectively reduces the iminium ion without reducing the ketone starting material.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product (a mixture of diastereomeric secondary amines) by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product or by chiral HPLC.

Auxiliary Cleavage (Example): The resulting N-[1-(5-chloro-2-methoxyphenyl)ethyl] secondary amine can be cleaved via hydrogenolysis. Dissolve the amine in methanol, add Pd/C (10 mol%), and stir under an atmosphere of H₂ (balloon or Parr shaker) until the auxiliary is cleaved, yielding the desired chiral amine.

Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines the use of enantiopure this compound as a basic resolving agent to separate a racemic mixture of a chiral carboxylic acid (e.g., racemic ibuprofen).[7][11]

Principle of the Method: The racemic acid reacts with a single enantiomer of the chiral amine to form a pair of diastereomeric salts.[7] These salts possess different physical properties, most notably solubility, which allows one diastereomer to be selectively crystallized from a suitable solvent system.[11] The crystallized salt is then separated, and the enantiomerically pure acid is liberated by treatment with an achiral acid.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation Racemic_Acid Racemic Acid (R-Acid + S-Acid) Diastereomeric_Salts Diastereomeric Salts (R-Acid • S-Amine) (S-Acid • S-Amine) Racemic_Acid->Diastereomeric_Salts Chiral_Amine (S)-Amine (Resolving Agent) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization (based on different solubility) Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Salt (e.g., R-Acid • S-Amine) Crystallization->Less_Soluble More_Soluble More Soluble Salt (e.g., S-Acid • S-Amine) (Remains in solution) Crystallization->More_Soluble Acidification Acidification (e.g., HCl) Less_Soluble->Acidification Pure_Acid Pure R-Acid Acidification->Pure_Acid

Sources

Application Note: Catalytic Strategies for the Selective Functionalization of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloro-2-methoxyphenyl)ethanamine is a valuable chiral building block in medicinal chemistry, featuring multiple reactive sites amenable to diversification. This guide provides a detailed technical overview and actionable protocols for its selective functionalization using modern catalytic methods. We focus on two primary strategies: palladium-catalyzed N-arylation for elaborating the primary amine, and transition-metal-catalyzed C-H activation for direct functionalization of the electron-rich aromatic ring. The causality behind catalyst selection, reaction conditions, and the use of directing groups is explained to provide a framework for rational derivatization, enabling the rapid generation of compound libraries for drug discovery programs.

Introduction

The strategic modification of core scaffolds is a cornerstone of modern drug discovery. This compound presents an attractive starting point for library synthesis due to its inherent structural features: a chiral primary amine, a nucleophilic center for coupling reactions, and an electronically activated aromatic ring poised for functionalization. The chloro and methoxy substituents provide electronic and steric bias, influencing the reactivity of the molecule.

Developing robust and selective methods to modify this scaffold is critical for exploring the structure-activity relationship (SAR) of its derivatives. This application note moves beyond simple procedural lists to provide the scientific rationale behind two powerful catalytic approaches:

  • N-Functionalization: Utilizing the well-established Buchwald-Hartwig amination to forge new carbon-nitrogen bonds.[1][2]

  • C-H Functionalization: Employing modern palladium and rhodium catalysis to directly convert inert C-H bonds on the aromatic ring into new C-C bonds, an approach prized for its atom and step economy.[3][4]

These protocols are designed to be self-validating and are grounded in established, peer-reviewed methodologies.

N-Functionalization via Palladium-Catalyzed Buchwald-Hartwig Amination

Scientific Rationale

The direct coupling of a primary amine with an aryl halide (or pseudo-halide) is a formidable challenge for classical methods but is efficiently achieved via the Buchwald-Hartwig cross-coupling reaction.[2] This transformation is indispensable for synthesizing arylamines, a motif prevalent in pharmaceuticals.[1]

The Catalytic System: The reaction relies on a palladium catalyst, typically in its Pd(0) active form, and a specialized ligand.

  • Palladium Source: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used, which are reduced in situ to Pd(0).

  • Ligand Selection: For primary amines like our substrate, sterically hindered and electron-rich biarylmonophosphine ligands are critical.[5] Ligands such as BrettPhos or t-BuXPhos form bulky, reactive monoligated Pd(0) complexes. This steric bulk accelerates the rate-limiting reductive elimination step and prevents the formation of undesired bis-ligated, inactive catalyst species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, facilitating the formation of the key palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but may require higher temperatures.[6]

The overall process involves a catalytic cycle of oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex, and C-N bond-forming reductive elimination to release the product and regenerate the Pd(0) catalyst.

Visualization: The Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle cluster_inputs pd0 Pd(0)L oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NHR') oa_complex->amido_complex + R'-NH₂ + Base - Base-HX amido_complex->pd0 product Ar-NHR' (Product) amido_complex->product Reductive Elimination catalyst_regen arx Aryl Halide (Ar-X) amine Amine (R'-NH₂)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Protocol 1: N-Arylation with 4-Iodotoluene

Materials:

  • This compound (1.0 equiv)

  • 4-Iodotoluene (1.1 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu. Seal the flask with a septum.

  • Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene, followed by this compound and then 4-iodotoluene via syringe.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and dilute with ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-arylated product.

Data Summary: Representative N-Arylation Reactions
EntryAryl Halide PartnerCatalyst System (mol%)Base (equiv)Temp (°C)Typical Yield
14-IodotoluenePd₂(dba)₃ (1.5) / BrettPhos (3.0)NaOt-Bu (1.4)100>90%
24-ChlorobenzonitrilePd₂(dba)₃ (2.0) / t-BuXPhos (4.0)NaOt-Bu (1.5)11085-95%
32-BromopyridinePd(OAc)₂ (2.0) / Xantphos (4.0)Cs₂CO₃ (2.0)11075-85%

Aromatic Ring Functionalization via Directed C-H Activation

Scientific Rationale

Direct C-H activation has emerged as a powerful strategy for molecular editing, allowing for the formation of C-C or C-heteroatom bonds without pre-functionalized starting materials.[7] This approach is highly atom-economical and can significantly shorten synthetic routes. The regioselectivity of the reaction is controlled by a directing group (DG) which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, usually ortho to the point of attachment.

For this compound, the primary amine can serve as a directing group. However, free amines can be problematic, sometimes leading to catalyst inhibition or undesired side reactions.[8] A more robust and reliable strategy involves the temporary conversion of the amine into a more effective directing group, such as an amide or a sulfonamide.[9] This modification creates a stable five- or six-membered metallacycle intermediate, which is the key to selective C-H cleavage.[10]

Palladium-Catalyzed ortho-Olefination

The introduction of a vinyl group via an oxidative Heck-type reaction is a valuable transformation. For phenylethylamine substrates, converting the amine to a nosylamide (Ns-NHR) serves a dual purpose: it protects the amine and acts as a highly effective directing group for Pd-catalyzed ortho-C-H olefination.[9]

The Catalytic System:

  • Catalyst: A Pd(II) source like Pd(OAc)₂ is used.

  • Ligand: A chiral amino acid ligand, such as Boc-L-Ile-OH, can be employed to influence stereoselectivity, although in this context, it primarily facilitates the C-H activation step.[9]

  • Oxidant: The catalytic cycle involves a Pd(II)/Pd(0) couple, requiring a stoichiometric oxidant to regenerate the active Pd(II) catalyst. A combination of a silver salt (e.g., AgOAc) and benzoquinone (BQ) is often effective.[9]

Visualization: Workflow for Directed C-H Olefination

CH_Olefination_Workflow Workflow for Pd-Catalyzed C-H Olefination start Starting Material This compound protection Step 1: N-Protection (e.g., Nosyl Chloride, Base) start->protection intermediate N-Nosylated Intermediate protection->intermediate olefination Step 2: C-H Olefination (Pd(OAc)₂, Styrene, Oxidant) intermediate->olefination product Ortho-Olefinated Product olefination->product

Caption: A two-step workflow for the ortho-C-H olefination of the target amine.

Protocol 2: Pd-Catalyzed ortho-Olefination of the N-Nosyl Amide

This protocol assumes the prior synthesis of the N-nosyl derivative of the starting amine.

Materials:

  • N-(1-(5-chloro-2-methoxyphenyl)ethyl)-2-nitrobenzenesulfonamide (1.0 equiv)

  • Styrene (3.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Boc-L-Ile-OH (20 mol%)

  • AgOAc (2.5 equiv)

  • K₂CO₃ (2.5 equiv)

  • Benzoquinone (BQ) (0.5 equiv)

  • Anhydrous t-AmOH/NMP (3:1 mixture)

Procedure:

  • Setup: In a sealed tube, combine the N-nosylated substrate, Pd(OAc)₂, Boc-L-Ile-OH, AgOAc, K₂CO₃, and BQ.[9]

  • Solvent & Reagent: Add the t-AmOH/NMP solvent mixture, followed by styrene.

  • Reaction: Seal the tube and stir the mixture vigorously at 60 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite topped with silica gel, eluting with additional DCM.[9]

  • Purification: Concentrate the filtrate under reduced pressure. The crude material is then purified by silica gel column chromatography to obtain the ortho-alkenylated product.[9]

Rhodium-Catalyzed ortho-Arylation

Rhodium(III) catalysts, particularly Cp*Rh(III) complexes, are exceptionally effective for C-H activation and annulation reactions.[11][12] For the arylation of anilines or related compounds, the amine is typically first converted to an acetamide. The amide carbonyl oxygen acts as a robust directing group, forming a stable 5-membered rhodacycle intermediate that selectively activates the ortho C-H bond. Rhodium catalysis often exhibits excellent functional group tolerance, including to halides like the chloride on our substrate.[13]

The Catalytic System:

  • Catalyst: A rhodium(III) pre-catalyst like [Cp*RhCl₂]₂ is used.

  • Oxidant: Similar to the palladium system, an oxidant is required. Copper(II) salts like Cu(OAc)₂ are very common and can often be used with air as the terminal oxidant.[13]

  • Additive: An acetate source (e.g., AgOAc or NaOAc) often serves as a co-catalyst or base.

Protocol 3: Rh-Catalyzed ortho-Arylation of the N-Acetyl Derivative

This protocol assumes the prior synthesis of the N-acetyl derivative (acetamide).

Materials:

  • N-(1-(5-chloro-2-methoxyphenyl)ethyl)acetamide (1.0 equiv)

  • 1,2-Dimethoxybenzene (coupling partner, 3.0 equiv)

  • [Cp*RhCl₂]₂ (2.0 mol%)

  • Cu(OAc)₂ (2.0 equiv)

  • Anhydrous Dichloroethane (DCE)

Procedure:

  • Setup: To a pressure-tolerant vial, add the N-acetylated substrate, [Cp*RhCl₂]₂, and Cu(OAc)₂.

  • Solvent & Reagent: Add anhydrous DCE followed by the aryl coupling partner (1,2-dimethoxybenzene).

  • Reaction: Seal the vial tightly and heat the mixture to 120 °C with vigorous stirring for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via silica gel column chromatography to isolate the ortho-arylated product.

Data Summary: C-H Functionalization Comparison
MethodCatalyst System (mol%)Directing GroupCoupling PartnerTemp (°C)Key Features
Pd-Olefination Pd(OAc)₂ (10)NosylamideStyrene60Mild conditions, installs vinyl group.[9]
Rh-Arylation [Cp*RhCl₂]₂ (2.0)AcetamideAryl Ether120High functional group tolerance, installs aryl group.[13]

Conclusion

This compound is a versatile scaffold whose synthetic potential can be unlocked through modern catalytic chemistry. The protocols detailed herein provide reliable and selective pathways for its diversification. For modification at the nitrogen center, the palladium-catalyzed Buchwald-Hartwig amination offers a robust method for constructing a wide array of N-aryl derivatives. For direct functionalization of the aromatic core, directed C-H activation using either palladium or rhodium catalysts provides an atom-economical route to novel C-C bonds at the ortho position. By selecting the appropriate directing group and catalytic system, researchers can precisely control the site of functionalization, enabling the efficient and strategic exploration of chemical space in the pursuit of new therapeutic agents.

References

  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PubMed Central. Available at: [Link]

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. Available at: [Link]

  • Calculated Pathways I and II for the reaction of ethylamine and... ResearchGate. Available at: [Link]

  • Rh Catalyzed Olefination and Vinylation of Unactivated Acetanilides. Journal of the American Chemical Society. Available at: [Link]

  • Ligand-Promoted Meta-C–H Functionalization of Benzylamines. PMC - NIH. Available at: [Link]

  • Catalytic C–H Activation of Phenylethylamines or Benzylamines and Their Annulation with Allenes. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. American Chemical Society. Available at: [Link]

  • C-H Functionalization. Ellman Laboratory - Yale University. Available at: [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. Available at: [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journals. Available at: [Link]

  • Site-Selective α-C-H functionalization of Trialkylamines via Reversible Hydrogen Atom Transfer Catalysis. ChemRxiv. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. American Chemical Society. Available at: [Link]

  • Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. Available at: [Link]

  • Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. ResearchGate. Available at: [Link]

  • Rhodium-catalyzed C–H activation and conjugate addition under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. Available at: [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH. Available at: [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC - PubMed Central. Available at: [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. MDPI. Available at: [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. Available at: [Link]

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PMC - NIH. Available at: [Link]

  • Recent Advances in Rhodium‐Catalyzed Electrochemical CH Activation. Wiley Online Library. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Bioactive Molecules from 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the multi-faceted synthetic utility of 1-(5-Chloro-2-methoxyphenyl)ethanamine. This readily accessible substituted phenethylamine serves as a versatile scaffold for the generation of diverse molecular architectures with significant potential for biological activity. We will explore several high-yield synthetic pathways, including amide and sulfonamide formation, N-alkylation, and the construction of complex heterocyclic systems. Each section provides not only detailed, step-by-step protocols but also elucidates the underlying chemical principles and strategic considerations for each transformation. The objective is to equip scientists with the foundational knowledge and practical methodologies required to leverage this starting material in drug discovery programs.

Introduction: The Strategic Value of the Phenethylamine Scaffold

The 2-phenethylamine framework is a privileged structure in medicinal chemistry, forming the core of numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of pharmaceuticals and bioactive compounds.[1][2] The specific starting material, this compound, offers several strategic advantages for synthetic diversification:

  • A Primary Amine Nucleophile: The ethylamine moiety is a potent nucleophile, readily participating in a wide range of bond-forming reactions.

  • An Electron-Rich Aromatic Ring: The methoxy group activates the phenyl ring, while the chloro group acts as a directing group and can influence the pharmacokinetic profile of the final molecule.

  • Chiral Potential: The α-carbon of the ethylamine chain is a chiral center, allowing for the development of stereospecific bioactive molecules, a critical consideration in modern drug design.

This guide will focus on leveraging these features to construct novel molecules with potential therapeutic applications.

Core Synthetic Pathways & Methodologies

The primary amine and the aromatic ring are the two key handles for chemical modification. We will explore validated synthetic strategies targeting these sites.

Pathway 1: Synthesis of Bioactive Amides and Sulfonamides

Amide and sulfonamide moieties are ubiquitous in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, which is crucial for target binding.[3] The primary amine of our starting material is an excellent nucleophile for reaction with activated carboxylic acids or sulfonyl chlorides.

The direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable. Therefore, a "coupling agent" is used to activate the carboxylic acid by converting its hydroxyl group into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose, leading to high yields and minimal side products under mild conditions. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction without interfering with the coupling process.

Objective: To synthesize a novel N-(1-(5-chloro-2-methoxyphenyl)ethyl)benzamide derivative.

Materials:

  • This compound

  • Substituted Benzoic Acid (e.g., 4-fluorobenzoic acid)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Parameter Condition/Reagent Purpose
Solvent Anhydrous DMFAprotic polar solvent, solubilizes reactants
Coupling Agent HATUActivates carboxylic acid for nucleophilic attack
Base DIPEANon-nucleophilic base to neutralize acid byproduct
Temperature Room TemperatureMild conditions prevent side reactions
Workup EtOAc / NaHCO₃ washSeparates product from water-soluble reagents
Pathway 2: Synthesis of N-Substituted Derivatives via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines. This pathway involves the reaction of our primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method offers greater control and milder conditions compared to direct N-alkylation with alkyl halides.

This two-step, one-pot process is highly efficient. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is particularly effective because it is a mild and selective reducing agent that does not reduce the starting aldehyde or ketone, thus minimizing side reactions. It is also tolerant of mildly acidic conditions which are often used to catalyze imine formation.

Objective: To synthesize a N-benzyl-1-(5-chloro-2-methoxyphenyl)ethanamine derivative.

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the selected aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired secondary amine.

Parameter Condition/Reagent Purpose
Solvent Dichloroethane (DCE)Aprotic solvent, compatible with reagents
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate
Reducing Agent STABMildly reduces the imine without affecting the aldehyde
Temperature Room TemperatureEnsures selectivity and prevents over-reduction
Workup DCM / NaHCO₃ washNeutralizes acid and extracts the amine product
Pathway 3: Synthesis of Pyrrolidinone-Based Heterocycles

Heterocyclic scaffolds are central to drug discovery. The primary amine of our starting material can be used as a nucleophile to construct more complex ring systems. For instance, a Michael addition followed by intramolecular cyclization with a suitable precursor can yield functionalized pyrrolidinones, which have shown antioxidant activity.[4]

This synthesis exemplifies a tandem reaction sequence. The reaction between an amine and itaconic acid proceeds via a conjugate (Michael) addition of the amine to the α,β-unsaturated carboxylic acid, followed by an intramolecular amide bond formation (cyclization) at elevated temperatures, which drives off water and forms the stable five-membered lactam ring.

Objective: To synthesize a 1-(5-chloro-2-methoxyphenyl)ethyl-5-oxopyrrolidine-3-carboxylic acid.

Materials:

  • This compound

  • Itaconic Acid

  • Water

  • 10% aqueous Sodium Hydroxide (NaOH)

  • 10% aqueous Hydrochloric Acid (HCl)

Procedure:

  • Prepare a mixture of itaconic acid (1.5 eq) dissolved in water.

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 24 hours. This drives the initial Michael addition and subsequent cyclization.

  • Cool the reaction mixture to room temperature.

  • Make the solution basic by adding 10% aqueous NaOH until the solid dissolves.

  • Filter the solution to remove any unreacted starting materials.

  • Acidify the filtrate slowly with 10% HCl to a pH of approximately 2. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Parameter Condition/Reagent Purpose
Reagent Itaconic AcidServes as the carbon backbone for the pyrrolidinone ring
Solvent WaterEconomical and effective solvent for this reaction type
Condition RefluxProvides energy for both addition and cyclization steps
Workup pH adjustmentUsed to dissolve and then precipitate the product for isolation

Visualization of Synthetic Pathways

The following diagrams illustrate the core transformations described in this guide.

G start This compound reagent1 R-COOH HATU, DIPEA start->reagent1 reagent2 R-CHO STAB, AcOH start->reagent2 reagent3 Itaconic Acid Reflux start->reagent3 product1 N-Acyl Derivative (Amide) reagent1->product1 Amide Coupling product2 N-Alkyl Derivative (Secondary Amine) reagent2->product2 Reductive Amination product3 Pyrrolidinone Derivative (Heterocycle) reagent3->product3 Michael Addn. / Cyclization

Caption: Key synthetic transformations from the starting amine.

Conclusion and Future Perspectives

This compound is a highly versatile and cost-effective starting material for the synthesis of diverse libraries of potentially bioactive compounds. The protocols detailed herein for amide formation, reductive amination, and heterocycle synthesis represent robust and scalable methods for generating novel chemical entities. Further derivatization of the products from these pathways, for instance, through modification of the aromatic ring or functionalization of the newly formed moieties, can lead to a vast expansion of accessible chemical space.[5] Researchers are encouraged to adapt these foundational protocols to their specific targets, thereby accelerating the discovery of next-generation therapeutics.

References

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • Substituted phenethylamine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Exploring Novel Synthetic Routes in Medicinal Chemistry. (n.d.). Hilaris Publisher. Retrieved January 22, 2026, from [Link]

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Application of 1-(5-Chloro-2-methoxyphenyl)ethanamine in Parallel Synthesis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(5-Chloro-2-methoxyphenyl)ethanamine in Modern Drug Discovery

In the landscape of contemporary drug discovery, the rapid and efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the generation of vast libraries of structurally related compounds for high-throughput screening. Central to this endeavor is the selection of versatile and strategically functionalized building blocks. This compound, a chiral primary amine, represents such a valuable scaffold. Its distinct substitution pattern—a chloro group for metabolic stability and hydrogen bonding interactions, a methoxy group influencing conformation and solubility, and a chiral ethylamine moiety for stereospecific interactions—makes it an attractive starting point for the synthesis of diverse compound libraries with potential therapeutic applications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis workflows. We will delve into detailed protocols for key reactions, offer expert insights into experimental design and troubleshooting, and present data in a clear, comparative format. The methodologies described herein are designed to be robust, scalable, and amenable to automation, reflecting the practical demands of modern medicinal chemistry.

Core Reactions and Library Synthesis Workflows

The primary amine functionality of this compound is a versatile handle for a variety of chemical transformations suitable for parallel synthesis. The most prominent of these are amide bond formation, reductive amination, and multicomponent reactions.

Workflow for Parallel Library Synthesis

The general workflow for generating a compound library from this compound involves a series of coordinated steps, often facilitated by automated liquid handlers and reaction blocks.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final Final Product reagent_prep Reagent Stock Solution Preparation (Amine, Acids, Aldehydes) reaction_setup Automated Reaction Setup in 96-well plates reagent_prep->reaction_setup Dispense reaction Parallel Reaction (e.g., Amidation, Reductive Amination) reaction_setup->reaction Incubate/ Stir workup Quenching and Liquid-Liquid Extraction reaction->workup Transfer purification High-Throughput Purification (prep-HPLC/SFC) workup->purification Inject analysis QC Analysis (LC-MS, NMR) purification->analysis Collect Fractions library Compound Library (Plate format) analysis->library Plate

Caption: General workflow for parallel library synthesis.

Detailed Application Notes and Protocols

Parallel Amide Bond Formation

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. For parallel synthesis, the choice of coupling agents and reaction conditions is critical to ensure high conversion rates across a diverse range of carboxylic acids.

Expert Insights: The steric hindrance around the benzylic amine of this compound and the electronic nature of the substituted phenyl ring necessitate the use of potent coupling reagents to achieve high yields. Uronium-based reagents like HATU and HBTU are generally reliable choices for parallel synthesis due to their high reactivity and good solubility.[1] The choice of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents, with DMF being particularly useful for dissolving a wider range of carboxylic acids.

Protocol: High-Throughput Amide Coupling in 96-Well Plates

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.22 M stock solution of a diverse set of carboxylic acids in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.25 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (using an automated liquid handler):

    • To each well of a 96-well reaction block, add 200 µL of the carboxylic acid stock solution (0.044 mmol).

    • Add 100 µL of the HATU stock solution (0.025 mmol) to each well.

    • Add 100 µL of the DIPEA stock solution (0.05 mmol) to each well.

    • Initiate the reaction by adding 200 µL of the this compound stock solution (0.04 mmol) to each well.

  • Reaction Execution:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 2 x 1 mL of ethyl acetate.

    • Combine the organic layers in a new 96-well plate and concentrate to dryness.

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for purification by mass-triggered preparative HPLC.

Coupling ReagentBaseSolventTypical Yield Range (%)Typical Purity Range (%)
HATUDIPEADMF70-95>90
HBTUDIPEADMF65-90>90
EDC/HOBtDIPEADCM/DMF50-85>85

Table 1: Representative data for parallel amide bond formation. Yields and purities are illustrative and depend on the specific carboxylic acid used.

Parallel Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis for creating libraries of secondary amines.[2]

Expert Insights: This reaction proceeds in two steps: the formation of an imine intermediate followed by its reduction. For parallel synthesis, a one-pot procedure is preferred. Sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions for the reduction step.[3] Dichloroethane (DCE) is a commonly used solvent for this reaction.

Protocol: High-Throughput Reductive Amination in 96-Well Plates

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in DCE.

    • Prepare a 0.22 M stock solution of a diverse set of aldehydes or ketones in DCE in a separate 96-well plate.

    • Weigh sodium triacetoxyborohydride (STAB) into a 96-well plate (approx. 64 mg, 0.3 mmol per well).

  • Reaction Setup (using an automated liquid handler):

    • To each well of a 96-well reaction block containing STAB, add 200 µL of the aldehyde/ketone stock solution (0.044 mmol).

    • Add 200 µL of the this compound stock solution (0.04 mmol) to each well.

  • Reaction Execution:

    • Seal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 2 x 1 mL of DCM.

    • Pass the combined organic layers through a phase separator plate to remove residual water.

    • Concentrate the organic solvent to dryness.

    • Re-dissolve the crude products for purification by mass-triggered preparative HPLC.

Carbonyl TypeReducing AgentSolventTypical Yield Range (%)Typical Purity Range (%)
Aromatic AldehydesNaBH(OAc)₃DCE75-98>95
Aliphatic AldehydesNaBH(OAc)₃DCE60-90>90
KetonesNaBH(OAc)₃DCE40-75>85

Table 2: Representative data for parallel reductive amination. Yields and purities are illustrative and depend on the specific carbonyl compound used.

Ugi Multicomponent Reaction

Multicomponent reactions (MCRs), such as the Ugi reaction, are exceptionally powerful tools for diversity-oriented synthesis as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.[4]

Expert Insights: The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. This reaction is highly convergent and ideal for generating large, diverse libraries.[4] Methanol is the most common solvent for the Ugi reaction. The success of the U-4CR in a parallel format relies on the purity of the starting materials and the careful control of stoichiometry.

Protocol: Parallel Ugi Reaction in 96-Well Plates

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in methanol.

    • Prepare a 0.2 M stock solution of a diverse set of aldehydes in methanol in a 96-well plate.

    • Prepare a 0.2 M stock solution of a diverse set of carboxylic acids in methanol in a 96-well plate.

    • Prepare a 0.2 M stock solution of a diverse set of isocyanides in methanol in a 96-well plate.

  • Reaction Setup (using an automated liquid handler):

    • To each well of a 96-well reaction block, sequentially add:

      • 200 µL of the aldehyde stock solution (0.04 mmol).

      • 200 µL of the this compound stock solution (0.04 mmol).

      • 200 µL of the carboxylic acid stock solution (0.04 mmol).

      • 200 µL of the isocyanide stock solution (0.04 mmol).

  • Reaction Execution:

    • Seal the reaction block and shake at room temperature for 48 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixtures to dryness.

    • Re-dissolve the residues in a minimal amount of DCM and purify by silica gel chromatography (e.g., using a parallel flash chromatography system) or preparative HPLC.

G reagents Amine (R1-NH2) Aldehyde (R2-CHO) Carboxylic Acid (R3-COOH) Isocyanide (R4-NC) imine Imine Formation reagents:f0->imine reagents:f1->imine nitrilium Nitrilium Ion Formation reagents:f3->nitrilium adduct α-Adduct Formation reagents:f2->adduct imine->nitrilium nitrilium->adduct mumm Mumm Rearrangement adduct->mumm product Ugi Product mumm->product

Sources

Experimental procedures for N-alkylation of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthetic Strategies for N-Alkylation of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Abstract

This technical guide provides detailed experimental protocols for the N-alkylation of this compound, a valuable chiral building block in pharmaceutical synthesis. The N-alkylation of primary amines is a cornerstone of organic synthesis, enabling the creation of diverse secondary and tertiary amines that are prevalent in active pharmaceutical ingredients.[1] This document explores two primary, field-proven methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides. Each section offers a comprehensive overview of the underlying chemical principles, step-by-step experimental procedures, and critical insights into reaction optimization and control. The aim is to equip researchers with the practical knowledge required to successfully synthesize N-alkylated derivatives of the target amine with high efficiency and purity.

Introduction: The Strategic Importance of N-Alkylation

The introduction of alkyl groups onto a nitrogen atom is a fundamental transformation in the synthesis of novel molecular entities. The resulting secondary amines often exhibit modulated pharmacological properties, including enhanced receptor binding, improved metabolic stability, and altered pharmacokinetic profiles compared to their primary amine precursors. This compound presents a synthetically interesting scaffold, combining a chiral center with a substituted aromatic ring, making its derivatives promising candidates for drug discovery programs.

The choice of an N-alkylation strategy is critical and depends on factors such as the availability of starting materials, the desired degree of substitution (mono- vs. di-alkylation), and the sensitivity of functional groups within the molecule. This guide will focus on two robust and widely adopted methods.

Methodology I: Reductive Amination

Reductive amination is a highly reliable and controlled method for the synthesis of secondary amines from primary amines.[2][3] This process involves two key steps: the initial reaction between the amine and a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the in-situ reduction of this imine to the corresponding amine.[4][5]

Causality and Experimental Choice: This method is often preferred over direct alkylation because it inherently avoids the problem of over-alkylation.[2] The imine formation is a single event on the primary amine, and once reduced, the resulting secondary amine is generally less reactive under the chosen conditions. The choice of reducing agent is critical; mild hydrides are selected to selectively reduce the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective for this purpose, as its reactivity is attenuated compared to sodium borohydride, allowing for a controlled, one-pot procedure.[2][4]

Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction A This compound (Primary Amine) C Imine Intermediate A->C + H₂O B Aldehyde or Ketone (R-C(O)-R') B->C E N-Alkylated Product (Secondary Amine) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: One-pot reductive amination workflow.

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the general procedure for reacting this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Acetone, Benzaldehyde) (1.1 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Glacial Acetic Acid (catalytic amount, ~0.1 equivalents)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Silica Gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in anhydrous DCM or DCE (to a concentration of approx. 0.2 M).

  • Addition of Carbonyl: Add the selected aldehyde or ketone (1.1 eq) to the stirred solution, followed by the catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Summary: Reductive Amination Conditions
Carbonyl CompoundReducing AgentSolventTypical Time (h)Typical Yield (%)
AcetoneNaBH(OAc)₃DCE1680-90
CyclohexanoneNaBH₄Methanol2475-85
BenzaldehydeNaBH(OAc)₃DCM1285-95
4-MethoxybenzaldehydeNaBH₃CNMethanol1880-90

Yields are estimates based on typical reductive amination reactions and may vary.[6]

Methodology II: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical method for forming C-N bonds via a nucleophilic aliphatic substitution (SN2) reaction.[7][8] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide ion.[9]

Causality and Experimental Choice: While synthetically straightforward, this method's primary challenge is controlling selectivity. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second alkylation event that produces a tertiary amine, and potentially a third, yielding a quaternary ammonium salt.[7][10][11] This "runaway" reaction can result in a mixture of products that is difficult to separate.[10] To favor mono-alkylation, a large excess of the primary amine can be used, but this is often impractical. A more common approach is to use a 1:1 stoichiometry and carefully control reaction conditions, followed by chromatographic purification. The inclusion of a non-nucleophilic base is essential to neutralize the hydrohalic acid (HX) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Workflow: Direct Alkylation and Over-Alkylation Pathway

G A Primary Amine C Secondary Amine (Desired Product) A->C Nucleophilic Attack B Alkyl Halide (R-X) B->C D Tertiary Amine (Byproduct) B->D E Quaternary Salt (Byproduct) B->E C->D Over-alkylation HX + HX C->HX D->E Over-alkylation Base Base (e.g., K₂CO₃) Base->A maintains nucleophilicity

Caption: Direct alkylation pathway and potential over-alkylation.

Protocol 2: N-Alkylation via Direct Alkylation

This protocol describes the general procedure for reacting this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide, Benzyl Bromide) (1.0 - 1.1 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N)) (2.0 equivalents)

  • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF)) (Anhydrous)

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Silica Gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and the anhydrous solvent (e.g., ACN).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC. The reaction time can vary significantly (4-24 hours) depending on the reactivity of the alkyl halide.

  • Work-up: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired secondary amine from unreacted starting material and any over-alkylation byproducts.

Data Summary: Direct Alkylation Conditions
Alkyl HalideBaseSolventTemp (°C)Typical Time (h)
Methyl IodideNaHDMF0 to RT4
Ethyl BromideK₂CO₃Acetonitrile8012
Benzyl BromideCs₂CO₃THF608
Isopropyl IodideEt₃NAcetonitrileReflux24

Reaction outcomes are highly dependent on substrate and specific conditions.[6]

Product Characterization

Confirmation of the N-alkylated product's identity and purity is essential. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. Successful N-alkylation will be confirmed by the appearance of new signals corresponding to the protons and carbons of the newly introduced alkyl group. A downfield shift in the ¹³C NMR signal for the carbon atom attached to the nitrogen is also expected upon alkylation.[12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the product, providing definitive evidence of the addition of the alkyl group.[13]

  • Chromatography: TLC is used for reaction monitoring. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the final product's purity.

Conclusion and Recommendations

Both reductive amination and direct alkylation are effective methods for the N-alkylation of this compound.

  • Reductive Amination is highly recommended for the selective synthesis of mono-N-alkylated products, especially when the corresponding aldehyde or ketone is readily available. It offers superior control and generally leads to cleaner reaction profiles, simplifying purification.

  • Direct Alkylation with Alkyl Halides is a viable alternative, particularly with highly reactive alkylating agents. However, researchers must be prepared to address the potential for over-alkylation, which often necessitates careful reaction control and rigorous chromatographic purification.

The selection of the optimal method will ultimately be guided by the specific synthetic target, the availability and cost of reagents, and the desired level of purity for the final compound.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1).... Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. Retrieved from [Link]

  • YouTube. (2019, January 17). synthesis of secondary amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • RSC Publishing. (2019, March 14). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIH National Library of Medicine. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenylethylamines in Modern Drug Discovery

Substituted phenylethylamines are a critical class of compounds in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals and biologically active molecules.[1][2] Their inherent ability to interact with various biological targets, often due to their structural similarity to endogenous neurotransmitters, makes them privileged scaffolds in the development of new therapeutics. The specific derivative, 1-(5-Chloro-2-methoxyphenyl)ethanamine, and its analogs are of significant interest as key building blocks in the synthesis of more complex drug candidates. The presence of the chloro and methoxy substituents on the phenyl ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound. It outlines a robust and economically viable synthetic strategy, provides detailed experimental protocols, and discusses critical considerations for process optimization and safety during scale-up. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.

Strategic Approach to Scalable Synthesis

The most direct and industrially favored approach for the synthesis of this compound involves a two-step sequence:

  • Synthesis of the Ketone Intermediate: Preparation of 1-(5-Chloro-2-methoxyphenyl)ethanone via Friedel-Crafts acylation of 4-chloroanisole.

  • Reductive Amination: Conversion of the ketone intermediate to the target primary amine.

For the synthesis of chiral derivatives, an asymmetric approach, such as the use of a chiral auxiliary or a biocatalytic resolution, can be integrated into the synthetic sequence.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: Reductive Amination A 4-Chloroanisole + Acetyl Chloride B Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) A->B Reactants C 1-(5-Chloro-2-methoxyphenyl)ethanone B->C Product D 1-(5-Chloro-2-methoxyphenyl)ethanone E Reductive Amination (Ammonia Source + Reducing Agent) D->E Starting Material F This compound E->F Final Product

Caption: Overall synthetic workflow for this compound.

Part 1: Detailed Protocol for the Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone (Ketone Intermediate)

The synthesis of the ketone intermediate is achieved through a Friedel-Crafts acylation, a classic and well-understood method for forming carbon-carbon bonds with aromatic rings.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Chloroanisole623-12-1142.581.0
Acetyl Chloride75-36-578.501.1
Aluminum Chloride (Anhydrous)7446-70-0133.341.2
Dichloromethane (DCM)75-09-284.93Solvent
Hydrochloric Acid (conc.)7647-01-036.46For work-up
Saturated Sodium Bicarbonate144-55-884.01For work-up
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent
Experimental Protocol
  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous aluminum chloride and dichloromethane. The suspension is cooled to 0-5 °C in an ice-water bath.

  • Addition of Reactants: A solution of 4-chloroanisole and acetyl chloride in dichloromethane is added dropwise to the cooled suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 1-(5-Chloro-2-methoxyphenyl)ethanone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Detailed Protocol for the Reductive Amination to this compound

Reductive amination is a robust and versatile method for the synthesis of amines from ketones.[3] This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1-(5-Chloro-2-methoxyphenyl)ethanone6342-64-9184.621.0
Ammonium Acetate631-61-877.085.0 - 10.0
Sodium Cyanoborohydride (NaBH3CN)25895-60-762.841.5 - 2.0
Methanol67-56-132.04Solvent
Hydrochloric Acid (in isopropanol)7647-01-036.46For salt formation
Diethyl Ether60-29-774.12For precipitation
Experimental Protocol
  • Reaction Setup: A round-bottom flask is charged with 1-(5-Chloro-2-methoxyphenyl)ethanone, ammonium acetate, and methanol. The mixture is stirred at room temperature until all solids have dissolved.

  • Formation of Imine and Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC until the starting ketone is consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the methanol. The residue is taken up in water and the pH is adjusted to >10 with a concentrated sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification and Salt Formation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amine can be purified by vacuum distillation. For easier handling and storage, the amine can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of a suitable solvent (e.g., isopropanol) and adding a solution of hydrochloric acid in isopropanol. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Considerations for Scale-Up and Process Optimization

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Heat Management: Both the Friedel-Crafts acylation and the reductive amination are exothermic reactions. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.

  • Reagent Addition: The rate of addition of reagents, particularly acetyl chloride in the Friedel-Crafts reaction and the reducing agent in the amination, should be carefully controlled to manage the exotherm.

  • Solvent Selection: While dichloromethane is a common solvent for Friedel-Crafts reactions in the lab, its use at an industrial scale is often restricted due to environmental and health concerns. Alternative solvents such as 1,2-dichloroethane or nitrobenzene can be considered, but a thorough risk assessment is necessary.

  • Reducing Agent Selection: Sodium cyanoborohydride is effective but can be toxic. For large-scale production, catalytic hydrogenation using a heterogeneous catalyst (e.g., Raney nickel or palladium on carbon) with hydrogen gas is a greener and more cost-effective alternative.[4] This approach, however, requires specialized high-pressure reactor systems.

  • Work-up and Purification: Extraction and distillation are scalable purification methods. The choice of extraction solvent should consider factors like extraction efficiency, ease of recovery, and safety.

  • Waste Management: The scale-up process will generate significant waste streams. A comprehensive waste management plan should be in place to handle acidic and basic aqueous waste, as well as solvent waste, in an environmentally responsible manner.

Asymmetric Synthesis of Chiral this compound

Many pharmaceutical applications require enantiomerically pure compounds. The synthesis of a specific enantiomer of this compound can be achieved through several methods:

  • Chiral Resolution: The racemic amine can be resolved using a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Reductive Amination: This can be achieved by using a chiral auxiliary or a chiral catalyst. For instance, the ketone can be reacted with a chiral amine to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

  • Biocatalysis: Enzymes such as transaminases can be used for the asymmetric amination of the ketone precursor. This approach offers high enantioselectivity and operates under mild, environmentally friendly conditions, making it an attractive option for industrial-scale synthesis.

Safety and Handling

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a dry environment. Acetyl chloride is also corrosive and a lachrymator. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Reductive Amination: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The work-up procedure should be performed in a well-ventilated area, and acidic conditions should be avoided until the reducing agent is fully quenched.

  • General Precautions: All solvents used are flammable and should be handled away from ignition sources. A thorough understanding of the safety data sheets (SDS) for all chemicals used is essential before starting any experimental work.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reaction. For chiral compounds, a chiral HPLC method should be developed to determine the enantiomeric excess (ee).

Conclusion

The scale-up synthesis of this compound and its derivatives is a multi-faceted process that requires a deep understanding of chemical principles, process optimization, and safety considerations. The two-step approach involving Friedel-Crafts acylation followed by reductive amination provides a reliable and scalable route to this valuable building block. By carefully selecting reagents and reaction conditions, and by implementing robust safety and control measures, this synthesis can be efficiently and safely performed on an industrial scale, thereby facilitating the development of new and innovative pharmaceuticals.

References

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. Retrieved from [Link]

  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
  • McLean, L. A., Ashford, M. W., Fyfe, J. W. B., Slawin, A. M. Z., Leach, A. G., & Watson, A. J. B. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Chemistry – A European Journal, 28(23), e202200060.
  • Kotwal, M., et al. (2023). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1388035.
  • ChemRxiv. (2023). Hydride-like NH2. [Link]

  • SOTLA-TECH. (n.d.). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. [Link]

  • Turner, N. J., & Xiang, J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 12(15), 4585-4596.
  • University of Virginia School of Medicine. (2024). Phenethylamines. Retrieved from [Link]

  • UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]

  • ResearchGate. (2020). Large-scale reductive amination and synthesis applications. [Link]

  • ResearchGate. (2018). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]

  • MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [Link]

  • Wang, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of chiral amine compound.
  • PubMed Central. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(4-chloro-2-[2-{diethylamino}ethylcarbamoyl]–1-methoxyphenyl)azosalicylic acid (MCP azo-linked to 5-ASA, MCP-azo-ASA). [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478-1483.

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Application Notes and Protocols: The Strategic Use of 1-(5-Chloro-2-methoxyphenyl)ethanamine in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of 1-(5-Chloro-2-methoxyphenyl)ethanamine as a versatile starting material for the synthesis of various heterocyclic compounds. The focus is on providing detailed, actionable protocols and the underlying scientific principles to empower the design and execution of novel synthetic routes towards biologically significant molecules.

Introduction: A Privileged Precursor for Heterocyclic Chemistry

This compound is a substituted β-phenylethylamine that serves as a valuable and strategic building block in synthetic organic chemistry. Its structural features—a halogenated and electron-rich aromatic ring coupled with a primary amine—make it an ideal candidate for a variety of cyclization reactions to form a diverse array of heterocyclic systems. The presence of the chloro and methoxy substituents on the phenyl ring offers opportunities for further functionalization and modulates the electronic properties of the molecule, influencing reactivity and potentially the biological activity of the resulting heterocyclic products. These products, particularly isoquinoline and its derivatives, are core scaffolds in numerous natural products and pharmaceutically active compounds.[1]

This guide will focus on a detailed, exemplary protocol for the synthesis of a tetrahydroisoquinoline derivative using the Bischler-Napieralski reaction, a classic and reliable method for constructing the isoquinoline core.[2]

Part 1: Synthesis of a Tetrahydroisoquinoline Derivative via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides through an intramolecular electrophilic aromatic substitution.[2][3] The resulting dihydroisoquinoline can then be readily reduced to the corresponding tetrahydroisoquinoline. This two-step sequence provides a reliable pathway to this important heterocyclic scaffold.

Exemplary Protocol: Synthesis of 6-Chloro-1-methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

This protocol is presented as a representative example of how this compound can be utilized. The specific reagents and conditions are based on established principles of the Bischler-Napieralski reaction and subsequent reduction.

Step 1: Acylation of this compound

The initial step involves the acylation of the primary amine to form the corresponding N-acetyl derivative.

  • Reaction Scheme:

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound185.65101.86 g
Acetyl chloride78.50120.86 mL
Triethylamine101.19152.1 mL
Dichloromethane (DCM), anhydrous--50 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--30 mL
Brine--30 mL
Anhydrous magnesium sulfate (MgSO₄)---
  • Procedure:

    • Dissolve this compound (1.86 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (0.86 mL, 12 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-(5-Chloro-2-methoxyphenyl)ethyl)acetamide.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Bischler-Napieralski Cyclization and Reduction

The N-acetylated intermediate undergoes intramolecular cyclization using a dehydrating agent like phosphorus oxychloride, followed by in-situ or subsequent reduction to the tetrahydroisoquinoline.

  • Reaction Scheme:

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
N-(1-(5-Chloro-2-methoxyphenyl)ethyl)acetamide227.6951.14 g
Phosphorus oxychloride (POCl₃)153.33151.4 mL
Acetonitrile, anhydrous--30 mL
Sodium borohydride (NaBH₄)37.83100.38 g
Methanol--20 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--50 mL
Dichloromethane (DCM)--50 mL
Brine--30 mL
Anhydrous magnesium sulfate (MgSO₄)---
  • Procedure:

    • Dissolve the N-(1-(5-Chloro-2-methoxyphenyl)ethyl)acetamide (1.14 g, 5 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Carefully add phosphorus oxychloride (1.4 mL, 15 mmol) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

    • Monitor the formation of the dihydroisoquinoline intermediate by TLC.

    • After completion of the cyclization, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add methanol (20 mL) to quench the excess POCl₃.

    • Portion-wise, add sodium borohydride (0.38 g, 10 mmol) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-Chloro-1-methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization & Reduction A This compound B N-(1-(5-Chloro-2-methoxyphenyl)ethyl)acetamide A->B Acetyl chloride, Et3N, DCM C 6-Chloro-1-methyl-7-methoxy- 3,4-dihydroisoquinoline B->C POCl3, Acetonitrile, Reflux D 6-Chloro-1-methyl-7-methoxy- 1,2,3,4-tetrahydroisoquinoline C->D NaBH4, Methanol

Caption: Synthetic workflow for the preparation of a tetrahydroisoquinoline.

Part 2: Mechanistic Insights and Alternative Pathways

The Bischler-Napieralski Reaction Mechanism

The Bischler-Napieralski reaction proceeds through a well-established mechanism. The amide oxygen of the N-acylated phenylethylamine is activated by the Lewis acidic dehydrating agent, such as phosphorus oxychloride. This is followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the electron-rich aromatic ring. Subsequent elimination and rearomatization lead to the formation of the 3,4-dihydroisoquinoline ring system.[2][4]

BN_Mechanism Amide N-Acylphenylethylamine Activated_Complex Activated Imidoyl Phosphate Intermediate Amide->Activated_Complex + POCl3 Cyclized_Intermediate Spirocyclic Cation Activated_Complex->Cyclized_Intermediate Intramolecular Electrophilic Attack Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline Elimination & Rearomatization

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Alternative Synthetic Route: The Pictet-Spengler Reaction

An alternative and powerful method for synthesizing tetrahydroisoquinolines from β-phenylethylamines is the Pictet-Spengler reaction.[5][6] This reaction involves the condensation of the amine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic attack on the aromatic ring, typically under acidic conditions.[7] The Pictet-Spengler reaction is often stereoselective, particularly when using chiral starting materials or catalysts.[5]

The use of this compound in a Pictet-Spengler reaction with an appropriate aldehyde (e.g., formaldehyde or acetaldehyde) would provide an alternative and direct route to substituted tetrahydroisoquinolines.

PS_Reaction Start This compound + Aldehyde (R-CHO) Schiff_Base Schiff Base Intermediate Start->Schiff_Base Condensation Mannich_Reaction Intramolecular Electrophilic Attack (Mannich-type) Schiff_Base->Mannich_Reaction Acid Catalysis Product Substituted Tetrahydroisoquinoline Mannich_Reaction->Product

Caption: Conceptual workflow of the Pictet-Spengler reaction.

Part 3: Broader Applications and Significance

The heterocyclic scaffolds accessible from this compound are of significant interest in medicinal chemistry and drug discovery. Isoquinoline and tetrahydroisoquinoline cores are present in a wide range of biologically active molecules, including antihypertensive agents, anticancer drugs, and antimicrobial compounds.[8] The strategic placement of the chloro and methoxy substituents on the starting material provides a handle for further chemical modifications, enabling the generation of libraries of diverse compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably substituted tetrahydroisoquinolines. The exemplary protocol provided, based on the Bischler-Napieralski reaction, demonstrates a reliable and adaptable method for accessing this important molecular scaffold. By understanding the underlying reaction mechanisms and exploring alternative synthetic pathways such as the Pictet-Spengler reaction, researchers can leverage this starting material to design and synthesize novel molecules with potential therapeutic applications.

References

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Molbank | Topical Collection : Heterocycle Reactions. MDPI. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • Recent Developments on Five-Component Reactions. PMC - NIH. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. J-STAGE. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. [Link]

  • N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]

  • Bischler-Napieralski Reaction. YouTube. [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Chloro-2-methoxyphenyl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab.

Section 1: Foundational Knowledge - Understanding Your Reagent

Before troubleshooting a reaction, it is imperative to understand the intrinsic properties of the starting material. The structure of this compound dictates its reactivity.

FAQ 1: What are the key structural features of this compound and how do they impact its reactivity?

Answer: The reactivity of this molecule is governed by the interplay of its three key components: the primary ethylamine group, the electron-donating methoxy group (-OCH₃), and the electron-withdrawing chloro group (-Cl).

  • Primary Amine (-NH₂): This is the primary nucleophilic center of the molecule. Its lone pair of electrons will attack electrophilic centers, making it ideal for reactions like N-acylation and reductive amination.

  • Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is electron-donating through resonance, which increases the electron density of the aromatic ring. While it can be considered an activating group, its proximity to the ethylamine side chain may introduce minor steric hindrance.[1] In medicinal chemistry, methoxy groups are often used to fine-tune ligand-target binding and improve metabolic stability.[1]

  • Chloro Group (-Cl): Positioned meta to the ethylamine, the chloro group is electron-withdrawing via induction.[2] This effect slightly reduces the nucleophilicity of the amine compared to an unsubstituted analogue. However, this attenuation can be beneficial, often reducing the likelihood of side reactions like over-alkylation.

The combination of these electronic effects results in a moderately reactive, yet selective, primary amine.

Caption: Key functional groups influencing the reactivity of this compound.

FAQ 2: How should I properly handle and store this reagent to ensure its quality?

Answer: this compound is a primary amine and should be handled with appropriate care.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation, which can lead to colored impurities and reduced potency.

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may be irritating to the skin, eyes, and respiratory tract.[3] Handle in a chemical fume hood to avoid inhalation.

Section 2: Troubleshooting N-Acylation (Amide Bond Formation)

N-acylation is one of the most common reactions performed with this amine. While generally robust, several factors can lead to poor outcomes.

Question: My N-acylation reaction has stalled with significant starting material remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in acylation reactions is a frequent issue that can almost always be traced back to one of three factors: the reactivity of the acylating agent, inadequate scavenging of acidic byproducts, or suboptimal reaction conditions.

  • Cause A: Insufficiently Reactive Acylating Agent

    • The Expertise: Not all acyl sources are created equal. Their reactivity follows a general trend: Acyl Halides > Acid Anhydrides > Carboxylic Acids . If you are using a carboxylic acid directly, it will likely not react without an activating agent. The reaction requires the carboxylate to be converted into a better leaving group.

    • The Solution: If using a carboxylic acid, you must employ a coupling agent. For a robust, self-validating protocol, pre-activating the carboxylic acid is recommended before adding the amine.

Coupling Agent Common Additive Key Advantages
EDC (EDCI)HOBt or HOAtWater-soluble byproducts, easy removal.
HATUDIPEA or 2,4,6-CollidineHigh reactivity, fast reaction times, good for hindered substrates.
DCCDMAP (catalytic)Potent activator, but generates insoluble DCU byproduct.
  • Protocol: Carboxylic Acid Activation with EDC/HOBt

    • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an aprotic solvent (e.g., DCM or DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 eq) portion-wise and stir the mixture at 0 °C for 30 minutes. A successful activation is often indicated by the solution becoming clear.

    • Add a solution of this compound (1.05 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Cause B: Inadequate Acid Scavenging

    • The Expertise: When using highly reactive acyl halides (e.g., acetyl chloride) or anhydrides, a strong acid (HCl or a carboxylic acid) is generated as a byproduct.[4] This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively shutting down the reaction.

    • The Solution: A non-nucleophilic organic base must be added to neutralize the acid as it forms.[4] A stoichiometric excess is often required.

Base pKaH (Conjugate Acid) Recommended Equivalents Notes
Triethylamine (TEA)~10.71.5 - 2.0Standard, cost-effective choice.
Pyridine~5.22.0 - 3.0Can also act as a nucleophilic catalyst.[5]
DIPEA (Hünig's Base)~10.71.5 - 2.0Sterically hindered, strictly a proton scavenger.
  • Cause C: Suboptimal Reaction Conditions

    • The Expertise: While many acylations proceed readily at room temperature, less reactive partners or sterically hindered substrates may require thermal energy to overcome the activation barrier.

    • The Solution: If the reaction is clean but slow at room temperature (as determined by TLC), consider gentle heating to 35-50 °C. Use a solvent with an appropriate boiling point (e.g., THF, acetonitrile). Always monitor for potential side product formation at elevated temperatures.

Caption: Troubleshooting workflow for N-acylation reactions.

Section 3: Troubleshooting Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction, but its tandem nature (imine formation followed by reduction) presents unique challenges.[6]

Question: My reductive amination is failing. I see consumption of my aldehyde/ketone, but little to no desired product is formed. What is happening?

Answer: This is a classic reductive amination problem. The issue almost certainly lies in the balance between the two distinct steps: imine formation and reduction. If your carbonyl starting material is being consumed without product formation, the most likely culprit is that your reducing agent is reducing the carbonyl faster than the imine intermediate is being formed or reduced.

  • Cause A: Premature Reduction of the Carbonyl

    • The Expertise: The success of a one-pot reductive amination hinges on using a reducing agent that is selective for the protonated iminium ion over the starting carbonyl. Strong, highly reactive hydrides like sodium borohydride (NaBH₄) are often too aggressive and will readily reduce aldehydes and ketones, especially at neutral pH.[7]

    • The Solution: Switch to a more selective (i.e., less reactive) reducing agent. These reagents are sterically hindered or electronically attenuated, making them poor reductants for carbonyls but excellent for the more electrophilic iminium ion.

Reducing Agent Abbreviation Key Characteristics
Sodium TriacetoxyborohydrideSTABMild, tolerant of mild acid, widely applicable, often the first choice.[7]
Sodium CyanoborohydrideNaCNBH₃Effective at acidic pH (3-4), but highly toxic (HCN gas). Use with caution.
Sodium BorohydrideNaBH₄Can work if imine is pre-formed, but often unselective in one-pot procedures.
  • Cause B: Inefficient Imine Formation

    • The Expertise: The formation of the imine intermediate from the amine and the carbonyl is an equilibrium-controlled process that generates water.[8] If this equilibrium does not favor the imine, there will be a low concentration of the species you intend to reduce, leading to poor yields.

    • The Solution: Actively promote imine formation before or during the reduction step.

      • Catalytic Acid: Add a small amount of a weak acid, such as acetic acid (5-10 mol%), to the mixture of the amine and carbonyl.[7] The acid catalyzes both the addition of the amine to the carbonyl and the subsequent dehydration to the imine.

      • Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. This sequesters the water byproduct, driving the equilibrium towards the imine according to Le Châtelier's principle.

      • Pre-formation: For difficult substrates, it is a self-validating strategy to pre-form the imine. Stir the amine and carbonyl together in a solvent like methanol or toluene for 1-2 hours (with acid catalysis and/or dehydration if needed). Monitor for imine formation by TLC or NMR. Once the imine is formed, cool the reaction to 0 °C and then add the reducing agent.[7] This two-step, one-pot approach provides maximum control.

G cluster_0 Reaction Monitoring cluster_1 Troubleshooting Path TLC TLC/LC-MS Analysis CheckImine Is Imine Intermediate Observed? TLC->CheckImine CheckCarbonyl Is Carbonyl Starting Material Consumed? TLC->CheckCarbonyl Start Low Yield in Reductive Amination Start->CheckCarbonyl ImineYes Yes CheckImine->ImineYes ImineNo No CheckImine->ImineNo CheckCarbonyl->CheckImine Yes ReagentPurity Check purity and stoichiometry of reagents. CheckCarbonyl->ReagentPurity No Sol_Reductant Problem: Premature Carbonyl Reduction Solution: 1. Use a milder reductant (STAB). 2. Pre-form imine before adding NaBH₄. ImineYes->Sol_Reductant Sol_Imine Problem: Poor Imine Formation Solution: 1. Add catalytic AcOH. 2. Add molecular sieves. 3. Increase reaction time before reduction. ImineNo->Sol_Imine

Caption: Decision tree for troubleshooting common reductive amination failures.

References

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  • Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. ResearchGate. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

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  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. RSC Publishing. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

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  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • 5-Chloro-2-methoxyaniline. PubChem. [Link]

  • (S)-1-(4-Methoxyphenyl)ethylamine. PubChem. [Link]

  • Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed. [Link]

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Common side reactions in the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-chloro-2-methoxyphenyl)ethanamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important class of compounds. Phenethylamines substituted on the phenyl ring are crucial building blocks in medicinal chemistry.[1][2][][4] The introduction of chloro and methoxy groups, as in the target scaffold, modulates the electronic and lipophilic properties, making these derivatives valuable for pharmacological screening.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical Q&A format. We will explore the causality behind common side reactions, offer field-proven solutions, and provide validated experimental workflows to enhance the success and efficiency of your syntheses.

Core Synthesis Pathway: Reductive Amination

The most common and efficient laboratory-scale synthesis of this compound is the reductive amination of 5-chloro-2-methoxybenzaldehyde with an amine source, typically ammonia or its equivalent, followed by reduction of the intermediate imine.

Reductive_Amination cluster_product Product Aldehyde 5-Chloro-2-methoxy- benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine - H2O Amine Amine Source (e.g., NH4OAc) Amine->Imine Product 1-(5-Chloro-2-methoxy- phenyl)ethanamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: General workflow for the synthesis of the target primary amine via reductive amination.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted issue often stemming from one of three areas: incomplete imine formation, undesired side reactions, or mechanical loss during workup.

  • Causality—Imine Formation: The first step, the formation of the imine from the aldehyde and amine, is a reversible equilibrium. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.

  • Causality—Side Reactions: The primary competing reaction is the reduction of the starting aldehyde to 5-chloro-2-methoxybenzyl alcohol. This occurs if your reducing agent is too reactive and non-selective, or if it is introduced before a sufficient concentration of the imine has formed.[5]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)) and consider adding a dehydrating agent like molecular sieves (4Å) to sequester the water formed during imine formation.[6]

    • Optimize Imine Formation Time: Before adding the reducing agent, allow the aldehyde and amine source (e.g., ammonium acetate) to stir at room temperature for 1-2 hours. Monitoring by TLC or LC-MS can confirm the disappearance of the aldehyde and the appearance of the imine spot.

    • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations. Its mild nature and tolerance for slightly acidic conditions favor the reduction of the protonated imine over the starting aldehyde.[5] Stronger reagents like sodium borohydride (NaBH₄) are more likely to reduce the aldehyde and should only be used in a two-step process where the imine is formed and isolated first.[5][7]

Q2: I'm observing a significant amount of a higher molecular weight impurity that I suspect is a dimer. How is this formed and how can I prevent it?

A2: This is a classic side reaction in syntheses targeting primary amines. The impurity is likely the secondary amine, N-(5-chloro-2-methoxybenzyl)-1-(5-chloro-2-methoxyphenyl)ethanamine, formed when the desired primary amine product acts as a nucleophile and reacts with a second molecule of the starting aldehyde.

Dimer_Formation Product Desired Primary Amine (Product) DimerImine Secondary Imine Intermediate Product->DimerImine Nucleophilic Attack Aldehyde Starting Aldehyde Aldehyde->DimerImine Dimer Secondary Amine (Dimer Impurity) DimerImine->Dimer ReducingAgent Reducing Agent ReducingAgent->Dimer

Caption: Pathway for the formation of the secondary amine "dimer" impurity.

  • Causality: The newly formed primary amine is nucleophilic.[8] If unreacted aldehyde is still present in high concentration when the product begins to form, a competitive reaction occurs, leading to the dimer. This is analogous to the problem of polyalkylation in simple Sₙ2 reactions of amines with alkyl halides.[8][9]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of the amine source (e.g., 1.5-2.0 equivalents of ammonium acetate). This ensures the aldehyde is consumed in the formation of the primary imine, minimizing its availability to react with the product amine.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly over time helps to keep the instantaneous concentration of the primary amine product low, giving the starting aldehyde more time to react with the initial amine source.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the side reaction more significantly than the desired reaction.

Q3: My final product is difficult to purify. What are the best strategies for isolating the target amine?

A3: Purification is often challenging due to the similar polarities of the desired amine, unreacted starting materials, and byproducts like the corresponding alcohol or dimer.

  • Strategy 1: Acid-Base Extraction: This is the most effective method for separating basic amines from neutral or acidic compounds.

    • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic primary amine will be protonated and move into the aqueous layer, while the neutral aldehyde and alcohol byproducts remain in the organic layer.

    • Separate the aqueous layer.

    • Basify the aqueous layer to a pH > 10 with a strong base (e.g., 2 M NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Strategy 2: Column Chromatography: If acid-base extraction fails to remove all impurities (especially the secondary amine dimer), column chromatography is necessary.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. To improve the peak shape and prevent the amine from streaking on the acidic silica, add a small amount of a basic modifier like triethylamine (~1-2%) to the mobile phase.[10]

Quantitative Data & Reagent Guide

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey CharacteristicsTypical Use Case
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective for imines/iminium ions. Tolerates mild acid.[5]Preferred for one-pot reductive aminations.
Sodium CyanoborohydrideNaBH₃CNSimilar to NaBH(OAc)₃ but highly toxic.Effective, but often avoided due to toxicity.
Sodium BorohydrideNaBH₄Stronger, less selective. Rapidly reduces aldehydes.[7]Best for two-step procedures after imine formation/isolation.
Catalytic HydrogenationH₂/Catalyst"Green" method, highly effective. Requires pressure equipment.Large-scale synthesis; when other functional groups are compatible.

Validated Experimental Protocol

Synthesis of this compound

  • Materials:

    • 5-Chloro-2-methoxybenzaldehyde (1.0 eq)

    • Ammonium Acetate (NH₄OAc) (2.0 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • 1 M Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-chloro-2-methoxybenzaldehyde and ammonium acetate.

    • Add anhydrous DCE to form a stirrable suspension (approx. 0.2 M concentration of the aldehyde).

    • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride in portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction for completion by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and proceed with the acid-base extraction workup as described in Q3 to purify the product.

    • Dry the final organic layer over MgSO₄, filter, and concentrate in vacuo to yield the product as an oil or low-melting solid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product. Decision1 Low Yield of Desired Product? Start->Decision1 Decision2 Major Byproduct is Starting Aldehyde? Decision1->Decision2 Yes Success Purify Product Decision1->Success No Decision3 Major Byproduct is Alcohol? Decision2->Decision3 No Sol1 Incomplete Reaction. - Increase reaction time. - Check reagent quality. Decision2->Sol1 Yes Decision4 Major Byproduct is Dimer? Decision3->Decision4 No Sol3 Non-selective Reduction. - Use milder reagent (NaBH(OAc)3). - Add reducing agent at 0°C. - Ensure imine forms first. Decision3->Sol3 Yes Sol2 Inefficient Imine Formation. - Use anhydrous solvent. - Add molecular sieves. - Increase imine formation time. Decision4->Sol2 No (Suspect imine equilibrium issue) Sol4 Product Reacted Further. - Use excess amine source. - Add reducing agent slowly. - Lower reaction temperature. Decision4->Sol4 Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites . (2023). MDPI. URL: [Link]

  • Substituted phenethylamine . Wikipedia. URL: [Link]

  • Alkylation of Amines (Sucks!) . (2017). Master Organic Chemistry. URL: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity . MDPI. URL: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review . PMC - PubMed Central. URL: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy . (2014). ResearchGate. URL: [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? . (2018). ResearchGate. URL: [Link]

  • Amine Alkylation: General Reaction . (2015). YouTube. URL: [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents . ResearchGate. URL: [Link]

  • Phenethylamines . University of Virginia School of Medicine. URL: [Link]

  • Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties . PubMed Central. URL: [Link]

  • N alkylation at sp3 Carbon Reagent Guide . ACS Green Chemistry Institute. URL: [Link]

  • US20090023765A1 - Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity. Google Patents.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? . (2023). Reddit. URL: [Link]

Sources

Technical Support Center: Purification of 1-(5-Chloro-2-methoxyphenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of products derived from 1-(5-Chloro-2-methoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of chiral amines and their derivatives. As your Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to enhance the purity, yield, and efficiency of your work.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you may have when working with derivatives of this compound.

Q1: What are the primary challenges in purifying derivatives of this compound?

The main challenges stem from the inherent properties of the molecule and its common synthetic routes:

  • Chirality: The starting material is a racemic mixture, and most applications, particularly in pharmaceuticals, require the isolation of a single enantiomer. Therefore, chiral resolution is a critical and often challenging step.[1][2]

  • Structurally Similar Impurities: The synthesis can lead to impurities that are structurally very similar to the desired product, making separation difficult. These can include regioisomers, or byproducts from incomplete reactions or side reactions.[3]

  • Physical Properties: The presence of the amine group can lead to issues like peak tailing in chromatography if not handled correctly. The aromatic chloro and methoxy groups also influence the molecule's solubility and chromatographic behavior.[4][5]

Q2: What are the common methods for the chiral resolution of racemic derivatives?

The most prevalent and industrially scalable method is diastereomeric crystallization .[2][6] This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2] Other methods include enzymatic resolution and chiral chromatography.[7]

Q3: How do I choose a suitable chiral resolving agent?

The selection of a resolving agent is often empirical. However, for chiral amines, chiral acids are commonly used. Tartaric acid derivatives, such as (+)- and (-)-tartaric acid and their dibenzoyl derivatives, are excellent starting points.[8][9] The choice will depend on the specific derivative you are working with and the solvent system used. Screening several agents is a common practice to find the one that gives the best crystal formation and enantiomeric excess (e.e.).[8]

Q4: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of your resolved product.[7]

  • Reverse-Phase HPLC (RP-HPLC): Used to determine the overall purity of the compound by separating it from other impurities. Purity levels are often reported from RP-HPLC analysis.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your desired product and can help identify major impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and guiding chromatographic purification.[11]

Troubleshooting Guides

This section provides detailed troubleshooting for common purification challenges.

Diastereomeric Crystallization for Chiral Resolution

Diastereomeric crystallization is a powerful technique but can be fraught with challenges. Below is a guide to common issues and their solutions.

Issue 1: No Salt Formation or Precipitation

Possible CauseTroubleshooting Steps
Inappropriate Solvent Screen a variety of solvents with different polarities. The ideal solvent will dissolve the racemic amine and the resolving agent but will have lower solubility for one of the diastereomeric salts.
Low Concentration of Reactants Increase the concentration of the amine and the resolving agent. Supersaturation is necessary for crystallization to occur.
Unsuitable Resolving Agent If multiple solvent systems fail, try a different chiral resolving agent. Common choices for amines include tartaric acid, mandelic acid, and camphorsulfonic acid derivatives.[8]

Issue 2: Precipitate is an Oil or Fails to Crystallize ("Oiling Out")

Possible CauseTroubleshooting Steps
Suboptimal Solvent System The solvent may be too good at dissolving the diastereomeric salt. Introduce an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to induce crystallization. Slow cooling of the solution can also promote crystal formation over oiling out.
Presence of Impurities Impurities can inhibit crystallization. Ensure the starting racemic amine is of high purity before attempting resolution. A preliminary purification by column chromatography or a simple wash may be necessary.[8]

Issue 3: Low Enantiomeric Excess (e.e.) of the Desired Enantiomer

Possible CauseTroubleshooting Steps
Poor Diastereomeric Salt Selectivity The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system. Experiment with different solvents or solvent mixtures to maximize the solubility difference.
Co-crystallization of Both Diastereomers This can occur if the solution is cooled too quickly or if it is too concentrated. Optimize the cooling rate and concentration. Recrystallization of the diastereomeric salt one or more times can significantly improve the enantiomeric excess.[7]
Incorrect Stoichiometry of Resolving Agent The molar ratio of the resolving agent to the racemic amine is critical. A common starting point is to use 0.5 molar equivalents of the chiral agent.[8] This can then be optimized.
Workflow for Troubleshooting Diastereomeric Crystallization

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(5-Chloro-2-methoxyphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral amine. We will explore common synthetic routes, provide in-depth troubleshooting for frequently encountered issues, and offer detailed protocols grounded in established chemical principles.

Section 1: Strategic Synthesis Planning

The synthesis of a chiral amine like this compound requires careful consideration of the overall strategy, balancing factors like yield, purity, cost, and stereochemical control. This section addresses the initial decisions you'll face.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare racemic this compound?

A1: The most prevalent and industrially scalable method is the reductive amination of the corresponding ketone, 5-Chloro-2-methoxyacetophenone. This one-pot reaction combines the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2] An alternative, though often less direct, route is the reduction of an oxime . This involves first converting the ketone to its oxime derivative using hydroxylamine, followed by reduction of the C=N bond.[3][4]

Q2: When should I choose reductive amination over an oxime reduction pathway?

A2: Reductive amination is generally preferred due to its operational simplicity and higher atom economy, as it's often a one-pot process.[1] It allows for a wide variety of reducing agents and conditions that can be tailored to your specific substrate and equipment. The oxime reduction route is a viable alternative but adds an extra synthetic step (oxime formation). However, certain reducing agents used for oximes, like diborane or catalytic hydrogenation, can sometimes offer different selectivity profiles or be milder for sensitive substrates.[3][5]

Q3: What is the most critical challenge in synthesizing this molecule?

A3: Beyond achieving a good yield of the racemic amine, the most significant challenge is controlling the stereochemistry to obtain a single enantiomer. Chiral amines are crucial building blocks in pharmaceuticals, and their biological activity is almost always stereospecific.[6][7][8] Therefore, a robust strategy for either asymmetric synthesis (directly forming one enantiomer) or chiral resolution (separating a racemic mixture) is paramount.[9][10]

Strategic Workflow: Choosing Your Synthetic Path

The following diagram outlines the key decision points when planning the synthesis of this compound.

G start Start: 5-Chloro-2- methoxyacetophenone reductive_amination Reductive Amination start->reductive_amination Route A (Preferred) oxime_formation Oxime Formation start->oxime_formation Route B (Alternative) racemic_amine Racemic Amine (Crude Product) reductive_amination->racemic_amine oxime_intermediate Ketoxime Intermediate oxime_formation->oxime_intermediate purification Purification (Distillation / Chromatography) racemic_amine->purification oxime_reduction Oxime Reduction oxime_intermediate->oxime_reduction oxime_reduction->racemic_amine pure_racemate Pure Racemic Amine purification->pure_racemate resolution Chiral Resolution (Diastereomeric Salt Crystallization) pure_racemate->resolution final_product Enantiopure Amine resolution->final_product

Caption: High-level decision workflow for the synthesis of this compound.

Section 2: Optimizing Reductive Amination

Direct reductive amination is a robust method for converting 5-Chloro-2-methoxyacetophenone into the target amine. Success hinges on the careful selection of reagents and reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this one-pot reaction? Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

A1: While Sodium Borohydride (NaBH₄) can be used, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the superior choice for one-pot reductive aminations.[11] The reason lies in its selectivity. NaBH₄ is a strong reducing agent that can readily reduce the starting ketone to an alcohol byproduct before it has a chance to form the imine.[12] NaBH(OAc)₃ is a milder, bulkier reagent that is significantly more selective for reducing the protonated iminium ion intermediate over the ketone, leading to higher yields of the desired amine.[11] The reaction with NaBH(OAc)₃ is also driven by the use of a small amount of acetic acid, which catalyzes imine formation.

Q2: What is the best source of ammonia for this reaction?

A2: Several sources can be used, each with practical considerations.

  • Ammonium Acetate (NH₄OAc): This is often the most convenient choice. It serves as both the ammonia source and a buffer to maintain the mildly acidic pH (~5-7) that is optimal for imine formation.

  • Ammonia in an alcoholic solvent (e.g., 7N NH₃ in Methanol): This is a direct source of ammonia and can be very effective. However, it requires careful handling due to the volatility and pressure buildup.

  • Bubbling ammonia gas: This provides a high concentration of ammonia but requires specialized equipment (a gas dispersion tube, scrubber) and is less common on a lab scale for this type of reaction.

Q3: How does solvent choice impact the reaction?

A3: The solvent must be inert to the reducing agent and capable of dissolving the starting materials.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent, non-protic solvents for reactions using NaBH(OAc)₃.[11]

  • Methanol (MeOH) or Ethanol (EtOH): These protic solvents are suitable when using NaBH₄. However, they can slowly react with the borohydride, so the reagent should be added to the reaction mixture at a controlled temperature. They are also excellent for dissolving ammonium acetate.

  • Tetrahydrofuran (THF): A good general-purpose ether solvent that works well with most reagents.

Troubleshooting Guide: Reductive Amination
IssuePossible Cause(s)Recommended Troubleshooting Steps
Low or No Conversion of Starting Ketone 1. Inactive reducing agent. 2. Insufficient acid catalyst for imine formation. 3. Reaction temperature is too low.1. Use a fresh, unopened bottle of NaBH(OAc)₃ or NaBH₄. 2. If using NH₄OAc, ensure it is dry. If using another ammonia source with NaBH(OAc)₃, add 1.1-1.5 equivalents of glacial acetic acid. 3. Allow the reaction to stir at room temperature for 24 hours. Gentle heating (40 °C) can be applied if necessary, but watch for side reactions.
Significant Alcohol Byproduct Formation 1. Using NaBH₄ in a one-pot reaction. 2. Imine formation is too slow relative to ketone reduction.1. Switch to a more selective reducing agent like NaBH(OAc)₃.[11] 2. If you must use NaBH₄, adopt a two-step procedure: first, form the imine by stirring the ketone and ammonia source for several hours (monitor by TLC/LCMS), then cool the mixture (0 °C) before adding NaBH₄ portion-wise.[11][13]
Formation of Secondary Amine Byproduct (Bis-alkylation) 1. The primary amine product is reacting with another molecule of the ketone.This is generally less of a problem with sterically hindered ketones. If observed, try using a larger excess of the ammonia source (e.g., 10 equivalents of NH₄OAc) to outcompete the product amine.
Reaction Stalls at the Imine Intermediate 1. Reducing agent was not added or is completely inactive. 2. The imine is very stable or sterically hindered.1. Add a fresh portion of the reducing agent. 2. Ensure the reaction is adequately stirred. If the problem persists, consider a stronger reducing system like catalytic hydrogenation (H₂, Pd/C), though this may have other compatibility issues.
Protocol: One-Pot Reductive Amination with NaBH(OAc)₃

This protocol provides a robust starting point for the synthesis of racemic this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methoxyacetophenone (1.0 eq) and ammonium acetate (5-10 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH) to create a solution with a concentration of approximately 0.2 M with respect to the ketone.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified by distillation or column chromatography.

Section 3: Achieving Enantiopurity via Chiral Resolution

Since the direct asymmetric synthesis of 1-arylethylamines can require specialized catalysts and conditions, classical resolution of the racemate via diastereomeric salt formation remains a highly effective and scalable method.[8][14][15]

Frequently Asked Questions (FAQs)

Q1: How does diastereomeric salt resolution work?

A1: This technique involves reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid, known as a resolving agent (e.g., L-(+)-Tartaric acid).[9][10] This reaction forms a mixture of two diastereomeric salts: (R-amine, L-acid) and (S-amine, L-acid). Diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This difference allows one diastereomer to crystallize selectively from the solution, while the other remains dissolved.[9]

Q2: How do I choose the right resolving agent and solvent?

A2: The selection is largely empirical and often requires screening.

  • Common Resolving Agents: For basic amines, chiral acids like (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Mandelic acid, and (+)-Camphorsulfonic acid are excellent starting points.[16]

  • Solvent Screening: The ideal solvent should dissolve both diastereomeric salts at an elevated temperature but allow only one to crystallize upon cooling. Common screening solvents include alcohols (Methanol, Ethanol, Isopropanol), water, and mixtures thereof.

Q3: How much resolving agent should I use?

A3: A common starting point is to use 0.5 molar equivalents of the resolving agent relative to the racemic amine.[16] This is because you are trying to form a salt with only one of the two enantiomers present in the mixture. Using a full equivalent can sometimes lead to the precipitation of both diastereomeric salts, reducing the enantiomeric excess (e.e.) of the resolved product.[16]

Troubleshooting Guide: Diastereomeric Crystallization
IssuePossible Cause(s)Recommended Troubleshooting Steps
No Salt Formation or Precipitation 1. Inappropriate solvent (salts are too soluble). 2. Low concentration of reactants.1. Try a less polar solvent or an anti-solvent system (e.g., add ethyl acetate or heptane to an alcohol solution). 2. Concentrate the solution. 3. Screen a different chiral resolving agent.
Precipitate is an Oil or Fails to Crystallize 1. Solvent system is not optimal for crystallization. 2. Impurities in the racemic amine are inhibiting crystallization.1. Try slow cooling, scratching the flask with a glass rod, or adding a seed crystal. 2. Use a solvent/anti-solvent system to induce crystallization. 3. Ensure the starting racemic amine is of high purity (>95%) by distillation or chromatography before attempting resolution.[17]
Low Enantiomeric Excess (e.e.) of the Desired Enantiomer 1. Poor diastereomeric salt selectivity. 2. Co-crystallization of both diastereomers.1. Perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system to upgrade the purity. 2. Optimize the stoichiometry of the resolving agent (try 0.5 eq vs 1.0 eq).[16] 3. Screen different resolving agents and solvent systems.
Protocol: Chiral Resolution with L-(+)-Tartaric Acid
  • Salt Formation: Dissolve the purified racemic this compound (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve L-(+)-Tartaric acid (0.5-0.6 eq) in a minimal amount of hot methanol.

  • Mixing: While hot, add the tartaric acid solution to the amine solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4 °C) overnight.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration, washing with a small amount of cold methanol.

  • Analysis (Optional Checkpoint): Liberate a small sample of the amine from the salt by dissolving it in NaOH solution and extracting with DCM. Analyze this sample by chiral HPLC to determine the e.e. and confirm the success of the resolution.

  • Recrystallization (If Needed): If the e.e. is not satisfactory (>98%), recrystallize the entire batch of the diastereomeric salt from fresh hot methanol to upgrade the purity.

  • Liberation of the Free Amine: Suspend the final, purified diastereomeric salt in a mixture of dichloromethane (DCM) and an aqueous 2M sodium hydroxide (NaOH) solution.

  • Extraction and Purification: Stir until the salt has completely dissolved and partitioned. Separate the organic layer, wash with water, dry over Na₂SO₄, and evaporate the solvent to yield the enantiomerically enriched amine.[9]

Chiral Resolution Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Free Amine racemic_amine Racemic Amine (R/S Mixture) diastereomers Diastereomeric Salt Mixture (R,L) and (S,L) in Solution racemic_amine->diastereomers resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomers crystallization Cooling & Crystallization diastereomers->crystallization solid_salt Solid: Enriched Salt (e.g., S,L) crystallization->solid_salt mother_liquor Solution: Other Salt (e.g., R,L) crystallization->mother_liquor liberation Basification (NaOH) & Extraction (DCM) solid_salt->liberation final_product Enantiopure Amine (e.g., S-Enantiomer) liberation->final_product

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents.

  • Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing.

  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine - Benchchem.

  • Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review.

  • The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines | The Journal of Organic Chemistry - ACS Publications.

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach - Wiley Analytical Science.

  • Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals.

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

  • Chemistry of amine–boranes. Part 5. Reduction of oximes, O-acyloximes, and O-alkyl-oximes with pyridine–borane in acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Reductive Amination, and How It Works - Master Organic Chemistry.

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium - PubMed Central.

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.

  • Chiral Resolution Screening | Solid State | Onyx Scientific.

  • Reduction of imine : r/Chempros - Reddit.

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC - NIH.

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF.

  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry.

  • Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine - Benchchem.

  • Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances | Request PDF - ResearchGate.

  • (PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - ResearchGate.

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube.

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.

  • Eschweiler–Clarke reaction - Grokipedia.

  • Borane Reagents - Organic Chemistry Portal.

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI.

  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich.

  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid - ResearchGate.

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents.

  • One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed.

  • Eschweiler-Clarke Reaction - NROChemistry.

  • Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor - eScholarship.org.

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal.

  • Myers Chem 115.

  • Synthesis of 5-(4-chloro-2-[2-{diethylamino}ethylcarbamoyl]–1-methoxyphenyl)azosalicylic acid (MCP azo-linked to 5-ASA, MCP-azo-ASA). - ResearchGate.

Sources

Technical Support Center: Stereoselective Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of stereoselective reactions involving 1-(5-Chloro-2-methoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth, field-proven insights into achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure this compound?

There are three main approaches to achieve high enantiopurity for this chiral amine:

  • Asymmetric Synthesis: This involves the direct formation of one enantiomer over the other. A common method is the asymmetric reduction of the prochiral ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone. This is often achieved using chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands.

  • Chiral Resolution: This classical method involves separating a racemic mixture of the amine. The most common technique is diastereomeric salt formation, where the racemic amine is reacted with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1][2][3] The desired enantiomer is then liberated from the salt.

  • Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For instance, an enzyme or a chiral acylating agent might selectively react with one enantiomer, allowing the unreacted enantiomer to be isolated in high enantiomeric excess.

Q2: I am getting low enantiomeric excess (e.e.) in my asymmetric reduction of 1-(5-Chloro-2-methoxyphenyl)ethanone. What are the likely causes?

Low enantiomeric excess in asymmetric reductions can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the metal catalyst and the chiral ligand is paramount. The steric and electronic properties of the ligand create the chiral environment necessary for stereoselective reduction. A suboptimal ligand for this specific substrate will result in poor enantiocontrol.

  • Reaction Conditions: Temperature, pressure (of H₂), and solvent can significantly influence the stereochemical outcome. Lower temperatures often lead to higher enantioselectivity. The solvent can affect the conformation of the catalyst-substrate complex.

  • Substrate Purity: Impurities in the starting ketone can interfere with the catalyst, leading to reduced activity and selectivity.

  • Background (Uncatalyzed) Reaction: If the reducing agent can directly reduce the ketone without the chiral catalyst, this uncatalyzed pathway will produce a racemic product, thus lowering the overall e.e.[4]

Q3: How do I choose an appropriate chiral resolving agent for diastereomeric crystallization?

The selection of a resolving agent is often empirical. However, for primary amines like this compound, common choices are chiral carboxylic acids that form stable, crystalline salts. Based on structurally similar compounds, good starting points for screening include:

  • Derivatives of Tartaric Acid (e.g., L- or D-tartaric acid, dibenzoyl- or di-p-toluoyltartaric acid)

  • Mandelic Acid (R- or S-mandelic acid)

  • Camphorsulfonic Acid (1R)-(-) or (1S)-(+)-10-camphorsulfonic acid)

The ideal resolving agent will form a salt with one enantiomer of the amine that is significantly less soluble in a particular solvent than the salt of the other enantiomer.[1]

Q4: What are the standard analytical methods for determining the enantiomeric excess of my this compound sample?

The most common and accurate methods for determining e.e. are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It requires a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The amine may need to be derivatized to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the NMR signals (e.g., the methine proton) of the two enantiomers will be shifted to different extents, allowing for integration and calculation of the e.e.[5]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid e.e. determination, often after derivatization of the amine to introduce a suitable chromophore.[6][7]

Troubleshooting Guides

Guide 1: Improving Enantioselectivity in Asymmetric Reductive Amination

This guide focuses on the direct conversion of 1-(5-Chloro-2-methoxyphenyl)ethanone to the chiral amine.

Problem: Low Enantiomeric Excess (<90% e.e.)

Possible Cause Troubleshooting Steps & Scientific Rationale
Suboptimal Catalyst/Ligand System 1. Screen Different Chiral Ligands: The interaction between the ligand and the metal center dictates the chiral environment. For ruthenium, rhodium, and iridium catalysts, ligands like BINAP, Josiphos, or chiral diamines are common starting points. The electronic and steric nature of the substituted phenyl ring in the substrate requires careful matching with the ligand's structure. 2. Vary Metal Precursor: Different metal precursors can influence catalyst activation and performance.
Inefficient Reaction Conditions 1. Optimize Temperature: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. Start at room temperature and incrementally decrease to 0 °C or lower. 2. Solvent Screening: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the reactive intermediates. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, THF, dichloromethane). 3. Adjust Hydrogen Pressure: While higher pressure can increase the reaction rate, it may sometimes negatively impact selectivity. Optimize the pressure, starting from atmospheric and gradually increasing.
Presence of Racemizing Conditions 1. Control pH: If the reaction conditions are too acidic or basic, the product amine could undergo racemization. Ensure the workup procedure is neutral or mildly basic. 2. Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product racemization. Monitor the reaction progress and quench it as soon as the starting material is consumed.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This is a representative protocol. Optimization will be required.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral catalyst (e.g., [RuCl₂(chiral ligand)]) in an appropriate solvent (e.g., isopropanol).

  • Reaction Setup: In a separate flask, dissolve 1-(5-Chloro-2-methoxyphenyl)ethanone in the same solvent.

  • Reaction Initiation: Add the ketone solution to the catalyst solution. If using a hydrogen source like formic acid/triethylamine, add it at this stage.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, quench the reaction, remove the solvent under reduced pressure, and purify the product amine by column chromatography or distillation.

  • Analysis: Determine the enantiomeric excess using chiral HPLC.

Logical Workflow for Optimizing Asymmetric Reductive Amination

G cluster_0 Initial Screening cluster_1 Optimization of Promising Hits cluster_2 Analysis & Final Product start Start with Racemic Ketone screen_ligands Screen a Panel of Chiral Ligands (e.g., BINAP, Josiphos derivatives) start->screen_ligands screen_solvents Screen Solvents (e.g., MeOH, THF, DCM) screen_ligands->screen_solvents optimize_temp Vary Temperature (e.g., RT, 0°C, -20°C) screen_solvents->optimize_temp Identify Best Ligand/Solvent Combo optimize_pressure Optimize H₂ Pressure (if applicable) optimize_temp->optimize_pressure optimize_conc Adjust Substrate Concentration optimize_pressure->optimize_conc analyze_ee Determine e.e. by Chiral HPLC optimize_conc->analyze_ee Run Optimized Reaction purify Purification analyze_ee->purify final_product Enantioenriched Amine purify->final_product G start Start with Racemic Amine & Chiral Acid check_precipitation Does a solid precipitate? start->check_precipitation no_precipitate No Precipitation check_precipitation->no_precipitate No precipitate Precipitation Occurs check_precipitation->precipitate Yes change_solvent Change Solvent/Increase Concentration no_precipitate->change_solvent change_solvent->check_precipitation change_acid Try a Different Resolving Agent change_solvent->change_acid change_acid->start check_ee Is e.e. > 90%? precipitate->check_ee high_ee High e.e. check_ee->high_ee Yes low_ee Low e.e. check_ee->low_ee No optimize_yield Optimize Yield (Cooling Rate, Solvent Volume) high_ee->optimize_yield success Successful Resolution optimize_yield->success recrystallize Recrystallize the Salt low_ee->recrystallize check_ee_again Is e.e. improved? recrystallize->check_ee_again check_ee_again->change_acid No check_ee_again->high_ee Yes

Caption: Decision tree for troubleshooting chiral resolution.

References

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. [Link]

  • Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes | Organic Letters - ACS Publications. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. [Link]

  • V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC - NIH. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed. [Link]

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Identification of byproducts in 1-(5-Chloro-2-methoxyphenyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the identification and mitigation of reaction byproducts. Our approach is rooted in established chemical principles and practical, field-proven insights to ensure the integrity and success of your synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound, a key chiral amine intermediate, typically commences from 5-Chloro-2-methoxyacetophenone. The most prevalent and industrially scalable method is reductive amination . This transformation can be accomplished through several protocols, each with its own set of advantages and potential pitfalls. Understanding the nuances of these methods is the first step in effective byproduct control.

Common synthetic pathways include:

  • Direct Reductive Amination: This one-pot method involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.

  • Leuckart-Wallach Reaction: A classic method utilizing formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and nitrogen source.[1]

  • Catalytic Hydrogenation: The intermediate imine, formed from the ketone and ammonia, is reduced using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney nickel).

Each of these routes is susceptible to the formation of specific byproducts that can complicate purification and compromise the quality of the final product. This guide will focus on the identification and remediation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via reductive amination?

A1: The primary byproducts encountered are typically:

  • Secondary Amine: N,N-bis[1-(5-chloro-2-methoxyphenyl)ethyl]amine, formed by the reaction of the primary amine product with the starting ketone, followed by reduction.

  • N-Formyl Derivative: N-formyl-1-(5-chloro-2-methoxyphenyl)ethanamine, which is particularly common in Leuckart-Wallach type reactions where formic acid or formamide is used.[2]

  • Alcohol Byproduct: 1-(5-chloro-2-methoxyphenyl)ethanol, resulting from the over-reduction of the starting ketone before amination can occur.

  • Unreacted Starting Material: Residual 5-Chloro-2-methoxyacetophenone.

Q2: My reaction yield is low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Suboptimal pH: The formation of the imine intermediate is pH-dependent. A pH that is too low will protonate the amine source, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.

  • Inefficient Reduction: The chosen reducing agent may be inappropriate for the specific imine, or it may have degraded. For example, sodium borohydride's reactivity is pH-sensitive.

  • Byproduct Formation: The formation of significant amounts of byproducts will naturally lower the yield of the desired product.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring reaction progress.

  • TLC: A simple and rapid method to qualitatively track the disappearance of the starting ketone and the appearance of the product amine. Using a suitable stain (e.g., ninhydrin for the primary amine) can aid in visualization.

  • GC-MS: Provides a more quantitative assessment of the reaction mixture, allowing for the detection and tentative identification of the main product and byproducts based on their retention times and mass spectra.

Troubleshooting Guide: Byproduct Identification and Remediation

This section provides a structured approach to identifying and addressing specific byproducts.

Issue 1: Presence of a High Molecular Weight Impurity Detected by MS

This is often indicative of the formation of the secondary amine byproduct , N,N-bis[1-(5-chloro-2-methoxyphenyl)ethyl]amine.

Identification:

Analytical TechniqueExpected Observation
GC-MS A peak with a higher retention time than the primary amine product. The mass spectrum will show a molecular ion peak corresponding to the combined mass of two 1-(5-chloro-2-methoxyphenyl)ethyl units minus one hydrogen atom.
¹H NMR The spectrum will be more complex than that of the primary amine. Look for overlapping signals in the aromatic and methoxy regions, and a more complex pattern for the ethyl group protons.

Causality and Prevention:

The formation of the secondary amine is favored when the newly formed primary amine successfully competes with the ammonia source in reacting with the starting ketone.

Byproduct_Formation

To minimize its formation:

  • Increase the Excess of the Ammonia Source: A higher concentration of ammonia or its equivalent will outcompete the primary amine product for reaction with the ketone.

  • Control the Rate of Reduction: In a one-pot reaction, if the reduction is too slow, the primary amine has more time to react with the remaining ketone. Conversely, if the imine formation is slow and reduction is fast, the ketone may be reduced to the alcohol.

  • Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can offer better control.[3]

Purification:

  • Column Chromatography: The secondary amine is significantly less polar than the primary amine. Silica gel chromatography can effectively separate the two.

  • Acid-Base Extraction: While both are basic, there might be a sufficient pKa difference to allow for careful fractional extraction, though this is often challenging.

Issue 2: Presence of an N-Formyl Impurity

This is a common byproduct in Leuckart-Wallach reactions .

Identification:

Analytical TechniqueExpected Observation
GC-MS A peak with a molecular ion 28 amu higher than the primary amine product (CHO group added, H removed).
¹H NMR Appearance of a formyl proton signal (a singlet or two closely spaced singlets due to rotational isomers) typically between 8.0-8.5 ppm. The N-H proton signal of the primary amine will be absent.
IR Spectroscopy A strong carbonyl stretch (C=O) characteristic of an amide, typically around 1650-1680 cm⁻¹.

Causality and Prevention:

The N-formyl derivative is an intermediate in the Leuckart-Wallach reaction.[2] Its presence in the final product indicates incomplete hydrolysis.

Leuckart_Byproduct

To ensure complete conversion to the amine:

  • Ensure Complete Hydrolysis: After the initial reaction, a separate hydrolysis step (typically with aqueous HCl) is essential. Ensure this step is carried out for a sufficient duration and at an appropriate temperature.

Purification:

  • Acid-Base Extraction: The N-formyl derivative is neutral, while the primary amine is basic. An acid wash (e.g., with dilute HCl) will extract the primary amine into the aqueous layer, leaving the N-formyl impurity in the organic layer. The amine can then be liberated by basifying the aqueous layer and re-extracting.

  • Column Chromatography: The amide is more polar than the amine and can be separated on silica gel.

Issue 3: Presence of the Alcohol Byproduct

The presence of 1-(5-chloro-2-methoxyphenyl)ethanol indicates premature reduction of the starting ketone.

Identification:

Analytical TechniqueExpected Observation
GC-MS A peak with a molecular ion corresponding to the starting ketone + 2 amu. The fragmentation pattern will likely show a loss of water (M-18).
¹H NMR The acetyl methyl signal of the ketone will be replaced by a doublet for the methyl group and a quartet for the methine proton of the alcohol. A broad singlet for the hydroxyl proton will also be present.

Causality and Prevention:

This occurs when the reducing agent reacts with the ketone faster than the ketone reacts with the ammonia source to form the imine.

Troubleshooting_Workflow

To prevent this:

  • Choice of Reducing Agent: Use a milder or more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards ketones at neutral or slightly acidic pH, but readily reduce the iminium ion.[3]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) favors imine formation.

  • Temperature Control: Lowering the reaction temperature can sometimes slow the rate of ketone reduction relative to imine formation.

Purification:

  • Column Chromatography: The alcohol is more polar than the primary amine and can be readily separated on silica gel.

  • Acid-Base Extraction: The alcohol is neutral and will remain in the organic layer during an acid wash, while the basic amine will be extracted into the aqueous layer.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction to Remove Neutral Byproducts (N-Formyl and Alcohol)
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (aq). Repeat the extraction 2-3 times. The primary amine will be protonated and move to the aqueous layer.

  • Combine the aqueous layers. The neutral byproducts will remain in the organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10).

  • Extract the liberated free amine with a fresh portion of organic solvent. Repeat the extraction 2-3 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Sample Preparation for GC-MS Analysis
  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot with water and extract with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Dilute the dried extract to an appropriate concentration (e.g., 1 mg/mL) with the same solvent.

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

This guide provides a foundational framework for troubleshooting the synthesis of this compound. Successful synthesis relies on a combination of carefully chosen reaction conditions, diligent monitoring, and effective purification strategies.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416.
  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • ResearchGate. (2023). Reductive amination of acetophenone derivatives employing AmDHs. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • ResearchGate. (2025). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from [Link]

  • ResearchGate. (2025). N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • NIH. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]

  • ACS Publications. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction Mechanism. Retrieved from [Link]

  • JoVE. (2023). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved from [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. (n.d.). Synthesis of 5-(4-chloro-2-[2-{diethylamino}ethylcarbamoyl]–1-methoxyphenyl)azosalicylic acid (MCP azo-linked to 5-ASA, MCP-azo-ASA). Retrieved from [Link]

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Stability and storage of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 1-(5-Chloro-2-methoxyphenyl)ethanamine

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Given its structural class as a substituted phenethylamine and an aromatic amine, this compound requires specific handling to ensure its stability and, consequently, the validity and reproducibility of your experimental results. This document is structured to address common questions and troubleshoot potential issues encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at or below refrigerated temperatures (2-8°C).[1] It is crucial to protect it from light and moisture.[2] Aromatic amines as a class are susceptible to oxidation, and these measures collectively mitigate degradation pathways.[3] For extended storage, temperatures of -20°C are recommended.[4]

Q2: How sensitive is this compound to air, light, and moisture?

Highly sensitive. As an aromatic amine, this compound is prone to degradation upon exposure to:

  • Air (Oxygen): The amine functional group can be readily oxidized, often leading to the formation of colored impurities and polymeric byproducts.[3] Handling and storing the compound under an inert gas like nitrogen or argon is best practice.

  • Light: Photolytic degradation can occur. Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]

  • Moisture: The compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to hydrolysis or facilitate other degradation reactions. Storage in a desiccator or a dry, controlled environment is essential.

Q3: I need to make a stock solution. What solvents are recommended and how should the solution be stored?

The choice of solvent depends on your experimental needs. For general purposes, aprotic organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dioxane are suitable. If your experiment allows, using the hydrochloride salt of the amine can improve stability in solution.

Regardless of the solvent, stock solutions should be prepared using anhydrous solvents under an inert atmosphere. They should be stored in tightly sealed vials with PTFE-lined caps at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: What are the primary chemical incompatibilities for this compound?

As a substituted amine, this compound is incompatible with several classes of chemicals. Contact with these should be strictly avoided:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can cause vigorous, potentially explosive reactions.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) will react exothermically to form salts.[1]

  • Acid Chlorides and Acid Anhydrides: These will react to form amides.[1]

  • Aldehydes and Ketones: Can react to form imines.

Always consult a chemical compatibility chart before mixing with other reagents.[5][6]

Troubleshooting Guide

Problem: My experimental results are inconsistent. I suspect my compound may have degraded.

Inconsistent results are a primary indicator of reagent instability. This workflow will help you diagnose the issue.

Workflow for Assessing Compound Stability

G cluster_0 Initial Observation cluster_1 Step 1: Visual & Physical Inspection cluster_2 Step 2: Analytical Purity Check cluster_3 Step 3: Conclusion & Action A Inconsistent Experimental Results B Inspect Solid Sample: - Color Change? - Clumping/Wet Appearance? A->B C Inspect Stock Solution: - Color Change? - Precipitation/Haze? A->C D Perform Quick Purity Check (e.g., TLC, see Protocol 2) B->D If issues noted C->D If issues noted E Does TLC show multiple spots or streaking? D->E F High Probability of Degradation E->F Yes I Purity Appears High. Troubleshoot other experimental variables. E->I No G Discard Old Stock/Solid. Procure Fresh Compound. F->G H Review Storage & Handling Procedures (see Protocol 1) G->H

Caption: A decision workflow for troubleshooting suspected compound degradation.

Problem: My solid sample, which was initially a white or off-white powder, has turned yellow or brown.

This is a classic sign of oxidation. Aromatic amines often form highly colored conjugated imines and polymeric materials upon exposure to atmospheric oxygen.[3] While a slight color change may not significantly impact purity for some applications, a pronounced change to brown or black indicates extensive degradation. We recommend running a purity check (see Protocol 2) before use. If significant impurities are detected, the sample should be discarded.

Problem: My stock solution, which was clear upon preparation, is now colored and/or contains a precipitate after storage.

This can result from several issues:

  • Degradation: As with the solid, color change in solution indicates chemical degradation. The new, less-soluble degradation products may then precipitate out.

  • Solubility Issues: The compound may have limited solubility at lower storage temperatures (e.g., -20°C). The precipitate may be the compound itself falling out of solution.

  • Contamination: Introduction of water (e.g., from condensation during a freeze-thaw cycle) can decrease the solubility of the compound in organic solvents, causing precipitation.

Solution Steps:

  • Allow the vial to warm completely to room temperature before opening to prevent condensation.

  • Attempt to redissolve the precipitate by gentle vortexing or brief sonication.

  • If the solution becomes clear again and is not significantly colored, the issue was likely temperature-related solubility. You may consider using a slightly lower concentration for your stock solution.

  • If the solution remains colored or the precipitate does not redissolve, degradation has likely occurred. The solution should be discarded.

Data Summary

ParameterRecommended ConditionRationale & References
Storage Temperature Solid: 2-8°C (short-term), -20°C (long-term).Solution: -20°C or -80°C.Lower temperatures slow down degradation kinetics.[4]
Atmosphere Inert gas (Argon or Nitrogen).Prevents oxidation of the amine group.[3]
Light Exposure Protect from light (use amber vials or foil).Prevents photolytic degradation.[2]
Moisture Store in a dry environment (desiccator).Compound is hygroscopic; moisture can promote degradation.
Container Tightly sealed glass vial with PTFE-lined cap.Ensures an airtight seal to protect from air and moisture.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing and Storing a Stock Solution

This protocol minimizes exposure to air, light, and moisture.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other suitable anhydrous solvent)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Sterile glass vial with PTFE-lined screw cap

  • Gas-tight syringe

  • Analytical balance

Methodology:

  • Preparation: Place the required amount of solid this compound into the tared glass vial in a low-humidity environment (e.g., a glove box or balance with a draft shield).

  • Inerting: Immediately flush the vial containing the solid with a gentle stream of inert gas for 1-2 minutes to displace air. Seal the vial.

  • Solvent Addition: Uncap the anhydrous solvent bottle and briefly flush the headspace with inert gas before recapping. Use a gas-tight syringe to withdraw the required volume of solvent.

  • Dissolution: Pierce the septum of the vial cap with the syringe needle and add the solvent. If the cap has no septum, briefly remove the cap, add the solvent, and immediately re-flush the vial headspace with inert gas before sealing tightly.

  • Homogenization: Vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Wrap the vial in aluminum foil or place it in a light-blocking container. Store at -20°C or -80°C. If desired, aliquot into single-use vials using the same inert atmosphere techniques.

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This simple TLC method can quickly reveal the presence of significant impurities.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F254)

  • Sample of this compound (solid or solution)

  • Mobile Phase: A non-polar/polar mixture such as 9:1 Dichloromethane:Methanol or 4:1 Hexanes:Ethyl Acetate. (Note: Optimal solvent system may require some experimentation).

  • TLC developing chamber

  • Visualization method: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.

Methodology:

  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate. If you have a fresh, unopened batch of the compound, spot it in an adjacent lane as a reference standard.

  • Development: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Circle any visible spots.

    • For more sensitive detection of the amine and potential oxidized impurities, dip the plate into a potassium permanganate stain. The amine and many organic impurities will appear as yellow/brown spots on a purple background.

  • Interpretation: A pure compound should result in a single, well-defined spot. The presence of multiple spots, or significant streaking originating from the baseline, indicates the presence of impurities and likely degradation.

References

  • Fisher Scientific. (2009). Safety Data Sheet: 2-(3-Methoxyphenyl)ethylamine. (Note: A general representative SDS for a similar compound class).

  • Sigma-Aldrich. (2025). Safety Data Sheet. (Note: A general representative SDS, specific product sheets should be consulted).

  • TCI Chemicals. (2018). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate.

  • TCI Chemicals. (n.d.). Safety Data Sheet: N-Methyl-2-(4-methoxyphenyl)ethylamine.

  • ChemScene. (n.d.). N-(5-chloro-2-methoxybenzyl)ethanamine hydrochloride.

  • Calvin, J., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.

  • Fisher Scientific. (n.d.). Safety Data Sheet: (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros.

  • Wikipedia. (n.d.). Substituted phenethylamine.

  • ResearchGate. (2008). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline.

  • Patel, S., et al. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. PMC - NIH.

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart.

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • Wikipedia. (n.d.). 25C-NBOMe.

  • PubMed. (2003). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.

  • University of Virginia School of Medicine. (n.d.). Phenethylamines.

  • Chemistry Stack Exchange. (2023). N,N'-bis(4-methoxyphenyl)oxamide as an unusual degradation product of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.

  • U.S. Coast Guard. (n.d.). Chemical Compatibility Chart.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

  • Biomolecules & Therapeutics. (2014). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.

  • ResearchGate. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.

  • PubChem. (n.d.). (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride.

  • Walchem. (2024). Chemical Compatibility Chart.

  • ResearchGate. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.

  • Wikipedia. (n.d.). 2C (psychedelics).

Sources

Technical Support Center: 1-(5-Chloro-2-methoxyphenyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine. Purity control is paramount for the integrity of downstream applications, and this document provides in-depth troubleshooting strategies and validated protocols to manage common impurities encountered during its synthesis, primarily via the reductive amination pathway.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent method is the reductive amination of the corresponding carbonyl compound, 5-Chloro-2-methoxyacetophenone, with an ammonia source. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the target primary amine. This approach is widely adopted due to its operational simplicity and efficiency.[1]

Q2: What are the most critical parameters to control during the reductive amination process?

Three parameters are paramount for success:

  • Choice of Reducing Agent: The selectivity of the reducing agent is crucial. A reagent that preferentially reduces the C=N bond of the imine over the C=O bond of the starting ketone is essential to prevent the formation of the alcohol byproduct.

  • Reaction pH: Imine formation is typically favored under mildly acidic conditions, which catalyze the dehydration of the hemiaminal intermediate. However, highly acidic conditions can protonate the amine, rendering it non-nucleophilic.

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Halogenated solvents like 1,2-dichloroethane (DCE) are common, but greener alternatives such as ethyl acetate are increasingly being used.[2]

Q3: Which analytical techniques are indispensable for purity assessment and impurity profiling?

A multi-technique approach is recommended for comprehensive analysis[3]:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities with high sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the desired product and helps identify the structure of unknown impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and is invaluable for identifying impurities, often in conjunction with HPLC (LC-MS).

Q4: What is the primary cause of batch-to-batch variability?

The most common source of variability is inconsistent quality of the starting 5-Chloro-2-methoxyacetophenone and the reducing agent. The presence of impurities in the starting ketone can lead to side reactions, while the activity of the reducing agent can degrade over time, leading to incomplete reactions. Water content in the reaction is also a critical, often overlooked, variable that can affect imine formation and reducing agent stability.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: My final product is contaminated with a significant amount of 1-(5-chloro-2-methoxyphenyl)ethanol. What is the cause and how can I fix it?

  • Probable Cause: This is the most common byproduct and arises from the direct reduction of the starting ketone's carbonyl group. This occurs when the reducing agent is not selective and reduces the ketone (C=O) at a rate competitive with or faster than the reduction of the intermediate imine (C=N). This issue is particularly prevalent when using strong, less selective hydrides like sodium borohydride (NaBH₄) in a one-pot protocol.

  • Solutions:

    • Change the Reducing Agent: Switch to a milder, sterically hindered reducing agent that is selective for imines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose due to its reduced reactivity towards ketones and aldehydes.[4]

    • Implement a Stepwise Procedure: If using NaBH₄ is unavoidable, modify the procedure. First, allow the imine to form completely by pre-incubating the ketone and the amine source (e.g., ammonium acetate with a dehydrating agent like molecular sieves) for 1-2 hours before introducing the reducing agent. This minimizes the concentration of the ketone available for direct reduction.

Problem 2: The reaction has stalled, and a large amount of unreacted 5-Chloro-2-methoxyacetophenone remains. Why?

  • Probable Cause: This indicates a failure in one of two key stages: either the imine intermediate is not forming efficiently, or the reducing agent is inactive.

    • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may lie towards the starting materials. This can be due to excess water in the reaction or a lack of catalysis.

    • Inactive Reducing Agent: Borohydride reagents can degrade upon improper storage, especially due to moisture.

  • Solutions:

    • Catalyze Imine Formation: Add a catalytic amount (5-10 mol%) of glacial acetic acid to the mixture of the ketone and amine source. The acid protonates the hemiaminal intermediate, facilitating the elimination of water and driving the equilibrium towards the imine.[4]

    • Remove Water: If the reaction is sensitive to water, consider adding 4Å molecular sieves to the reaction mixture before the addition of the reducing agent to sequester the water formed during imine formation.

    • Verify Reagent Activity: Use a fresh bottle of the reducing agent or test its activity on a known, reliable substrate.

Problem 3: My LC-MS analysis shows an impurity with a mass corresponding to a dimer or a secondary amine. How is this formed?

  • Probable Cause: The formation of a secondary amine, N-(1-(5-chloro-2-methoxyphenyl)ethyl)-1-(5-chloro-2-methoxyphenyl)ethanamine, can occur if the newly formed primary amine product acts as a nucleophile and reacts with a remaining molecule of the starting ketone. This forms a new imine, which is then reduced to the dimeric secondary amine. This is more likely to happen if the initial amine source (e.g., ammonia) is depleted before the ketone is fully consumed.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the ammonia source (e.g., 1.5-2.0 equivalents of ammonium acetate) to ensure the ketone is the limiting reagent.

    • Maintain Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the secondary amine formation, which typically has a higher activation energy than the primary amine formation.

    • Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the instantaneous concentration of the primary amine product low, disfavoring its subsequent reaction with the starting ketone.

Section 3: Validated Protocols and Methodologies

Protocol 3.1: Optimized Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to maximize yield and minimize the formation of the alcohol byproduct.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloro-2-methoxyacetophenone (1.0 eq.).

  • Solvent & Amine Source: Dissolve the ketone in 1,2-dichloroethane (DCE) or ethyl acetate (approx. 0.2 M concentration). Add ammonium acetate (1.5 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-12 hours).

  • Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (DCE or ethyl acetate).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: Standardized HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Times: The starting ketone will be more retained (less polar) than the amine product. The alcohol byproduct will have a retention time close to the starting ketone.

Protocol 3.3: Purification via Hydrochloride Salt Crystallization
  • Dissolve the crude amine base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether or isopropanol (e.g., 2M solution) dropwise while stirring.

  • Monitor for precipitation of the hydrochloride salt.

  • Once precipitation is complete, cool the mixture in an ice bath for 1 hour to maximize recovery.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum. This method is highly effective at removing neutral impurities like the alcohol byproduct.

Section 4: Visual Guides and Data

Data Tables

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaSelectivity (Imine vs. Ketone)Common SolventsKey Considerations
Sodium BorohydrideNaBH₄LowAlcohols, THFProne to forming alcohol byproduct. Best used in a two-step process.
Sodium CyanoborohydrideNaBH₃CNModerateAlcohols, THFMore selective than NaBH₄ but highly toxic (releases HCN gas in acid).
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ High DCE, THF, EtOAc Reagent of choice. Mild, selective, and less toxic. Moisture sensitive.[4]
Catalytic HydrogenationH₂ / Pd/CHighAlcohols, EtOAc"Green" method, but may require pressure and can be sensitive to catalyst poisons.

Table 2: Common Impurity Profile for this compound Synthesis

Impurity NameStructureProbable OriginIdentification MethodMitigation Strategy
5-Chloro-2-methoxyacetophenoneKetone Starting MaterialIncomplete reactionLC-MS, NMRIncrease reaction time; verify reducing agent activity.
1-(5-chloro-2-methoxyphenyl)ethanolAlcohol ByproductReduction of starting ketoneLC-MS, NMRUse a selective reducing agent like NaBH(OAc)₃.
N-(1-(5-chloro-2-methoxyphenyl)ethyl)imineImine IntermediateIncomplete reductionLC-MSIncrease amount of reducing agent or reaction time.
Dimeric Secondary AmineTwo product units linked by NProduct reacts with starting materialLC-MS (M+H at ~352.1)Use excess ammonia source; slow addition of reducing agent.
Diagrams

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_purification Workup & Purification Start Starting Materials: - 5-Chloro-2-methoxyacetophenone - Ammonium Acetate Imine Imine Formation (Catalytic Acid) Start->Imine Solvent (DCE) Reduction In Situ Reduction (NaBH(OAc)3) Imine->Reduction Key Intermediate Imine->Reduction Critical Step: Selective Reduction Workup Aqueous Workup (Quench & Extract) Reduction->Workup Crude Product Purify Purification (e.g., Salt Crystallization) Workup->Purify Final Final Product: 1-(5-Chloro-2-methoxy- phenyl)ethanamine Purify->Final Purify->Final Purity > 99.5%

Caption: Reductive amination workflow and key control points.

Troubleshooting_Tree Start Analyze Crude Reaction by LC-MS P1 High % of Starting Ketone? Start->P1 P2 High % of Alcohol Byproduct? Start->P2 P3 High % of Dimer Impurity? Start->P3 P1->P2 No S1a Check Reducing Agent Activity P1->S1a Yes S1b Add Catalytic Acid P1->S1b Yes P2->P3 No S2 Switch to NaBH(OAc)3 P2->S2 Yes S3 Use Excess NH4OAc & Slow Reagent Addition P3->S3 Yes OK Proceed to Purification P3->OK No

Sources

Enhancing the reactivity of 1-(5-Chloro-2-methoxyphenyl)ethanamine in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(5-Chloro-2-methoxyphenyl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile but challenging amine into their synthetic workflows. Our goal is to provide you with not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your coupling reactions effectively.

Core Reactivity Analysis: Understanding the Challenges

This compound presents a unique combination of electronic and steric factors that can render standard coupling protocols ineffective. A clear understanding of its molecular architecture is the first step toward successful reaction design.

  • Electronic Deactivation: The amine's nucleophilicity is significantly attenuated by the electron-withdrawing inductive effect of the chloro substituent on the aromatic ring. Electron-withdrawing groups decrease the electron density of the benzene ring, making the arylamine less basic and therefore less nucleophilic than unsubstituted analogs[1].

  • Steric Hindrance: The primary amine is flanked by two sources of significant steric bulk: the ortho-methoxy group on the phenyl ring and the α-methyl group on the ethyl side chain. This steric congestion impedes the amine's approach to the electrophilic center of a coupling partner, slowing down reaction rates and often requiring more forcing conditions[2].

Molecular_Challenges cluster_molecule This compound cluster_analysis Key Structural Impediments mol mol Steric_Hindrance Steric Hindrance (ortho-Methoxy & α-Methyl) Reduced Reaction Rates Reduced Reaction Rates Steric_Hindrance->Reduced Reaction Rates Electronic_Deactivation Electronic Deactivation (para-Chloro Group) Lowered Nucleophilicity Lowered Nucleophilicity Electronic_Deactivation->Lowered Nucleophilicity

Caption: Structural factors reducing the reactivity of the amine.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is the most common application for this amine and also the most frequent source of experimental difficulty. Low yields, stalled reactions, and side products are common complaints.

Question: My standard amide coupling using HATU/DIPEA or EDC/HOBt is failing or giving less than 20% conversion. What is the underlying issue and how can I resolve it?

Answer: This is a classic problem stemming from the combination of low nucleophilicity and steric hindrance. Standard coupling agents like HATU and EDC form activated esters that are not sufficiently reactive to be intercepted by a hindered, electron-poor amine at an appreciable rate. At room temperature, these activated intermediates may decompose or participate in side reactions before the desired coupling can occur.

Your strategy should be to increase the electrophilicity of the carboxylic acid partner and/or increase the kinetic energy of the system.

Troubleshooting Workflow: Failing Amide Coupling

Amide_Coupling_Troubleshooting start Amide Coupling Fails (e.g., HATU, rt) tier1_q Did you try a more potent 'onium' salt coupling agent? start->tier1_q tier1_a Switch to COMU or T3P®. Increase temperature to 40-60 °C. tier1_q->tier1_a No success Reaction Succeeds tier1_q->success Yes tier2_q Still no reaction? Convert acid to a more reactive electrophile. tier1_a->tier2_q Still Fails tier2_a Form the Acyl Fluoride or Acyl Chloride. (See Protocol 1) tier2_q->tier2_a No tier2_q->success Yes tier3_q Is the reaction slow even with an acyl halide? tier2_a->tier3_q Still Slow tier3_a Increase temperature further. Consider microwave irradiation (80-120 °C). tier3_q->tier3_a Yes tier3_a->success

Caption: Decision tree for troubleshooting difficult amide couplings.

Recommended Coupling Reagents for Hindered Systems
Coupling AgentClassKey Advantages for This SystemCommon Conditions
HATU / HBTU Aminium/UroniumStandard, but often fails with this substrate.1.2 eq, DIPEA, DMF, 25-50 °C
COMU UroniumHigher reactivity than HATU; better for hindered systems.1.2 eq, DIPEA, DMF/MeCN, 40-60 °C
T3P® (Propylphosphonic Anhydride) PhosphoniumPowerful water scavenger; drives reaction to completion.1.5 eq, Pyridine/Et₃N, EtOAc/DCM, 50-80 °C
Acyl Fluoride (via PyFluor, XtalFluor-E®) Acyl HalideHighly reactive acylating agent, often successful when other methods fail. Requires prior acid activation.[3][4]Two steps: 1) Acid + PyFluor. 2) Add amine, heat.
Acyl Chloride (via SOCl₂, (COCl)₂) Acyl HalideMost reactive common acylating agent. Can be harsh and may not be suitable for sensitive substrates.[5]Two steps: 1) Acid + SOCl₂. 2) Add amine, base.

Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling

When using this amine as a nucleophile in reactions like the Buchwald-Hartwig amination, the key challenge is promoting the reductive elimination step from the palladium center, which is often hindered by bulky substrates.

Question: I am attempting a Buchwald-Hartwig amination with an aryl bromide, but I'm observing low conversion and significant hydrodehalogenation of my electrophile. What is the cause?

Answer: This outcome suggests that the catalytic cycle is stalling. The sterically demanding environment of your amine makes the crucial C-N bond-forming reductive elimination step energetically unfavorable. The palladium intermediate may instead undergo side reactions, such as β-hydride elimination if applicable, or react with trace water leading to hydrodehalogenation. The solution lies in selecting a ligand that is specifically designed to accelerate reductive elimination for hindered substrates.

Recommended Ligand/Base Systems for Hindered Aminations
LigandLigand ClassRationale for UseRecommended Base
XPhos Bulky Biaryl PhosphinePromotes facile reductive elimination for sterically hindered coupling partners.K₃PO₄, Cs₂CO₃
RuPhos Bulky Biaryl PhosphineSimilar to XPhos, often used for challenging aminations.K₃PO₄, LHMDS
tBuXPhos Bulky Biaryl PhosphineIncreased steric bulk can further accelerate the desired C-N coupling.NaOtBu (use with care for base-sensitive groups)[6]

Key Insight: The choice of base is critical. While strong bases like NaOtBu are common, they can be incompatible with functional groups like esters or enolizable ketones.[6] In such cases, milder bases like K₃PO₄ or Cs₂CO₃ are preferred, though this may require a slight increase in reaction temperature or time.

Frequently Asked Questions (FAQs)

Q1: How do the chloro- and methoxy- substituents electronically influence the amine's reactivity? The chloro group is electron-withdrawing via induction, which lowers the electron density on the nitrogen, reducing its basicity and nucleophilicity.[1] The methoxy group is electron-donating via resonance, which would typically increase basicity. However, in this case, the inductive effect of the chloro group is dominant in deactivating the amine, while the primary effect of the methoxy group is steric hindrance due to its ortho position.

Q2: Are there any specific handling or storage precautions? this compound is a primary amine and should be handled in a well-ventilated fume hood. It is advisable to store it under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent slow oxidation or reaction with atmospheric CO₂.

Q3: What is the best way to monitor the progress of my coupling reaction? Thin Layer Chromatography (TLC) is useful for a quick qualitative check, but co-elution of starting materials and products can be an issue. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides unambiguous identification of the starting amine, the coupling partner, and the desired product, allowing for accurate conversion calculations.

Experimental Protocols

Protocol 1: High-Temperature Amide Coupling via Acyl Fluoride Intermediate This protocol is adapted from methodologies developed for sterically hindered and electron-deficient amines.[3][4]

Step A: Formation of the Acyl Fluoride

  • To a dry round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.2 M).

  • Add PyFluor or a similar fluorinating agent (1.5 eq).

  • Stir the mixture at room temperature for 1 hour. Monitor the conversion of the acid to the acyl fluoride by quenching a small aliquot with methanol and analyzing by LC-MS (looking for the methyl ester).

Step B: Amide Coupling

  • To the activated acyl fluoride solution from Step A, add this compound (1.1 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Seal the vessel and heat the reaction mixture to 80-100 °C. For thermally sensitive substrates, starting at a lower temperature (60 °C) is recommended.

  • Monitor the reaction progress by LC-MS until consumption of the amine is complete (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination for Hindered Amines This protocol leverages modern bulky biaryl phosphine ligands to facilitate the coupling.[7][8]

  • To a dry Schlenk tube or microwave vial, add the aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol %), and XPhos (4.5 mol %).

  • Add the base, potassium phosphate (K₃PO₄, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂) three times.

  • Add this compound (1.2 eq) followed by a dry, degassed solvent such as toluene or dioxane (approx. 0.1 M).

  • Seal the vessel and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the aryl halide.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • ResearchGate. (2000). Electronic structure and conformation of aniline and meta-chloroaniline dimers. Available at: [Link]

  • ACS Publications. (2008). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Organic Reactions. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Available at: [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Available at: [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • ACS Publications. (2016). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Available at: [Link]

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Available at: [Link]

  • PubMed. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. Available at: [Link]

  • University of Houston. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Available at: [Link]

  • ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • NCBI. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Available at: [Link]

  • Sciforum. (n.d.). Reactions of Acetoacetates With Electron-deficient Anilines. Available at: [Link]

  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 1-(5-Chloro-2-methoxyphenyl)ethanamine and Other Key Phenylethylamine Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Substituted phenylethylamines are a cornerstone of this molecular toolbox, offering a versatile scaffold for the construction of a diverse array of pharmacologically active compounds. This guide provides a detailed comparative analysis of 1-(5-Chloro-2-methoxyphenyl)ethanamine against a curated selection of structurally related building blocks: 1-(2-methoxyphenyl)ethanamine , 1-(4-chlorophenyl)ethanamine , and the parent structure, 1-phenylethanamine .

Through an examination of their performance in key synthetic transformations, namely amide bond formation and reductive amination, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies. The discussion is grounded in experimental data, highlighting the nuanced effects of substituent patterns on reactivity and providing a practical framework for the application of these valuable synthetic intermediates.

Physicochemical Properties: A Comparative Overview

The electronic and lipophilic character of a building block significantly influences its reactivity and the properties of the resulting derivatives. The table below summarizes key physicochemical parameters for this compound and its selected comparators.

Building BlockMolecular FormulaMolecular Weight ( g/mol )
This compound C₉H₁₂ClNO185.65
1-(2-Methoxyphenyl)ethanamine C₉H₁₃NO151.21
1-(4-Chlorophenyl)ethanamine C₈H₁₀ClN155.62
1-Phenylethanamine C₈H₁₁N121.18

Comparative Reactivity in Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery and development. To assess the relative performance of our building blocks in this transformation, we will consider a representative reaction: the coupling with benzoic acid to form the corresponding N-phenylethylbenzamides.

The reactivity of the amine in this reaction is primarily governed by its nucleophilicity, which is influenced by the electronic effects of the substituents on the phenyl ring. Electron-donating groups (EDGs) are expected to enhance nucleophilicity and reaction rates, while electron-withdrawing groups (EWGs) will have the opposite effect.

Amide_Bond_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Amine Substituted 1-Phenylethanamine Amide N-(Substituted-1-phenylethyl)benzamide Amine->Amide Benzoic_Acid Benzoic Acid Benzoic_Acid->Amide Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Amide Base Base (e.g., DIPEA) Base->Amide Solvent Solvent (e.g., DMF, DCM) Solvent->Amide

While a direct comparative study with identical reaction conditions is not available in the literature, we can collate data from various sources to infer the relative reactivity. For instance, the synthesis of N-(1-phenylethyl)benzamide has been reported with yields of up to 99% under aqueous conditions with benzoyl chloride and an alkali metal hydroxide[1]. The synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide, a related amide-like structure, was achieved with an 84% yield[2].

Based on electronic effects, we can predict the following trend in reactivity for amide coupling:

1-(2-Methoxyphenyl)ethanamine > 1-Phenylethanamine > This compound > 1-(4-Chlorophenyl)ethanamine

The methoxy group at the ortho position in 1-(2-methoxyphenyl)ethanamine is electron-donating, thus increasing the nucleophilicity of the amine. In contrast, the chloro group is electron-withdrawing, decreasing the amine's nucleophilicity. In this compound, the electron-donating effect of the methoxy group is somewhat counteracted by the electron-withdrawing chloro group.

Experimental Protocol: General Procedure for Amide Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • To a solution of the carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., DMF or DCM, 0.1-0.5 M), add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the substituted 1-phenylethanamine (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.

Comparative Reactivity in Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. In this comparison, we will consider the reaction of the phenylethylamine building blocks with benzaldehyde in the presence of a reducing agent.

The initial step of this reaction is the formation of an imine or iminium ion, which is then reduced. The rate of this step is influenced by the nucleophilicity of the amine and steric hindrance around the nitrogen atom.

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Amine Substituted 1-Phenylethanamine Secondary_Amine N-(Substituted-1-phenylethyl) benzylamine Amine->Secondary_Amine Benzaldehyde Benzaldehyde Benzaldehyde->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Secondary_Amine Solvent Solvent (e.g., DCE, MeOH) Solvent->Secondary_Amine

Similar to amide coupling, the electronic nature of the substituents on the phenylethylamine will influence the rate of imine formation. A more nucleophilic amine will generally lead to a faster reaction. For instance, the reductive amination of benzaldehyde to benzylamine has been reported with high efficiency[3][4].

The expected trend in reactivity for reductive amination is similar to that for amide bond formation:

1-(2-Methoxyphenyl)ethanamine > 1-Phenylethanamine > This compound > 1-(4-Chlorophenyl)ethanamine

The ortho-methoxy group in 1-(2-methoxyphenyl)ethanamine not only increases the amine's nucleophilicity but may also play a role in chelating to reagents or intermediates, potentially influencing the reaction pathway. The chloro-substituents in the other analogues decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and likely slowing down the initial condensation with the aldehyde.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is a representative example and may require optimization for specific substrates.

  • To a solution of the substituted 1-phenylethanamine (1.0 equivalent) and benzaldehyde (1.05 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane or methanol, 0.1-0.5 M), add a reducing agent (e.g., sodium triacetoxyborohydride, 1.2 equivalents) in portions at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

Conclusion

The choice of a substituted phenylethylamine building block has a profound impact on its reactivity in key synthetic transformations. This guide has provided a comparative analysis of this compound alongside three other structurally relevant analogues.

The electronic effects of the substituents play a predictable role in modulating the nucleophilicity of the amine, with electron-donating groups generally accelerating reactions such as amide bond formation and reductive amination, while electron-withdrawing groups tend to have the opposite effect. This compound presents an interesting case where the interplay of an electron-donating methoxy group and an electron-withdrawing chloro group results in a nuanced reactivity profile.

Researchers should consider these electronic and steric factors when designing synthetic routes. The provided experimental protocols offer a starting point for the application of these building blocks, with the understanding that optimization is often necessary to achieve the desired outcomes. By leveraging the insights presented in this guide, scientists can more effectively navigate the selection and utilization of phenylethylamine building blocks in the pursuit of novel and impactful molecules.

References

  • CN103288667A - A method for preparing N- (2 - phenylethyl)
  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - The Royal Society of Chemistry. (URL: not available)
  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. (URL: [Link])

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
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  • Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (URL: [Link])

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces | Catalysis | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces - Korea Advanced Institute of Science and Technology. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: not available)
  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. (URL: [Link])

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  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide - MDPI. (URL: [Link])

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  • (PDF) N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide - ResearchGate. (URL: [Link])

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A Strategic Guide to Validating the Biological Activity of Novel 1-(5-Chloro-2-methoxyphenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. The class of compounds derived from 1-(5-chloro-2-methoxyphenyl)ethanamine represents a promising scaffold, with structural similarities to molecules exhibiting a range of biological activities. This guide provides a comprehensive framework for the systematic validation of the biological potential of these derivatives, drawing upon established methodologies and insights from related chemical structures. We will explore potential therapeutic avenues, detail robust experimental protocols for activity validation, and present a clear, data-driven approach to comparing their performance against established alternatives.

The Therapeutic Potential of the this compound Scaffold: An Evidence-Based Overview

While direct biological data for derivatives of this compound are not extensively documented in publicly available literature, the chemical architecture of this scaffold provides compelling clues to its potential therapeutic applications. By examining structurally analogous compounds, we can hypothesize several promising areas for investigation.

  • Oncology: The discovery of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1) is a significant finding.[1] Chk1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. This suggests that derivatives of this compound could be explored as potential anticancer agents or chemosensitizers.

  • Neuropharmacology: Structurally related N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides have demonstrated activity as acetylcholinesterase inhibitors.[2] This enzyme is a key target in the treatment of Alzheimer's disease and other neurological disorders. Furthermore, patents related to similar chemical structures have indicated potential stimulant and anti-reserpine activities, suggesting possible applications in treating depression or other central nervous system disorders.[3]

  • Infectious Diseases: The broader class of chloro-alkoxyphenyl derivatives has been investigated for activity against various pathogens. For instance, 1-heteroaryl-2-alkoxyphenyl analogs have been identified as inhibitors of SARS-CoV-2 replication.[4] Additionally, other related heterocyclic compounds have shown potential as leishmanicidal agents.[5] This points towards the potential for antimicrobial and antiviral applications of this compound derivatives.

  • Antioxidant Activity: Several studies on related phenolic and methoxy-substituted aromatic compounds have reported antioxidant properties.[6] While often a general indicator of bioactivity, antioxidant potential can be relevant in the context of various disease states characterized by oxidative stress.

This guide will focus on providing the experimental frameworks to validate these hypothesized activities.

A Multi-Tiered Approach to Biological Activity Screening

A systematic and tiered approach to screening is essential for efficiently evaluating novel compounds. This workflow allows for broad initial characterization followed by more focused and resource-intensive assays for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Oriented Assays cluster_2 Tier 3: Mechanistic Studies & Lead Optimization A Compound Library of This compound Derivatives B Cytotoxicity Assay (e.g., MTT) in a panel of cell lines A->B C General Antioxidant Assay (e.g., DPPH) A->C D Broad-Spectrum Antimicrobial Assay (e.g., Agar Diffusion) A->D E Chk1 Kinase Inhibition Assay B->E If cytotoxic F Acetylcholinesterase Inhibition Assay B->F If neuroblastoma cells are sensitive H Cellular ROS Production Assay C->H If antioxidant activity is high G Specific Viral/Bacterial Replication Assays D->G If antimicrobial activity is observed I Cell Cycle Analysis E->I J Apoptosis Assays E->J K In Vivo Model Testing F->K G->K I->K J->K L Structure-Activity Relationship (SAR) Studies K->L G cluster_0 Cell Cycle Analysis Workflow A Cancer Cell Culture B Treatment with Test Compound A->B C Cell Harvesting and Fixation B->C D Propidium Iodide Staining C->D E Flow Cytometry Analysis D->E F Cell Cycle Phase Distribution E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Neuropharmacological Activity: Acetylcholinesterase Inhibition

To validate the potential of these derivatives in treating neurodegenerative diseases, a direct enzyme inhibition assay is the first step.

3.2.1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric method uses acetylthiocholine as a substrate for AChE. The enzyme hydrolyzes the substrate to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

  • Protocol:

    • Prepare a phosphate buffer (pH 8.0).

    • In a 96-well plate, add 25 µL of the test compound at various concentrations, 25 µL of AChE solution, and 125 µL of DTNB solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of acetylthiocholine solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value. A known AChE inhibitor like Donepezil should be used as a positive control.

Comparative Data Analysis and Interpretation

The ultimate goal of these validation assays is to understand how the novel this compound derivatives perform relative to existing standards and other structural analogs. All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Comparative Anticancer Activity

CompoundChk1 Inhibition IC50 (nM)HeLa GI50 (µM)SW620 GI50 (µM)G2/M Arrest (% of cells)
Derivative 1 Experimental DataExperimental DataExperimental DataExperimental Data
Derivative 2 Experimental DataExperimental DataExperimental DataExperimental Data
AZD7762 (Control) 100.50.875
Doxorubicin (Control) N/A0.20.480

Table 2: Comparative Acetylcholinesterase Inhibition

CompoundAChE Inhibition IC50 (µM)
Derivative 3 Experimental Data
Derivative 4 Experimental Data
Donepezil (Control) 0.025

Conclusion and Future Directions

This guide outlines a strategic and experimentally robust framework for the initial validation of the biological activities of novel this compound derivatives. By systematically exploring their potential as anticancer, neuropharmacological, and antimicrobial agents, researchers can efficiently identify promising lead compounds. Positive results from these in vitro assays would warrant further investigation into their mechanisms of action, selectivity, and in vivo efficacy, paving the way for the development of new and effective therapeutic agents. The key to success lies in a logical, evidence-based approach to screening and a commitment to rigorous, reproducible experimental design.

References

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  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. Available at: [Link]

  • In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. Medires Publishing. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. ResearchGate. Available at: [Link]

  • SAR studies of 1,5-diarylpyrazole-based CCK1 receptor antagonists. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine. Google Patents.
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A Comparative Guide to Spectroscopic Analysis of Intermediates in Reactions of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the optimization of synthetic routes and the assurance of product purity. 1-(5-Chloro-2-methoxyphenyl)ethanamine is a key structural motif in various pharmacologically active compounds. Its reactions, particularly those involving the amine functionality, often proceed through transient intermediates that dictate the final product distribution and stereochemistry. This guide provides an in-depth comparison of spectroscopic techniques for the real-time or near-real-time analysis of these fleeting species, supported by experimental principles and data from analogous systems.

The Critical Role of Intermediate Analysis

The primary amine of this compound is a versatile functional group, readily participating in reactions such as reductive amination, acylation, and condensation. A common and illustrative example is its reaction with a carbonyl compound, which proceeds through a hemiaminal intermediate to form an imine, that can then be reduced to a secondary amine.

The ability to detect and characterize these intermediates—the hemiaminal and the imine—provides invaluable mechanistic insight. It allows for the optimization of reaction conditions (temperature, pH, catalyst) to favor the desired reaction pathway, minimize side-product formation, and control stereoselectivity. In-situ monitoring techniques are particularly powerful as they provide a real-time window into the reaction progress without the need for quenching and workup, which can alter the composition of the reaction mixture.

A Comparative Overview of Spectroscopic Techniques

The choice of spectroscopic technique for intermediate analysis depends on several factors, including the concentration and lifetime of the intermediate, the complexity of the reaction mixture, and the specific structural information required. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry)- Unambiguous structure elucidation- Quantitative analysis of reaction components- Lower sensitivity- Longer acquisition times may not be suitable for very fast reactions
Mass Spectrometry Molecular weight and fragmentation patterns- High sensitivity for low-concentration species- Can detect charged intermediates directly- Provides limited structural information on its own- Ionization process can sometimes induce fragmentation
FTIR Spectroscopy Presence of specific functional groups- Excellent for monitoring the appearance/disappearance of key bonds (e.g., C=O, C=N)- Fast acquisition times suitable for kinetics- Spectra can be complex and congested- Less specific structural information than NMR
UV-Vis Spectroscopy Changes in electronic conjugation- High sensitivity- Ideal for kinetic studies if chromophores are present- Only applicable to molecules with UV-Vis active chromophores- Provides limited structural information

In-Depth Analysis with Key Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of reaction intermediates in solution. By monitoring changes in the chemical shifts and coupling constants of key nuclei (¹H, ¹³C), one can deduce the precise structure of transient species.

Causality in Experimental Choices: For in-situ NMR monitoring, the reaction is typically initiated directly in the NMR tube. This requires careful selection of a deuterated solvent that is compatible with the reaction conditions. The choice of NMR experiment (e.g., standard ¹H, or more advanced 2D experiments like COSY and HSQC) depends on the complexity of the spectra and the need for detailed structural assignments.

Self-Validating Protocols: The disappearance of starting material signals and the appearance of product signals, along with the transient observation of intermediate signals, provides a self-validating timeline of the reaction. For instance, in a reductive amination reaction, the disappearance of the aldehyde proton signal and the appearance of the imine proton signal (CH=N) are key indicators of reaction progress.

Illustrative Experimental Data (Analogous System):

  • ¹H NMR: The formation of an imine intermediate is typically characterized by the appearance of a new signal in the downfield region of the spectrum, corresponding to the proton on the imine carbon (R-CH=N-R'). This signal can appear in the range of 8-9 ppm. The signals for the aromatic protons will also shift upon conversion of the amine to the imine.

  • ¹³C NMR: The carbon of the C=N double bond in an imine typically resonates in the range of 160-170 ppm, which is distinct from the carbonyl carbon of the starting ketone (typically >190 ppm).

Experimental Protocol: In-Situ ¹H NMR Monitoring of Imine Formation

  • Sample Preparation: In a clean NMR tube, dissolve this compound (1.0 eq) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting amine.

  • Reaction Initiation: Add the carbonyl compound (e.g., benzaldehyde, 1.0 eq) to the NMR tube.

  • Time-Resolved Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis: Process the spectra and integrate the signals corresponding to the starting materials, the imine intermediate, and the final product (if applicable). Plot the concentrations of each species as a function of time to obtain kinetic profiles.

Mass Spectrometry: High Sensitivity for Fleeting Intermediates

Mass spectrometry (MS) is an invaluable tool for detecting reaction intermediates, especially those present at very low concentrations.[1] Electrospray ionization (ESI) is a particularly gentle ionization technique that allows for the direct analysis of reaction mixtures, often enabling the detection of charged intermediates like iminium ions.[1]

Causality in Experimental Choices: The choice of ionization method is critical. ESI is preferred for its soft ionization, which minimizes fragmentation and allows for the observation of intact molecular ions of intermediates. The mass analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and mass accuracy of the measurement.

Self-Validating Protocols: By monitoring the reaction mixture over time, the appearance and subsequent disappearance of an ion corresponding to the mass of the expected intermediate, correlated with the consumption of reactants and formation of products, provides strong evidence for its role in the reaction mechanism.

Illustrative Fragmentation Patterns:

For a potential imine intermediate formed from this compound and an aldehyde, the mass spectrum would be expected to show a molecular ion peak corresponding to the combined mass of the reactants minus the mass of water. Fragmentation of phenethylamines often involves cleavage of the bond adjacent to the nitrogen atom.[2]

Experimental Protocol: Real-Time MS Monitoring of a Reaction

  • Reaction Setup: The reaction is carried out in a standard reaction vessel.

  • Sampling: A small aliquot of the reaction mixture is continuously drawn into the mass spectrometer via a syringe pump.

  • Ionization: The sample is ionized using an ESI source.

  • Mass Analysis: The mass spectrometer is set to scan a relevant mass range to detect the reactants, intermediates, and products.

  • Data Analysis: The ion intensities of the species of interest are plotted against time to generate a reaction profile.

FTIR and UV-Vis Spectroscopy: Probing Functional Groups and Conjugation

FTIR and UV-Vis spectroscopy are excellent techniques for real-time reaction monitoring, particularly for kinetic analysis. They provide information about changes in functional groups and electronic conjugation, respectively.

  • FTIR Spectroscopy: The formation of an imine intermediate from a primary amine and a carbonyl compound can be monitored by observing the disappearance of the C=O stretching band of the carbonyl reactant (typically 1690-1740 cm⁻¹) and the appearance of the C=N stretching band of the imine product (around 1640-1690 cm⁻¹).[3] In-situ FTIR probes can be immersed directly into the reaction vessel for continuous monitoring.[4][5]

  • UV-Vis Spectroscopy: If the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be a highly sensitive method for monitoring reaction kinetics.[6][7] The formation of an imine often leads to a change in the electronic structure and thus a shift in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to one of the species, its concentration can be tracked over time.

Visualizing the Reaction Pathway and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a hypothetical reaction pathway and a general workflow for spectroscopic analysis.

ReactionPathway Reactants This compound + Carbonyl Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H2O Product Final Product (e.g., Secondary Amine) Imine->Product Reduction

Caption: A simplified reaction pathway for the formation of a secondary amine from this compound, highlighting the key intermediates.

SpectroscopicWorkflow cluster_reaction Reaction Monitoring cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reaction Reaction in Progress Sampling In-situ Probe or Continuous Sampling Reaction->Sampling NMR NMR (Structure, Kinetics) Sampling->NMR MS MS (Molecular Weight) Sampling->MS FTIR FTIR (Functional Groups) Sampling->FTIR UVVis UV-Vis (Kinetics) Sampling->UVVis Data Spectral Data NMR->Data MS->Data FTIR->Data UVVis->Data Interpretation Identification of Intermediates Kinetic & Mechanistic Insights Data->Interpretation

Caption: A general workflow for the spectroscopic analysis of reaction intermediates.

Conclusion

The comprehensive analysis of reaction intermediates is a cornerstone of modern chemical process development. For reactions involving this compound, a multi-faceted approach employing a combination of spectroscopic techniques provides the most complete picture. While NMR spectroscopy offers unparalleled structural detail, its lower sensitivity can be complemented by the high sensitivity of mass spectrometry. FTIR and UV-Vis spectroscopy are powerful allies for real-time kinetic monitoring. By judiciously selecting and applying these techniques, researchers can gain profound insights into reaction mechanisms, leading to the development of more efficient, robust, and selective synthetic methodologies.

References

  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(30), 10547–10555.
  • Dolejš, I., & Kukačka, Z. (2020). Identifying reactive intermediates by mass spectrometry.
  • Bakkar, M., Monshi, M., Warad, I., & Bahajaj, A. (2010). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Journal of Organometallic Chemistry, 695(7), 969-974.
  • Zhou, H., et al. (2015). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 35(1), 169-175.
  • de Souza, T. A. C., et al. (2020). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Journal of Molecular Structure, 1213, 128182.
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A Comparative Guide to Catalytic Systems for the Derivatization of 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Derivatizing a Key Chiral Amine

1-(5-Chloro-2-methoxyphenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The derivatization of this amine at the nitrogen atom is a key step in molecular diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This guide provides a comparative analysis of various catalytic systems for the derivatization of 1-(5--Chloro-2-methoxyphenyl)ethanamine, offering insights into their efficiency, selectivity, and practical applicability for researchers in drug discovery and development.

This technical guide will delve into three primary catalytic strategies for the derivatization of this chiral amine:

  • Biocatalytic Kinetic Resolution via N-Acylation: Leveraging the high enantioselectivity of enzymes, particularly lipases.

  • Transition-Metal-Catalyzed N-Arylation: A powerful method for the formation of C-N bonds, introducing aryl and heteroaryl moieties.

  • Organocatalytic Derivatization: Utilizing small organic molecules to catalyze transformations under mild conditions.

Each section will provide a theoretical background, a discussion of the catalyst's mechanism, a summary of performance data, and detailed experimental protocols.

Biocatalytic Kinetic Resolution: The Power of Enzymatic Precision

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure amines. This technique relies on the ability of a chiral catalyst, in this case, an enzyme, to selectively acylate one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted amine and the acylated product.

Causality of Experimental Choices in Lipase-Catalyzed Kinetic Resolution

Lipases, particularly Candida antarctica lipase B (CALB), are widely employed for the kinetic resolution of chiral amines due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents. The choice of acyl donor is critical; activated esters like ethyl acetate or vinyl acetate are often used to ensure a high rate of acylation. The solvent plays a crucial role in modulating enzyme activity and selectivity. Apolar organic solvents like methyl tert-butyl ether (MTBE) or toluene are generally preferred as they maintain the essential water layer on the enzyme's surface required for activity while solubilizing the substrates. Temperature is another key parameter, with reactions typically run at or near room temperature to preserve enzyme stability and enhance selectivity.

Mechanism of Lipase-Catalyzed N-Acylation

The catalytic cycle of lipase-catalyzed N-acylation involves a two-step process. First, the acyl donor binds to the active site of the lipase, forming a covalent acyl-enzyme intermediate and releasing the alcohol portion of the ester. In the second step, the amine nucleophilically attacks the acyl-enzyme intermediate, leading to the formation of the amide product and regeneration of the free enzyme. The enantioselectivity arises from the differential fit of the two amine enantiomers within the chiral active site of the enzyme, leading to a significantly lower activation energy for the acylation of one enantiomer.

Lipase_Mechanism cluster_0 Catalytic Cycle cluster_1 Detailed Steps E Lipase (E) AcylE Acyl-Enzyme Intermediate (E-Ac) E->AcylE + Acyl Donor AcylDonor Acyl Donor (R'-OAc) ROH Alcohol (R'-OH) AcylE->E + Amine Amine Amine (R-NH2) Amide Amide (R-NHAc) step1 1. Acyl-Enzyme Formation step2 2. Nucleophilic Attack by Amine step3 3. Product Release & Enzyme Regeneration

Caption: General mechanism of lipase-catalyzed N-acylation.

Performance Data for Lipase-Catalyzed Kinetic Resolution
Catalyst SystemAcyl DonorSolventTemperature (°C)Typical Conversion (%)Typical e.e. (%)
Novozym 435 (CALB)Ethyl AcetateMTBE30-40~50>99 (for both enantiomers)
Pseudomonas cepacia LipaseVinyl AcetateTolueneRoom Temp~50High (substrate dependent)

Table 1: Representative performance of lipases in the kinetic resolution of chiral amines.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
  • Preparation: To a stirred solution of racemic this compound (1.0 equiv.) in methyl tert-butyl ether (MTBE), add ethyl acetate (1.5 equiv.).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% w/w of the amine).

  • Reaction: Stir the mixture at 35 °C and monitor the reaction progress by chiral HPLC or GC.

  • Work-up: Once approximately 50% conversion is reached, filter off the enzyme.

  • Separation: Separate the unreacted amine from the acylated product by column chromatography or acid-base extraction.

Transition-Metal-Catalyzed N-Arylation: Forging C-N Bonds with Precision

Transition-metal catalysis, particularly using copper or palladium, is a cornerstone of modern organic synthesis for the formation of C-N bonds.[3] These methods allow for the coupling of amines with a wide range of aryl and heteroaryl halides or their equivalents, providing access to a diverse array of derivatized products.

Causality of Experimental Choices in N-Arylation Reactions

The choice of metal catalyst, ligand, base, and solvent are all critical for a successful N-arylation reaction.

  • Catalyst: Copper-catalyzed systems are often more economical, while palladium catalysts can offer a broader substrate scope and milder reaction conditions.[4][5]

  • Ligand: Bulky, electron-rich phosphine ligands are commonly used in palladium catalysis to facilitate reductive elimination and prevent β-hydride elimination. For copper catalysis, ligands are not always necessary but can improve reaction efficiency.

  • Base: A base is required to deprotonate the amine, making it more nucleophilic, and to neutralize the acid generated during the reaction. Common bases include sodium or potassium tert-butoxide.

  • Solvent: Aprotic polar solvents like dioxane or toluene are typically used to solubilize the reactants and catalyst.

Mechanism of a Transition-Metal-Free N-Arylation

Recent advancements have also led to the development of transition-metal-free N-arylation methods.[6] One such approach involves the use of triarylsulfonium triflates as the arylating agent.[6] The reaction proceeds through a nucleophilic aromatic substitution mechanism where the amine attacks the electron-deficient aryl ring of the sulfonium salt, facilitated by a strong base.

N_Arylation_Workflow cluster_0 N-Arylation Workflow Start Start: Amine & Aryl Halide Catalyst Add Catalyst, Ligand, Base Start->Catalyst Reaction Heat Reaction Mixture Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final N-arylated Product Purification->Product

Caption: A typical workflow for a transition-metal-catalyzed N-arylation reaction.

Performance Data for N-Arylation of Amines

While specific examples for this compound are scarce, N-arylation of similar primary amines with aryl halides typically proceeds in good to excellent yields.

Catalyst SystemArylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / XPhosAryl BromideNaOtBuToluene80-11070-95
CuI / (no ligand)Aryl IodideK₂CO₃DMF100-12060-90
Transition-Metal-FreeTriarylsulfonium TriflatetBuOKDioxane8075-98[6]

Table 2: Representative performance of various N-arylation systems.

Experimental Protocol: Transition-Metal-Free N-Arylation
  • Preparation: In an oven-dried flask, combine this compound (1.0 equiv.), the triarylsulfonium triflate (1.2 equiv.), and potassium tert-butoxide (2.0 equiv.).

  • Solvent Addition: Add anhydrous dioxane under an inert atmosphere.

  • Reaction: Heat the mixture to 80 °C and stir until the starting amine is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Organocatalytic Derivatization: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[7][8] Chiral phosphoric acids, thioureas, and other small organic molecules can effectively catalyze a range of transformations on amines.

Causality of Experimental Choices in Organocatalysis

The choice of organocatalyst is paramount and depends on the specific transformation. For reductive amination, a chiral phosphoric acid can act as a Brønsted acid catalyst to activate the imine intermediate towards nucleophilic attack by a hydride source.[9] The solvent choice can influence the catalyst's activity and the reaction's stereochemical outcome.

Mechanism of Organocatalytic Reductive Amination

In a typical organocatalytic reductive amination, the chiral phosphoric acid protonates the imine formed in situ from the amine and a carbonyl compound. This protonation enhances the electrophilicity of the imine carbon, facilitating the addition of a hydride from a reducing agent, such as a Hantzsch ester. The chiral environment provided by the catalyst directs the hydride addition to one face of the imine, leading to the formation of one enantiomer of the product in excess.

Organocatalysis_Pathway cluster_0 Organocatalytic Reductive Amination Ketone Ketone Imine Imine Intermediate Ketone->Imine + Amine Amine Primary Amine Amine->Imine ActivatedImine Protonated Imine Imine->ActivatedImine + Catalyst Catalyst Chiral Phosphoric Acid Catalyst->ActivatedImine Product Chiral Secondary Amine ActivatedImine->Product + Hydride Hydride Hydride Source Hydride->Product

Caption: Simplified pathway for organocatalytic reductive amination.

Performance Data for Organocatalytic Derivatization

Organocatalytic methods can provide high yields and excellent enantioselectivities for the derivatization of amines.

Catalyst SystemReactantReducing AgentSolventTemperature (°C)Typical Yield (%)Typical e.e. (%)
Chiral Phosphoric AcidKetoneHantzsch EsterTolueneRoom Temp80-9590-99
Chiral ThioureaImineTrichlorosilaneCH₂Cl₂-20 to 075-9085-98

Table 3: Representative performance of organocatalytic systems for amine derivatization.

Experimental Protocol: Organocatalytic Reductive Amination
  • Preparation: To a solution of a ketone (1.0 equiv.) and this compound (1.1 equiv.) in toluene, add a chiral phosphoric acid catalyst (e.g., TRIP, 5 mol%).

  • Reducing Agent: Add a Hantzsch ester (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Conclusion and Future Outlook

The derivatization of this compound can be effectively achieved through a variety of catalytic systems, each with its own set of advantages.

  • Biocatalysis offers unparalleled enantioselectivity for kinetic resolution, making it an excellent choice for the preparation of enantiopure starting materials.

  • Transition-metal catalysis provides a robust and versatile platform for C-N bond formation, enabling the synthesis of a wide range of N-aryl derivatives.

  • Organocatalysis represents a powerful, metal-free alternative for asymmetric derivatization, often proceeding under mild conditions with high stereocontrol.

The choice of the optimal catalytic system will depend on the specific synthetic goal, the desired derivative, and considerations of cost, scalability, and green chemistry principles. Future research will likely focus on the development of more efficient and sustainable catalytic systems, including the discovery of novel enzymes with tailored specificities, the design of more active and robust transition-metal and organocatalysts, and the application of flow chemistry to enhance reaction efficiency and safety.

References

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8056–8062. [Link]

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  • Wang, Y., Chen, J., & Wang, D. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Molecules, 25(15), 3352. [Link]

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  • Yong, F. F., Mak, A. M., Wu, W., Sullivan, M. B., Robins, E. G., Johannes, C. W., Jong, H., & Lim, Y. H. (2017). Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. ChemistryPlusChem, 82(6), 873–881. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(5-Chloro-2-methoxyphenyl)ethanamine Analogs for Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(5-chloro-2-methoxyphenyl)ethanamine, a scaffold with significant potential for interacting with serotonin receptors, particularly the 5-HT2 subfamily. By dissecting the roles of its key structural features and comparing them with well-studied related compounds, we aim to provide a rational framework for the design of novel ligands with tailored pharmacological profiles.

Introduction: The Phenethylamine Scaffold and Serotonin System

Phenethylamines are a broad class of compounds, many of which are agonists at serotonin receptors.[1] The core structure consists of a phenyl ring attached to an ethylamine side chain.[2] Modifications to this basic scaffold can dramatically alter a compound's affinity, efficacy, and selectivity for different serotonin receptor subtypes. The this compound core is a substituted phenethylamine, and its analogs are of particular interest for their potential to modulate the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors.[2][3] These receptors are implicated in a wide range of physiological and pathological processes, including mood, appetite, and psychosis, making them important targets for drug discovery.[2][4]

The serotonin 2C receptor (5-HT2C) is a G protein-coupled receptor (GPCR) that has been a therapeutic target for conditions like obesity, drug abuse, and depression.[2] Agonism at the 5-HT2C receptor is known to reduce food intake, which has led to the development of anti-obesity medications.[5]

Core Structure-Activity Relationships

The pharmacological profile of this compound analogs is determined by the interplay of three key structural components: the substituted phenyl ring, the ethylamine side chain, and the stereochemistry at the alpha-carbon.

The Phenyl Ring: A Key Determinant of Affinity and Selectivity

The substitution pattern on the phenyl ring is crucial for high affinity and selectivity at serotonin receptors. The 2,5-disubstitution pattern with methoxy groups is a well-established motif in potent 5-HT2A and 5-HT2C receptor agonists, such as the "2C-X" series of psychedelic phenethylamines.[3]

  • The 2-Methoxy Group: The methoxy group at the 2-position of the phenyl ring is considered a critical feature for potent activity at 5-HT2 receptors.[6] It is believed to orient the molecule correctly within the receptor's binding pocket.

  • The 5-Chloro Substitution: Halogenation of the phenyl ring is a common strategy to modulate the pharmacological properties of phenethylamines.[1] A chloro group at the 5-position can influence the compound's lipophilicity and electronic properties, which in turn affects its ability to cross the blood-brain barrier and its binding affinity for the receptor. While specific data on the 5-chloro, 2-methoxy combination is limited, studies on related compounds suggest that halogenation can enhance affinity and selectivity for 5-HT2C receptors over other subtypes.[1]

The Ethylamine Side Chain: Fine-Tuning Activity

Modifications to the ethylamine side chain provide an avenue for fine-tuning the potency, duration of action, and functional activity of these analogs.

  • α-Methylation: The presence of a methyl group on the alpha-carbon (the carbon adjacent to the amine) converts the phenethylamine into an alpha-methylphenethylamine, also known as an amphetamine.[7] This modification introduces a chiral center and often increases the metabolic stability and duration of action of the compound.[8] The stereochemistry of this methyl group can have a profound impact on activity, with one enantiomer often being significantly more potent than the other.[6]

  • N-Alkylation and N-Benzylation: Substitution on the primary amine group generally influences potency. While simple N-alkylation can sometimes decrease activity, N-benzylation has been shown in some phenethylamine series to dramatically increase both binding affinity and functional activity at 5-HT2A receptors.[9]

Comparative Analysis with Known Serotonin Receptor Ligands

The SAR of this compound analogs can be further understood by comparing them to well-characterized serotonin receptor agonists.

Compound ClassKey Structural FeaturesTypical 5-HT2 Receptor Activity
2C-X Phenethylamines 2,5-Dimethoxy-phenethylamine core with various substituents at the 4-position (e.g., 2C-B, 2C-I).Potent 5-HT2A and 5-HT2C agonists.[3]
DOx Amphetamines 2,5-Dimethoxy-alpha-methylphenethylamine core with a substituent at the 4-position (e.g., DOB, DOI).Highly potent 5-HT2A and 5-HT2C agonists with a longer duration of action than 2C-X compounds.[3]
NBOMes N-benzyl derivatives of 2C-X compounds.Extremely potent 5-HT2A agonists.[10]

The this compound scaffold can be viewed as an analog of these classes, where the 4-position substituent is hydrogen, and a chloro group is present at the 5-position. The principles learned from the SAR of these related series can guide the design of novel analogs with desired properties. For instance, introducing a small, lipophilic substituent at the 4-position of the this compound core could potentially enhance potency, while exploring different N-substituents on the amine could modulate affinity and functional selectivity.

Experimental Protocols

To evaluate the SAR of novel this compound analogs, two key in vitro assays are essential: radioligand binding assays to determine affinity for the target receptor and functional assays to assess the compound's efficacy as an agonist or antagonist.

Radioligand Binding Assay for Serotonin Receptors

This protocol provides a general method for determining the binding affinity of test compounds for serotonin receptors, such as the 5-HT2C receptor, expressed in cell membranes.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific serotonin receptor subtype.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-mesulergine for 5-HT2C) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the Ki of the test compound is calculated.

Materials:

  • Cell membranes expressing the serotonin receptor of interest.

  • Radioligand (e.g., [³H]-mesulergine).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM mianserin).

  • 96-well microplates.

  • Filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding inhibitor.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Harvest the contents of the wells onto filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Functional Assay for 5-HT2C Receptor Agonism

This protocol describes a method to measure the functional activity of compounds at Gq-coupled receptors like the 5-HT2C receptor.[11][12][13]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT2C receptor.

Principle: Activation of the Gq-coupled 5-HT2C receptor leads to the release of intracellular calcium.[14] This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.[11] The increase in fluorescence intensity is proportional to the degree of receptor activation.[11]

Materials:

  • HEK293 cells (or another suitable cell line) stably or transiently expressing the human 5-HT2C receptor.[11]

  • Cell culture medium.

  • FLIPR Calcium Assay Kit or a similar calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Probenecid (an anion transport inhibitor, may be required for some cell lines).[11]

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test compounds at various concentrations.

  • A fluorescence microplate reader (e.g., FlexStation or FLIPR).[11]

  • 96-well, black-walled, clear-bottom microplates.

Procedure:

  • Seed the cells expressing the 5-HT2C receptor into 96-well plates and allow them to adhere overnight.[15]

  • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, potentially including probenecid.

  • Remove the cell culture medium and add the dye loading buffer to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.[11]

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Place the cell plate and the compound plate in the fluorescence microplate reader.

  • Initiate the measurement of fluorescence intensity over time.

  • After establishing a baseline reading, the instrument automatically adds the test compounds to the wells.

  • Continue to measure the fluorescence intensity to record the calcium response.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualization of Key Concepts

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis start Design Analogs synth Synthesize Compounds start->synth purify Purify & Characterize synth->purify binding Radioligand Binding Assay (Affinity - Ki) purify->binding functional Calcium Mobilization Assay (Potency - EC50, Efficacy - Emax) purify->functional sar Establish SAR binding->sar functional->sar optimize Optimize Lead Compound sar->optimize optimize->start Iterative Design caption General workflow for a structure-activity relationship study.

Caption: General workflow for a structure-activity relationship study.

Core_Scaffold_SAR cluster_scaffold This compound Core cluster_properties Pharmacological Properties A Phenyl Ring (5-Chloro, 2-Methoxy) P1 Receptor Affinity (Ki) A->P1 Influences P4 Receptor Selectivity A->P4 Influences P5 Pharmacokinetics A->P5 Influences B Ethylamine Side Chain (α-Methyl, N-Substituents) B->P1 Modulates P2 Functional Potency (EC50) B->P2 Modulates P3 Efficacy (Emax) B->P3 Modulates B->P5 Modulates C Stereocenter (α-Carbon) C->P1 Determines C->P2 Determines C->P3 Determines caption Key structural features and their influence on pharmacological properties.

Caption: Key structural features and their influence on pharmacological properties.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel serotonin receptor modulators. A thorough understanding of the structure-activity relationships, guided by comparisons with known ligands and systematic evaluation through in vitro assays, is essential for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for such evaluations, enabling researchers to efficiently explore the chemical space around this versatile scaffold.

References

  • Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), e51516. [Link]

  • Di Giovanni, G., et al. (2020). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Neuroscience, 14, 623. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Neuropharmacology, 82, 16-24. [Link]

  • Kim, Y., et al. (2010). Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. European Journal of Medicinal Chemistry, 45(5), 2051-2058. [Link]

  • Meltzer, P. C., et al. (2007). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and its analogues: a comparative study of their potencies as 5-HT2A/2C receptor agonists. Journal of Medicinal Chemistry, 50(25), 6297-6307. [Link]

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. [Link]

  • Pottie, E., et al. (2020). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 11(15), 2346-2360. [Link]

  • Roth, B. L. (2011). 5-HT2C receptor agonists as potential drugs for the treatment of obesity. Current Topics in Medicinal Chemistry, 11(6), 684-696. [Link]

  • Rowley, M., et al. (2001). 2,5-Disubstituted phenethylamines as 5-HT2C receptor agonists: in vitro and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 11(10), 1283-1286. [Link]

  • Sniecikowska, J., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 843354. [Link]

  • Stoddart, L. A., et al. (2015). A G protein-coupled receptor signalling assay in living cells. Methods in Molecular Biology, 1272, 123-134. [Link]

  • van der Velden, W. J. C., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2733-2748. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Wikipedia contributors. (2023). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Ho, B. T., et al. (1971). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry, 14(2), 158-160. [Link]

  • Glennon, R. A., et al. (2004). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT2A Receptors. Current Topics in Medicinal Chemistry, 4(7), 793-805. [Link]

  • Canal, C. E., & Murnane, K. S. (2017). The serotonin 5-HT2C receptor and the non-addictive nature of classic hallucinogens. Journal of Psychopharmacology, 31(1), 83-99. [Link]

  • Wikipedia contributors. (2023). 25C-NBOMe. In Wikipedia, The Free Encyclopedia. [Link]

  • Braden, M. R., et al. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

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A Head-to-Head Comparison of the Efficacy of 1-(5-Chloro-2-methoxyphenyl)ethanamine Derivatives as 5-HT2A Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Phenethylamine Scaffold and its Significance in Neuropharmacology

The 1-(5-Chloro-2-methoxyphenyl)ethanamine scaffold is a core structural motif found in a class of psychoactive compounds known as phenethylamines. This guide focuses on a representative compound from this family, 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C), and its potent N-benzyl derivative, 25C-NBOMe. These compounds are potent agonists of the serotonin 2A (5-HT2A) receptor, a key G protein-coupled receptor (GPCR) in the central nervous system that mediates a wide range of physiological and cognitive processes.[1][2] Understanding the structure-activity relationships (SAR) that govern the efficacy of these derivatives is crucial for the rational design of novel therapeutics targeting the serotonergic system.

This guide provides a head-to-head comparison of the in vitro efficacy of 2C-C and its N-benzyl derivative, 25C-NBOMe, at the human 5-HT2A receptor. We will delve into the experimental data that quantifies their binding affinity and functional potency, and provide detailed protocols for the key assays used in their evaluation.

Mechanism of Action: Agonism at the 5-HT2A Receptor

The primary molecular target for 2C-C and 25C-NBOMe is the 5-HT2A receptor.[1][2] As agonists, these compounds bind to and activate the receptor, initiating a downstream signaling cascade. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. This transient increase in intracellular calcium is a key event in the cellular response to 5-HT2A receptor activation and can be measured to quantify the functional potency of an agonist.

Caption: 5-HT2A Receptor Signaling Pathway.

Head-to-Head Efficacy Comparison: 2C-C vs. 25C-NBOMe

The addition of an N-(2-methoxybenzyl) group to the 2C-C scaffold to form 25C-NBOMe dramatically increases its binding affinity and, in some functional assays, its potency at the 5-HT2A receptor. This is a classic example of how structural modifications can significantly impact pharmacological activity.

Compound5-HT2A Receptor Binding Affinity (Ki, nM)5-HT2A Receptor Functional Potency (EC50, nM) (Calcium Mobilization)
2C-C 21012.3
25C-NBOMe 6160

Data sourced from Gil-Martins et al. (2025).[1]

The data clearly demonstrates that 25C-NBOMe has a significantly higher binding affinity for the 5-HT2A receptor (Ki = 6 nM) compared to 2C-C (Ki = 210 nM), indicating a much stronger interaction with the receptor.[1] Interestingly, in the calcium mobilization functional assay, 2C-C exhibits a lower EC50 value (12.3 nM) than 25C-NBOMe (160 nM), suggesting higher potency in this specific assay.[1] This highlights the complexity of structure-activity relationships, where binding affinity does not always directly correlate with functional potency in a given signaling pathway.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the efficacy data, it is essential to understand the methodologies employed. Below are detailed, step-by-step protocols for the two key in vitro assays used to characterize these compounds.

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation:

    • HEK-293 cells stably expressing the human 5-HT2A receptor are cultured and harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin or [125I]-DOI).

      • Varying concentrations of the unlabeled test compound (e.g., 2C-C or 25C-NBOMe).

      • The prepared cell membranes.

    • The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value (the binding affinity of the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for 5-HT2A Receptor Functional Potency (EC50)

This cell-based functional assay measures the increase in intracellular calcium concentration following agonist-induced activation of the Gq-coupled 5-HT2A receptor.

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture and Plating:

    • HEK-293 cells stably expressing the human 5-HT2A receptor are seeded into a 96-well or 384-well black-walled, clear-bottom plate and cultured overnight to allow for cell attachment.

  • Dye Loading:

    • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • The incubation is typically carried out for 1 hour at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.

  • Compound Addition and Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of the test compound.

    • Varying concentrations of the agonist (e.g., 2C-C or 25C-NBOMe) are then added to the wells.

    • The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • The data are plotted as ΔF versus the log concentration of the agonist.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

The head-to-head comparison of 2C-C and its N-benzyl derivative, 25C-NBOMe, provides a clear illustration of the profound impact of structural modification on the efficacy of 5-HT2A receptor agonists. While N-benzylation dramatically enhances binding affinity, the relationship with functional potency can be more complex and assay-dependent. The detailed experimental protocols provided in this guide offer a framework for the robust and reproducible in vitro characterization of such compounds, enabling researchers to make informed decisions in the design and development of novel serotonergic agents.

References

  • Gil-Martins, E., Barbosa, D. J., Borges, F., Remião, F., & Silva, R. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology Reports, 14, 101890. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 72, 10-16. [Link]

  • Zolota, J., et al. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Neuroscience, 14, 78. [Link]

  • Felsing, D. E., Anastasio, N. C., Miszkiel, J. M., Gilbertson, S. R., Allen, J. A., & Cunningham, K. A. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203137. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. [Link]

  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(5), 875–888. [Link]

  • Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS One, 5(2), e9019. [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). 25C-NBOMe. Retrieved January 22, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 22, 2026, from [Link]

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved January 22, 2026, from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of chiral intermediates like 1-(5-Chloro-2-methoxyphenyl)ethanamine is a cornerstone of robust pharmaceutical development. The presence of a stereocenter in this molecule necessitates analytical methods that can not only confirm identity and purity but also precisely quantify enantiomeric composition. The biological activity and safety profile of a final active pharmaceutical ingredient (API) can be critically dependent on its stereochemistry, making the validation of chiral analytical methods a non-negotiable aspect of quality control.[1]

This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for cross-validation, ensuring the generation of trustworthy and reliable data in alignment with global regulatory standards.

The Imperative of Method Validation

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[2] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of our validation framework.[3][4][5][6] Our comparative analysis will be grounded in the key validation parameters defined in the ICH Q2(R1) guideline: Specificity, Linearity, Accuracy, Precision, Limit of Quantitation, and Robustness.[2][5][7]

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation Protocol cluster_2 Lifecycle Management Dev Method Development Initial Parameter Selection (Column, Mobile Phase, Temp) Optimization for Resolution & Peak Shape Validation Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOQ / LOD Robustness Dev:f2->Validation:p0 Proceed to Validation Lifecycle Method Transfer Routine Use & Monitoring Re-validation (If required) Validation->Lifecycle:l0 Validated Method

Caption: General Analytical Method Validation Workflow based on ICH Q2(R1) principles.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation using a Chiral Stationary Phase (CSP) is the most prevalent and often preferred strategy in pharmaceutical analysis.[8][9]

Expertise & Causality: The primary advantage of direct chiral HPLC is its simplicity and efficiency. By eliminating the need for a pre-column derivatization step, we significantly reduce sample preparation time and avoid potential pitfalls such as incomplete reactions, racemization, or the introduction of impurities.[8] The mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. For a molecule like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point. These phases create chiral cavities and utilize a combination of hydrogen bonding, dipole-dipole, and π-π interactions to achieve separation. The inclusion of a basic modifier, such as diethylamine, in the mobile phase is crucial for amine-containing compounds to prevent peak tailing by neutralizing acidic silanol groups on the silica support.

Experimental Protocol: Chiral HPLC-UV
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralpak® AY-H (Amylose tris(5-chloro-2-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm. The structural features of this selector are well-suited for interacting with substituted phenyl rings.[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 226 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL. For the quantification of the minor enantiomer, prepare a spiked sample with a known amount of the undesired enantiomer.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for analysis. However, as standard GC columns are achiral, enantiomers must first be converted into diastereomers using a chiral derivatizing agent.

Expertise & Causality: This indirect approach leverages the different physicochemical properties of diastereomers, which allows for their separation on a conventional achiral column. The choice of derivatizing agent is critical. For a primary amine like our analyte, N-trifluoroacetyl-L-prolyl chloride (L-TPC) is an effective choice. It reacts readily with the amine to form stable diastereomeric amides. The mass spectrometer provides definitive structural confirmation and allows for operation in Selected Ion Monitoring (SIM) mode, drastically increasing sensitivity for trace-level quantification. A significant consideration for phenethylamines is the potential for thermal degradation in the hot GC inlet.[11][12] Therefore, optimizing the inlet temperature and using a rapid oven program are key to ensuring the integrity of the analysis. The mass spectra of phenethylamines are typically characterized by a base peak resulting from alpha-cleavage of the bond between the ethyl group and the aromatic ring, which provides a characteristic fragmentation pattern for identification.[13]

Experimental Protocol: GC-MS with Chiral Derivatization
  • Derivatization:

    • To 1 mg of the sample in a vial, add 500 µL of anhydrous Dichloromethane.

    • Add 1.2 equivalents of a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride, L-TPC) and 1.5 equivalents of triethylamine (as an acid scavenger).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • GC-MS Analysis:

    • Instrumentation: Standard GC-MS system.

    • Column: Agilent HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[14]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C (optimized to minimize degradation).

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode (m/z 50-550) for identification; Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic fragment ions of the diastereomeric derivatives.

Data Presentation: A Comparative Validation Summary

The following table summarizes the expected performance data from the validation of both methods, based on ICH Q2(R1) criteria.

Validation Parameter Chiral HPLC-UV GC-MS (with Derivatization) Rationale / Commentary
Specificity High resolution of enantiomers (>2.0) from each other and known impurities.Baseline separation of diastereomers. MS provides definitive peak identity confirmation.Both methods are highly specific. MS detection in the GC method adds an extra layer of confirmation against co-eluting impurities.
Linearity (R²) > 0.999 for both enantiomers.> 0.998 for both diastereomers.Excellent linearity is achievable with both techniques. The derivatization step in GC can introduce slightly more variability.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods demonstrate high accuracy. The multi-step derivatization and extraction for GC can slightly widen the acceptance criteria.
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 2.0%Intermediate: < 3.0%HPLC shows superior precision due to the simpler, direct injection workflow. The manual derivatization step for GC is a key source of variability.
LOQ (% of main peak) ~0.05%~0.01% (in SIM mode)GC-MS in SIM mode is significantly more sensitive, making it the superior choice for trace-level enantiomeric impurity quantification.
Robustness Passed (minor changes in flow rate, mobile phase composition).Passed (minor changes in oven ramp rate, flow rate).Both methods should be designed to be robust. The GC method's derivatization step may be more sensitive to variations in reaction time or temperature.

Cross-Validation: The Path to Trustworthiness

A single validated method provides a high degree of confidence. However, employing two validated, orthogonal methods for cross-validation provides an unparalleled level of assurance in the analytical results. Orthogonal methods are based on different separation principles (e.g., normal-phase chiral recognition vs. boiling point separation of diastereomers).

The process involves analyzing a single batch of this compound, including samples spiked at the LOQ level, with both the primary HPLC method and the secondary GC-MS method. The results for enantiomeric purity are then compared. A pre-defined acceptance criterion, typically a difference of not more than 10-15% between the methods for the impurity level, is used to confirm concordance.

Cross_Validation_Logic cluster_hplc Primary Method cluster_gcms Orthogonal Method Sample Sample Batch of This compound HPLC Validated Chiral HPLC-UV Method Sample->HPLC GCMS Validated GC-MS Method (Derivatization) Sample->GCMS Result_HPLC Result A: % Enantiomeric Purity HPLC->Result_HPLC Compare Compare Results (Result A vs. Result B) Result_HPLC->Compare Result_GCMS Result B: % Enantiomeric Purity GCMS->Result_GCMS Result_GCMS->Compare Decision Results Concordant? (Within Acceptance Criteria) Compare->Decision Pass High Confidence in Data Integrity Decision->Pass Yes Fail Investigate Discrepancy (Method Bias, Sample Stability) Decision->Fail No

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5-Chloro-2-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 1-(5-Chloro-2-methoxyphenyl)ethanamine

This guide provides essential safety and handling protocols for this compound, a substituted phenylethylamine compound used in research and development. Given the limited publicly available toxicological data for this specific molecule, this protocol is grounded in a conservative approach, treating the compound as a particularly hazardous substance. This assessment is based on the known hazards of structurally similar chemicals containing chloro, methoxy, and amine functional groups. The procedures outlined herein are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment for all personnel.

Hazard Assessment: An Analog-Based Approach

The fundamental principle of laboratory safety is to plan ahead and understand the potential hazards before any experiment begins.[1] For novel or sparsely documented compounds like this compound, a risk assessment must be performed by extrapolating data from structurally related molecules. Analogs with similar functional groups are known to cause severe skin and eye damage, respiratory irritation, and may be harmful if ingested.[2][3][4]

Therefore, this compound must be handled with the assumption that it possesses similar hazardous properties. The following table summarizes the anticipated hazard classifications based on this analog-driven assessment.

Hazard ClassificationGHS Hazard StatementRationale and Potential Effects
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion may lead to systemic toxicity.[3] Accidental ingestion is a primary risk that must be mitigated through strict hygiene protocols.[1]
Skin Corrosion / Irritation (Category 1B/2) H314: Causes severe skin burns and eye damage / H315: Causes skin irritationAromatic amines and chlorinated compounds can be highly corrosive or irritating upon dermal contact.[2][3][4] Direct contact can cause chemical burns and irreversible tissue damage.
Serious Eye Damage / Eye Irritation (Category 1/2) H319: Causes serious eye irritationThe compound is expected to be severely damaging or irritating to the eyes, potentially leading to permanent vision impairment upon direct contact.[2][3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[3] All handling of solids must be performed in a ventilated enclosure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Personal Protective Equipment is the final barrier between the researcher and a hazardous substance.[5] Its selection and use must be deliberate and correspond to the identified risks. All PPE must be used in accordance with the OSHA PPE standard (29 CFR 1910.132).[6]

Primary Engineering Control: The Chemical Fume Hood

Before discussing wearable PPE, it is critical to establish that all handling of this compound, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood.[2][7][8] The fume hood is the primary engineering control designed to capture and exhaust toxic vapors, dust, and aerosols, providing the most significant layer of protection.[7]

Required PPE Ensemble

The following table details the minimum required PPE for any procedure involving this compound.

Body AreaRequired PPESpecifications and Rationale
Body Disposable, solid-front, back-closing chemical-resistant gown or coverall.Provides full body protection against spills and contamination. A back-closing gown prevents frontal gaps.[9] Cuffs must be tightly knit or elasticated.[9]
Hands Double Nitrile Gloves (Powder-Free)Double gloving is mandatory.[9] The outer glove protects against immediate contamination and is doffed inside the fume hood. The inner glove protects the skin during de-gowning. Gloves must be changed every 30-60 minutes or immediately upon suspected contact.[10]
Eyes Chemical Splash Goggles (ANSI Z87.1 certified)Goggles provide a complete seal around the eyes to protect against splashes and aerosols. Standard safety glasses are insufficient.[9]
Face Face Shield (worn over goggles)A face shield is required when there is a significant risk of splashes, such as when handling larger volumes (>50 mL) of a solution or during initial reconstitution of the solid.[9]
Respiratory None (when working in a fume hood).A properly functioning chemical fume hood provides adequate respiratory protection.[2][7] Surgical masks do not protect the user from chemical vapors.[11] An N95 respirator may be required for cleaning large spills outside of a hood, but this requires enrollment in a formal respiratory protection program.[6][11]

Operational Protocol: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely handling this compound.

Step 1: Pre-Handling Preparation
  • Designate the Area: Cordon off the specific area within the lab where the work will occur.

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble Materials: Place all necessary chemicals, glassware, and consumables inside the fume hood before beginning. This includes a designated, labeled hazardous waste container.[8]

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, goggles, face shield (if needed), and finally, outer gloves pulled over the gown cuffs.

Step 2: Handling and Experimentation (Inside Fume Hood)
  • Weighing: Carefully weigh the solid compound onto a weigh boat. Do not return excess chemical to the stock container.[8]

  • Solution Preparation: Slowly add the solvent to the solid to avoid splashing. Keep the sash of the fume hood at the lowest practical height.[7]

  • Execution: Perform all experimental steps at least six inches inside the hood to ensure proper containment.[8]

  • Immediate Cleanup: Clean any minor spills within the hood immediately using an appropriate spill kit.

Step 3: Post-Handling Decontamination and Doffing
  • Segregate Waste: Place all contaminated disposable items (pipette tips, weigh boats, wipes) into the designated hazardous waste container located inside the fume hood.

  • External Decontamination: Wipe down the exterior of any containers being removed from the hood.

  • Doffing Outer Gloves: While still in the designated area, remove the outer pair of gloves and dispose of them in the hazardous waste container inside the hood.

  • Exiting the Area: Move away from the immediate work area to a designated doffing zone.

  • Doffing Sequence: Remove PPE in the following order to prevent cross-contamination: face shield, gown, goggles, and finally, the inner gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1]

G A 1. Verify Fume Hood & Assemble Materials B 2. Don PPE: Gown, Inner Gloves, Goggles, Outer Gloves A->B C 3. Perform Work: Weighing, Transfers, Reactions B->C D 4. Segregate Waste into Labeled Container C->D E 5. Doff Outer Gloves (Dispose in Hood) D->E Work Complete F 6. Doff Gown, Goggles, Inner Gloves E->F Exit Hood Area G 7. Wash Hands Thoroughly F->G

Caption: Safe Handling & PPE Doffing Workflow.

Spill and Disposal Management

Spill Response
  • Small Spill (Inside Hood): Use a chemical spill kit rated for amines and chlorinated compounds. Absorb the spill, collect the materials, and place them in the hazardous waste container.

  • Large Spill or Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office immediately. Do not attempt to clean a large spill without proper training and respiratory protection.

Waste Disposal
  • Classification: All waste contaminated with this compound is classified as hazardous chemical waste. Due to the chlorine atom, it must be segregated into a "Halogenated Organic Waste" stream.[12]

  • Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The container must remain closed except when adding waste.[12]

  • Disposal: Once the container is full, contact your institution's EHS department for pickup and disposal.[12] Do not dispose of this chemical down the drain or in regular trash.[8] The recommended final disposal method is high-temperature incineration by a licensed hazardous waste facility.[13]

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-(3-Methoxyphenyl)ethylamine.
  • CymitQuimica. (2024). Safety Data Sheet: (R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine (hydrochloride).
  • TCI Chemicals. (2018). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • TCI Chemicals. (n.d.). Safety Data Sheet: (S)-(-)-1-(4-Methoxyphenyl)ethylamine.
  • Cornell University Environmental Health and Safety. (n.d.). Laboratory Safety Manual.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Methoxychlor.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methoxyphenamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Centers for Disease Control and Prevention. (2024). Potential Exposures and PPE Recommendations.
  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
  • Pharmaceutical Technology. (2015). Considerations for personal protective equipment when handling cytotoxic drugs.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • European Chemicals Agency. (n.d.). Substance Information.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • ChemScene. (n.d.). N-(5-chloro-2-methoxybenzyl)ethanamine hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.